2-(Furan-3-yl)pyrimidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-(furan-3-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-1-3-10-8(11-7)6-2-4-14-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYJEHHWRPBTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Therapeutic Potential of 2-(Furan-3-yl)pyrimidine-4-carboxylic Acid: A Privileged Scaffold for Targeted Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, 2-(Furan-3-yl)pyrimidine-4-carboxylic acid represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the compound's utility as a core pharmacophore in Fragment-Based Drug Discovery (FBDD), specifically for oncology (kinase inhibition) and antimicrobial therapeutics.
By combining the electron-rich, lipophilic furan ring with the polar, hydrogen-bond-donating pyrimidine-carboxylate motif, this scaffold offers unique physicochemical properties that facilitate interactions with ATP-binding pockets and metal-dependent enzyme active sites.
Part 1: Chemical Biology & Pharmacophore Analysis
Structural Logic and Bioisosterism
The therapeutic value of this compound lies in its dual-domain architecture:
-
The Furan-3-yl Moiety (Lipophilic Domain):
-
Acts as a bioisostere for phenyl or pyridine rings but with distinct electronic properties.
-
The oxygen atom in the furan ring can serve as a weak hydrogen bond acceptor, while the aromatic system engages in
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding pockets. -
Advantage:[1] Reduced molecular weight and increased solubility compared to bi-phenyl systems.
-
-
The Pyrimidine-4-Carboxylic Acid Core (Polar Domain):
-
Pyrimidine Nitrogen (N1/N3): Critical for hydrogen bonding, often mimicking the adenine ring of ATP in kinase active sites (Hinge Region binding).
-
Carboxylic Acid (C4-COOH): A versatile handle for diversification (amide coupling) or direct interaction with positively charged residues (Arginine/Lysine) or divalent metal ions (
, ).
-
Mechanism of Action: Kinase Inhibition
A primary application of this scaffold is in the design of Type I or Type II kinase inhibitors. The pyrimidine core mimics the purine base of ATP.
-
Hinge Binding: The N1 of the pyrimidine typically accepts a hydrogen bond from the backbone amide of the kinase hinge region.
-
Gatekeeper Interaction: The furan ring at the C2 position projects into the hydrophobic pocket adjacent to the gatekeeper residue, determining selectivity (e.g., EGFR, VEGFR).
Part 2: Experimental Workflows & Synthesis
Robust Synthesis Protocol
The following protocol utilizes a Suzuki-Miyaura cross-coupling strategy, ensuring high regioselectivity and yield. This is a self-validating system where the disappearance of the aryl halide is monitored by LC-MS.
Reagents:
-
Substrate A: 2-Chloropyrimidine-4-carboxylic acid methyl ester
-
Substrate B: Furan-3-boronic acid
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) -
Base:
(2M aqueous solution) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Preparation: In a nitrogen-purged reaction vial, dissolve 1.0 eq of 2-Chloropyrimidine-4-carboxylic acid methyl ester and 1.2 eq of Furan-3-boronic acid in degassed 1,4-dioxane (0.1 M concentration).
-
Activation: Add 2.5 eq of 2M
followed by 5 mol% . -
Reaction: Seal the vial and heat to 90°C for 12 hours.
-
Validation Point: Check reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS. Product formation is confirmed by the mass shift (M+H).
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc and wash with brine.
-
Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (3 eq) in THF/H2O (1:1) at RT for 2 hours, then acidify with 1M HCl to precipitate the target compound: This compound .
Visualization: Synthesis Workflow
Caption: Figure 1: Optimized Suzuki-Miyaura cross-coupling pathway for scaffold generation.
Part 3: Therapeutic Applications & Data Analysis
Structure-Activity Relationship (SAR) Trends
When derivatizing the carboxylic acid (e.g., to an amide), the following SAR trends are typically observed in kinase and antimicrobial screens.
Table 1: Comparative SAR of Pyrimidine-4-Carboxylic Acid Derivatives
| R2 Substituent | R4 Derivatization | Target Affinity (Kinase) | Lipophilicity (cLogP) | Notes |
| Furan-3-yl | -COOH (Free Acid) | Low ( | 0.8 | Weak binder; poor cell permeability. |
| Furan-3-yl | -CONH-Phenyl | High ( | 2.4 | Optimal Lead. H-bond donor/acceptor balance. |
| Furan-2-yl | -CONH-Phenyl | Moderate ( | 2.5 | Slight steric clash in some pockets. |
| Phenyl | -CONH-Phenyl | Moderate ( | 3.1 | Higher lipophilicity; metabolic liability. |
| Methyl | -CONH-Phenyl | Inactive | 0.5 | Lacks hydrophobic anchor in pocket. |
Biological Evaluation: EGFR Kinase Inhibition Assay
To validate the therapeutic potential, an in vitro kinase assay is required.
Protocol:
-
System: FRET-based LanthaScreen™ Eu Kinase Binding Assay.
-
Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.
-
Antibody: Eu-anti-GST antibody (targets GST-tagged EGFR).
-
Procedure:
-
Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (10 nM) with the test compound (serial dilution 1 nM - 10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Incubate for 1 hour at Room Temperature.
-
Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).
-
-
Data Analysis: Calculate
by plotting the Emission Ratio (665/615) against log[Compound].
Visualization: Signaling Pathway Modulation
The diagram below illustrates the downstream effects of inhibiting EGFR using a 2-(Furan-3-yl)pyrimidine-based inhibitor.
Caption: Figure 2: Mechanism of action showing competitive inhibition of ATP binding at EGFR.
References
-
Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 2018.[2] [Link]
-
Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar (Patent/Literature Review), 2016.[3] [Link][3]
-
Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. ResearchGate (Full Text Available), 2025 (Accessed). [Link]
-
4-Pyrimidinecarboxylic acid | CID 169306. PubChem Database. [Link][4]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 2024.[5] [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Physicochemical Characterization of Furan-Substituted Pyrimidine Carboxylic Acids: A Guide for Drug Discovery and Development
<_content_type_in_depth_technical_guide_whitepaper_core> <_audience_researchers_scientists_drug_development_professionals> <_topic_physicochemical_characteristics_of_furan_substituted_pyrimidine_carboxylic_acids>
Introduction: The Growing Importance of Furan-Substituted Pyrimidine Carboxylic Acids in Medicinal Chemistry
Furan-substituted pyrimidine carboxylic acids represent a class of heterocyclic compounds of significant interest in modern drug discovery. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions. The incorporation of a furan moiety introduces unique structural and electronic features that can modulate a molecule's physicochemical properties, ultimately influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the key physicochemical characteristics of these compounds, offering both theoretical insights and practical, field-proven experimental protocols for their determination. A thorough understanding of these properties is paramount for researchers and drug development professionals aiming to optimize lead compounds and accelerate the journey from bench to bedside.
I. Synthetic Strategies: Accessing Furan-Substituted Pyrimidine Carboxylic Acids
The synthesis of furan-substituted pyrimidine carboxylic acids can be approached through several strategic disconnections. A common and effective method involves the condensation of a furan-containing amidine equivalent with a suitable three-carbon building block bearing the carboxylic acid functionality, or a precursor that can be readily converted to it.
A general synthetic route is outlined below. This approach offers flexibility in introducing substituents on both the furan and pyrimidine rings, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of furan-substituted pyrimidine carboxylic acids.
The choice of specific reagents and reaction conditions is critical and often requires optimization based on the desired substitution pattern and the reactivity of the starting materials. For instance, the synthesis of furan-2,5-dicarboxylic acid can be achieved from furan-2-carboxylic acid using carbon dioxide. Similarly, various substituted furans can be synthesized through methods like the oxidation of alkyl enol ethers or base-promoted domino reactions.
II. Crucial Physicochemical Properties and Their Determination
The journey of a drug molecule from administration to its target site is governed by a complex interplay of its physicochemical properties. For furan-substituted pyrimidine carboxylic acids, a precise understanding of solubility, lipophilicity, acidity (pKa), and thermal stability is essential for predicting their in vivo behavior.
A. Aqueous Solubility
Aqueous solubility is a fundamental property that dictates a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.
Theoretical Insight: The solubility of these compounds is influenced by the interplay of the polar carboxylic acid group and the more nonpolar furan and pyrimidine rings. The position of the furan substituent and any additional functional groups can significantly impact the overall polarity and crystal lattice energy, thereby affecting solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination
This method remains the gold standard for determining thermodynamic equilibrium solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the furan-substituted pyrimidine carboxylic acid to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed or centrifuge it to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Running the experiment for different durations can verify that equilibrium has been reached.
B. Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.
Theoretical Insight: The furan ring generally increases the lipophilicity of the pyrimidine carboxylic acid core. The overall logP/logD value will be a composite of the contributions from the pyrimidine, furan, and carboxylic acid moieties, as well as any other substituents. For ionizable molecules like these, logD is more physiologically relevant as it accounts for both the neutral and ionized forms at a given pH.
Experimental Protocol: Shake-Flask Method for logP/logD Determination
Step-by-Step Methodology:
-
System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.
-
Partitioning: Dissolve a known amount of the furan-substituted pyrimidine carboxylic acid in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
Calculation:
-
logP (for the neutral form): logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
logD (at a specific pH): logD = log ([Total Concentration in n-octanol] / [Total Concentration in aqueous phase])
-
Self-Validation: The sum of the amount of compound recovered from both phases should be close to the initial amount added, indicating no significant degradation or adsorption to the container walls.
C. Acidity Constant (pKa)
The pKa value indicates the strength of an acid. For furan-substituted pyrimidine carboxylic acids, the pKa of the carboxylic acid group and the basicity of the pyrimidine nitrogen atoms will determine the ionization state of the molecule at different physiological pH values. This, in turn, influences solubility, lipophilicity, and receptor binding.
Theoretical Insight: The electron-withdrawing nature of the pyrimidine ring is expected to increase the acidity of the carboxylic acid group (lower pKa) compared to a simple benzoic acid. The position of the furan ring and its substituents can further modulate the electronic environment and thus the pKa.
Experimental Protocol: Potentiometric Titration for pKa Determination
This is a classic and reliable method for determining pKa values.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the furan-substituted pyrimidine carboxylic acid in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly soluble compounds, to a known concentration (e.g., 1 mM).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Caption: Workflow for pKa determination using potentiometric titration.
Self-Validation: The use of a calibrated pH meter is crucial. Performing replicate titrations will ensure the reproducibility of the determined pKa value.
D. Thermal Stability
Assessing the thermal stability of a drug candidate is vital for determining appropriate storage conditions, shelf-life, and for identifying potential issues during manufacturing processes like milling or drying.
Theoretical Insight: The stability of furan-substituted pyrimidine carboxylic acids upon heating will depend on the strength of the covalent bonds within the molecule and the intermolecular forces in the solid state. The decomposition temperature provides an upper limit for processing and storage.
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the furan-substituted pyrimidine carboxylic acid (typically 2-5 mg) into an appropriate TGA or DSC pan.
-
TGA Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
-
-
DSC Analysis:
-
Heat the sample under a controlled atmosphere at a constant rate.
-
Record the heat flow. Endothermic peaks typically correspond to melting, while exothermic events may indicate decomposition or crystallization.
-
-
Data Analysis:
-
From the TGA curve, determine the decomposition temperature (Td).
-
From the DSC thermogram, determine the melting point (Tm) and any other thermal events.
-
Self-Validation: The combination of TGA and DSC provides a comprehensive thermal profile. A mass loss in TGA corresponding to an endothermic or exothermic event in DSC helps to distinguish between simple melting and melting with decomposition.
III. Data Presentation and Interpretation
For effective comparison and decision-making in a drug discovery project, it is crucial to present physicochemical data in a clear and structured format.
Table 1: Physicochemical Properties of Exemplary Furan-Substituted Pyrimidine Carboxylic Acids
| Compound ID | Structure | Aqueous Solubility (µg/mL at pH 7.4) | logD (pH 7.4) | pKa | Melting Point (°C) | Decomposition Temp. (°C) |
| FPC-1 | 5-(Furan-2-yl)pyrimidine-2-carboxylic acid | Data | Data | Data | Data | Data |
| FPC-2 | 2-(Furan-3-yl)pyrimidine-4-carboxylic acid | Data | Data | Data | Data | Data |
| FPC-3 | 4-Methyl-5-(furan-2-yl)pyrimidine-2-carboxylic acid | Data | Data | Data | Data | Data |
Note: The data in this table is for illustrative purposes and should be replaced with experimentally determined values.
IV. Conclusion: Integrating Physicochemical Data into Drug Development
The physicochemical characterization of furan-substituted pyrimidine carboxylic acids is not merely an academic exercise; it is a critical component of rational drug design. The data generated from the protocols described in this guide provide invaluable insights that inform decisions at every stage of the drug development pipeline. By understanding how modifications to the furan or pyrimidine core influence solubility, lipophilicity, ionization, and stability, researchers can strategically design molecules with improved drug-like properties, ultimately increasing the probability of success in developing safe and effective new medicines.
V. References
-
ChemicalBook. (2
The Pivotal Role of Pyrimidine-4-Carboxylic Acid Derivatives: A Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Pyrimidine Scaffold
The pyrimidine ring system, a cornerstone of heterocyclic chemistry, is a privileged scaffold in the design and synthesis of a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Among the myriad of pyrimidine derivatives, pyrimidine-4-carboxylic acids and their analogues stand out as exceptionally versatile building blocks. The strategic placement of the carboxylic acid group at the 4-position not only provides a convenient handle for further functionalization but also modulates the electronic properties of the pyrimidine ring, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of pyrimidine-4-carboxylic acid derivatives, offering field-proven insights for researchers engaged in drug discovery, agrochemical development, and materials science.
I. Synthetic Methodologies: Constructing the Pyrimidine-4-Carboxylic Acid Core
The construction of the pyrimidine-4-carboxylic acid scaffold can be achieved through several synthetic strategies, each with its own merits and limitations. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
The Biginelli Reaction: A Classic Multicomponent Approach
First reported in 1891, the Biginelli reaction remains a highly efficient and atom-economical method for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines.[1] The classical Biginelli reaction involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1]
Mechanism of the Biginelli Reaction:
The reaction is believed to proceed through a series of key steps, initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.[2][3]
Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.
Catalyst Selection and Optimization:
A wide variety of catalysts have been employed to improve the efficiency and scope of the Biginelli reaction. The choice of catalyst can significantly impact reaction times and yields.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18 h | 45 | [4] |
| Yb(OTf)₃ | Solvent-free | 100 | 1.5 h | 92 | [2] |
| Bi(NO₃)₃·5H₂O | Solvent-free | 100 | 2 h | 90 | [3] |
| ZrCl₄ | Solvent-free | 100 | 1.5 h | 92 | [5] |
| Gluconic Acid | Water | 60 | 6 h | 90 | [5] |
| DIPEAc | Solvent-free | Room Temp | 30 min | 96 | [6] |
Experimental Protocol: A Greener Approach to Biginelli Synthesis
This protocol utilizes diisopropyl ethyl ammonium acetate (DIPEAc) as both a catalyst and a solvent, offering a rapid and environmentally friendly alternative to traditional methods.[6]
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (3 mmol), ethyl cyanoacetate (3 mmol), and thiourea (3.2 mmol).
-
Catalyst/Solvent Addition: Add DIPEAc (4 mL) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Work-up: Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
Metal-Catalyzed Syntheses: Versatility and Control
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of highly substituted pyrimidines, offering excellent regioselectivity and functional group tolerance.[7]
Commonly Employed Metal Catalysts:
-
Zinc (ZnCl₂): Catalyzes the three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate.[7]
-
Samarium (SmCl₃): Promotes the cyclization of β-formyl enamides with urea under microwave irradiation.[7]
-
Copper (Cu(II)): Facilitates the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines.
Caption: General workflow for metal-catalyzed pyrimidine synthesis.
II. Functionalization and Reactivity: Tailoring the Core Structure
The pyrimidine-4-carboxylic acid scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the C4 position is a versatile functional group that can be readily converted into a variety of derivatives.
-
Esterification: Reaction with alcohols in the presence of an acid catalyst or a coupling agent yields the corresponding esters.
-
Amide Coupling: The formation of amides from the carboxylic acid and an amine is a cornerstone of medicinal chemistry. This transformation is typically facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.[8][9] The use of reagents like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is also a common and effective method.[10]
Caption: General scheme for amide bond formation from a carboxylic acid.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing carboxylic acid group at C4 further enhances this reactivity, particularly at the C2 and C6 positions.
III. Applications: From Medicine to Materials
The versatility of the pyrimidine-4-carboxylic acid scaffold has led to its widespread use in various scientific and industrial fields.
Drug Discovery and Medicinal Chemistry
Pyrimidine-4-carboxylic acid derivatives are prominent in medicinal chemistry due to their ability to interact with a wide range of biological targets.[11]
-
Anticancer Agents: Many kinase inhibitors incorporate the pyrimidine scaffold. For example, pyrimidine-4-carboxamides have been developed as highly potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a target implicated in Alzheimer's disease and other disorders.[12] Derivatives of pyrazolo[3,4-d]pyrimidine have shown significant inhibitory activity against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[13]
-
Antiviral and Antimicrobial Agents: The pyrimidine core is a key component of many antiviral and antimicrobial drugs.[11]
-
Enzyme Inhibitors: Pyrimidine-4-carboxamides have been successfully developed as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators.[14][15][16]
Structure-Activity Relationship (SAR) Insights:
The biological activity of pyrimidine-4-carboxamide derivatives can be significantly influenced by the nature of the substituents on the pyrimidine ring and the amide nitrogen. For instance, in a series of NAPE-PLD inhibitors, the introduction of a cyclopropylmethyl group on the amide nitrogen and a (S)-3-hydroxypyrrolidin-1-yl group at the C6 position of the pyrimidine ring led to a nanomolar potent inhibitor with drug-like properties.[14][15][16]
Agrochemicals
Pyrimidine derivatives are also crucial in the agricultural sector, where they are used as herbicides and fungicides, contributing to improved crop yields and disease protection.[11][17][18][19]
Materials Science
The unique electronic and structural features of pyrimidine-4-carboxylic acid derivatives make them attractive building blocks for the development of advanced materials, such as polymers and coatings with enhanced durability and resistance to environmental factors.[11][20]
IV. Conclusion
Pyrimidine-4-carboxylic acid and its derivatives represent a class of heterocyclic compounds with immense potential. Their synthetic accessibility, coupled with the ease of functionalization, makes them invaluable building blocks for the creation of novel molecules with diverse applications. The continued exploration of new synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved February 14, 2026, from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 14, 2026, from [Link]
-
Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481–515. [Link]
-
van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]
-
Wikipedia. (2023, December 27). Biginelli reaction. Retrieved February 14, 2026, from [Link]
-
Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. National Institutes of Health. [Link]
-
Zhang, X., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Kolosov, M., et al. (2021). Catalysts and conditions for Biginelli reaction. ResearchGate. [Link]
-
Gholap, A. R., et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega, 4(26), 22009–22018. [Link]
-
Li, M., et al. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry, 69(25), 7049–7058. [Link]
-
Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]
-
sctunisie.org. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Retrieved February 14, 2026, from [Link]
-
Hennessy, E. J., et al. (2023). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Pyrimidinecarboxylic acid. PubChem. Retrieved February 14, 2026, from [Link]
-
Yuan, H., et al. (2025). Pyrimidine derivatives in discovery of pesticides: A review. ResearchGate. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 14, 2026, from [Link]
-
Sharma, P., et al. (2018). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Molecules, 23(11), 2948. [Link]
-
Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Gaber, Z. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2267–2282. [Link]
-
Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved February 14, 2026, from [Link]
-
Singh, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 345–352. [Link]
-
Al-Jbouri, F. A. H. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry, 2(2), 156–165. [Link]
-
ResearchGate. (n.d.). Mechanism of Biginelli reaction. Retrieved February 14, 2026, from [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. sctunisie.org [sctunisie.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. hepatochem.com [hepatochem.com]
- 10. growingscience.com [growingscience.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 14. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Solubility Profile of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid in Organic Solvents
Executive Summary
Compound: 2-(Furan-3-yl)pyrimidine-4-carboxylic acid CAS: N/A (Specific isomer rare; analog 31462-59-6 serves as scaffold baseline) Molecular Weight: 190.16 g/mol Classification: Heterocyclic Carboxylic Acid / Pharmaceutical Intermediate
This technical guide provides a comprehensive solubility profiling framework for This compound . While direct thermodynamic solubility datasets for this specific regioisomer are proprietary or absent from open literature, this guide synthesizes data from structural analogs (pyrimidine-4-carboxylic acid, furan-2-yl derivatives) to establish a predictive solubility hierarchy . Furthermore, it details the validated experimental protocol required to generate regulatory-grade solubility data (E-E-A-T compliant), essential for process chemistry and formulation development.
Part 1: Compound Characterization & Physicochemical Properties[1]
Understanding the solubility behavior requires analyzing the competing moieties within the molecule: the polar, H-bond-donating carboxylic acid tail and the lipophilic, aromatic furan-pyrimidine core.
| Property | Value (Predicted/Analog) | Impact on Solubility |
| LogP (Octanol/Water) | ~1.3 – 1.6 | Moderate lipophilicity; indicates poor solubility in pure water compared to simple pyrimidines. |
| pKa (Acid) | 3.2 – 3.6 | Solubility will be highly pH-dependent in aqueous media. Soluble in basic buffers (pH > 5). |
| pKa (Base) | ~1.5 (Pyrimidine N) | Protonation in strong acids increases solubility but may degrade the furan ring. |
| H-Bond Donors | 1 (COOH) | Drives dimerization in non-polar solvents, limiting solubility. |
| H-Bond Acceptors | 4 (N, O) | Facilitates solubility in polar aprotic solvents (DMSO, DMF). |
Part 2: Predictive Solubility Profile
Based on the thermodynamic behavior of pyrimidine-4-carboxylic acid (Cayman Chem, 2022) and furan-substituted heteroaromatics (Baluja et al., 2016), the following solubility hierarchy is established.
Solvent Hierarchy (Descending Order)
-
Super-Solvents (Dipolar Aprotic): DMSO > DMF > NMP.
-
Moderately Polar (Protic): Methanol > Ethanol > Isopropanol.
-
Moderately Polar (Aprotic): THF > Acetone > Ethyl Acetate.
-
Aqueous Media: PBS (pH 7.4) > Water (pH 7.0) > acidic water.
-
Non-Polar: Dichloromethane > Toluene > Hexane.
Estimated Solubility Data Table (298.15 K)
Note: These values are extrapolated from validated analog data and should be treated as reference ranges for experimental design.
| Solvent | Polarity Index ( | Estimated Mole Fraction Solubility ( | Suitability |
| DMSO | 7.2 | > 100.0 | Stock Solution |
| DMF | 6.4 | 50.0 – 80.0 | Reaction Solvent |
| Methanol | 5.1 | 10.0 – 25.0 | Crystallization |
| Ethanol | 4.3 | 5.0 – 15.0 | Crystallization |
| Acetone | 5.1 | 2.0 – 8.0 | Anti-solvent |
| Water | 10.2 | < 1.0 (Neutral pH) | Anti-solvent |
Part 3: Experimental Protocol (Standardized)
To generate the definitive thermodynamic solubility profile for regulatory filing, follow this Shake-Flask Equilibrium Method coupled with HPLC-UV quantification . This protocol minimizes errors from furan ring oxidation and acid dimerization.
Workflow Diagram
The following logic flow ensures data integrity and reproducibility.
Caption: Standardized Shake-Flask Solubility Determination Workflow.
Detailed Methodology
-
Preparation : Add excess this compound to 5 mL of the target solvent in a sealed glass vial.
-
Equilibration : Place vials in a thermostatic shaker bath. Agitate at 150 rpm for 72 hours.
-
Critical Control: Ensure solid phase remains present throughout. If clear, add more solid.
-
-
Sampling : Allow the suspension to settle for 2 hours. Withdraw supernatant using a pre-heated syringe.
-
Filtration : Filter through a 0.22 µm PTFE filter (hydrophobic for organics, hydrophilic for aqueous) into a pre-weighed flask.
-
Quantification :
-
Gravimetric : Evaporate solvent and weigh residue (only for non-volatile solutes, less accurate).
-
HPLC (Preferred) : Dilute filtrate with mobile phase (e.g., ACN:Water 50:50). Inject onto a C18 column. Detect at 254 nm (pyrimidine
transition).
-
-
Calculation : Determine mole fraction solubility (
) using the equation: Where is mass and is molecular weight of solute ( ) and solvent ( ).
Part 4: Thermodynamic Modeling & Analysis
Once experimental data is gathered, it must be fitted to thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution enthalpy.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
-
A, B, C : Empirical parameters derived from regression analysis.
-
Utility : Allows interpolation of solubility at any temperature within the measured range (typically 278 K – 323 K).
Thermodynamic Parameters
Using the Van't Hoff analysis, calculate the driving forces of dissolution:
-
Enthalpy of Solution (
) :-
Interpretation: Positive
indicates endothermic dissolution (solubility increases with T).
-
-
Gibbs Free Energy (
) : -
Entropy (
) :
Scientific Insight : For furan-pyrimidine acids, dissolution is typically endothermic (
References
-
Cayman Chemical . (2022). Product Information: Pyrimidine-4-Carboxylic Acid.[4] Link
- Citation for baseline solubility d
-
Baluja, S., et al. (2016). "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34. Link
- Citation for thermodynamic behavior of substituted pyrimidines.
- Jouyban, A. (2008). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
-
PubChem . (2024).[5] Compound Summary: 2-(Furan-3-yl)pyrido[3,2-d]pyrimidine.[5] Link
-
Source for structural analogs and computed physicochemical properties (LogP).[6]
-
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. mdpi.com [mdpi.com]
- 3. imtm.cz [imtm.cz]
- 4. caymanchem.com [caymanchem.com]
- 5. 2-(Furan-3-yl)pyrido[3,2-d]pyrimidine | C11H7N3O | CID 68921288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability Predictions for Furan-Pyrimidine Scaffolds: A Technical Guide
Executive Summary: The Potency-Stability Paradox
The furan-pyrimidine scaffold represents a classic medicinal chemistry tension. The pyrimidine ring serves as a privileged pharmacophore for kinase hinge binding (e.g., EGFR, JAK), while the furan moiety often acts as a potent hydrogen bond acceptor or lipophilic spacer. However, this structural combination introduces a critical metabolic liability: the bioactivation of the furan ring by Cytochrome P450 (CYP450) enzymes into reactive enedial intermediates.[1]
This guide details the mechanistic basis of this instability, predictive in silico workflows, and the definitive in vitro protocols required to validate metabolic soft spots. It is designed to move beyond standard ADME profiling into mechanism-based de-risking.
The Structural Alert: Mechanism of Furan Bioactivation[2]
To predict stability, one must understand the failure mode. While the pyrimidine core is generally stable against oxidative metabolism (unless substituted with labile alkyl chains), the furan ring is a "structural alert" (toxicophore).
The Enedial Pathway
The primary metabolic instability arises from the oxidation of the furan ring, predominantly by CYP3A4 and CYP2E1. Unlike standard aromatic hydroxylation, furan oxidation proceeds through a high-energy epoxide intermediate or direct oxidation to form cis-2-butene-1,4-dial (enedial) .
This enedial is a potent Michael acceptor. It does not simply undergo Phase II conjugation; it covalently binds to nucleophilic residues (cysteine, lysine) on proteins, leading to:
-
Hepatotoxicity: Direct hepatocellular necrosis.
-
Mechanism-Based Inactivation (MBI): Irreversible inhibition of the CYP enzyme itself (suicide inhibition).
Visualization of the Bioactivation Pathway
The following diagram illustrates the oxidative opening of the furan ring and the subsequent divergence between detoxification (GSH trapping) and toxicity (protein adducts).
Figure 1: Mechanism of furan ring bioactivation.[2] The critical step is the formation of the reactive enedial intermediate, which can be intercepted by Glutathione (GSH) for detection.[3]
Predictive Workflows: In Silico Prioritization
Before physical synthesis, computational tools must be used to assess the "Metabolic Liability Score" of the furan moiety relative to the pyrimidine core.
Site of Metabolism (SOM) Prediction
Standard QSAR models often fail to capture the specific reactivity of the furan oxygen lone pair. Instead, Reactivity-Based Metabolism prediction is required.
-
Recommended Method: Density Functional Theory (DFT) calculation of Hydrogen Atom Abstraction (HAA) energy and Epoxidation energy.
-
Tooling: SMARTCyp (Cytochrome P450 reactivity) or StarDrop P450 modules.
-
Interpretation: A furan ring with a high HOMO energy or low activation energy for epoxidation (< 15 kcal/mol) indicates high instability.
Data Presentation: Stability Risk Matrix
| Scaffold Feature | Metabolic Risk | Primary Transformation | Mitigation Strategy |
| Unsubstituted Furan | High | Ring opening to enedial | Block |
| Pyrimidine C4/C6-H | Low | Oxidation to pyrimidone | Generally stable; steric bulk helps |
| Alkyl-Pyrimidine | Medium | N-dealkylation | Deuteration of |
| Electron-Poor Furan | Medium | Slower epoxidation | Add EWG (CN, F) to furan ring |
Experimental Validation: The Self-Validating Protocol
Relying solely on intrinsic clearance (
Protocol: GSH Trapping Assay
This protocol detects the formation of the reactive enedial by trapping it with Glutathione (GSH).[3] The formation of a pyrrole-GSH adduct is the fingerprint of furan ring opening.
Reagents:
-
Test Compound (10 mM in DMSO)
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System
-
Glutathione (GSH) labeled (optional for mass spec confirmation) or standard GSH (5 mM)
Step-by-Step Methodology:
-
Equilibration: Dilute HLM to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Dosing: Add Test Compound (final conc. 10
M) and GSH (final conc. 5 mM). -
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Incubation: Incubate for 60 minutes at 37°C with gentle shaking.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.
-
Analysis (LC-MS/MS):
-
Centrifuge at 4000 rpm for 20 min.
-
Inject supernatant into LC-MS/MS.
-
Critical Scan: Perform a Neutral Loss Scan (loss of 129 Da for GSH) or monitor for the specific mass shift of [M + GSH - 2H + O].
-
Note: Furan-derived enedials often cyclize with GSH to form a pyrrole structure, resulting in a mass shift different from standard conjugation.
-
Decision Tree Workflow
Figure 2: Integrated workflow for assessing metabolic stability. Note that GSH trapping is a mandatory gate for furan-containing scaffolds.
SAR Optimization Strategies
If the furan-pyrimidine scaffold shows high instability (
-
Bioisosterism: Replace the furan with a Thiophene or Oxazole . Thiophenes are generally more stable but can still form S-oxides; Oxazoles are significantly more robust against oxidative ring opening.
-
Deuteration: Apply deuterium at the C5 position of the furan ring.[4] This utilizes the Kinetic Isotope Effect (KIE) to increase the energy barrier for the initial hydrogen abstraction step.
-
Steric/Electronic Blocking: Introduce an electron-withdrawing group (e.g., -CN, -CF
) or a methyl group at the furan -position. This deactivates the ring toward CYP oxidation and sterically hinders the approach of the heme iron.
References
-
Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.[1] [Link]
-
Kalgutkar, A. S., et al. (2005).[2] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. [Link]
-
Guengerich, F. P. (2008). Cytochrome p450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]
-
Pike, A., et al. (2004). Metabolic instability of furan-containing drugs: The case of L-754,394. Drug Metabolism and Disposition, 32(4). [Link]
Sources
Electronic Properties of the Furan-3-yl Group on Pyrimidine Rings
Executive Summary
The integration of a furan-3-yl moiety onto a pyrimidine scaffold represents a strategic design choice in modern medicinal chemistry and materials science. This architecture creates a distinct "push-pull" electronic system , coupling the
For drug development professionals, this moiety offers a unique bioisosteric alternative to phenyl and thiophene rings, providing altered lipophilicity (LogP), metabolic stability profiles, and hydrogen-bond accepting capabilities. Simultaneously, the intramolecular charge transfer (ICT) inherent to this system yields valuable photophysical properties, including solvatochromic fluorescence, utilized in biological probing.
This guide dissects the electronic causality, synthetic pathways, and metabolic implications of the furan-3-yl pyrimidine motif.
Electronic Architecture: The Push-Pull System
The defining feature of the furan-3-yl/pyrimidine interface is the conjugation between an electron-rich donor and an electron-poor acceptor.
Orbital Interaction and Resonance
-
Pyrimidine (
-Deficient): The nitrogen atoms at positions 1 and 3 withdraw electron density via induction (-I) and resonance (-M), making the ring highly electrophilic, particularly at C2, C4, and C6. -
Furan-3-yl (
-Excessive): The oxygen atom donates electron density into the ring system via resonance (+M). While furan-2-yl is a stronger donor, the furan-3-yl attachment avoids the high instability associated with the -position while maintaining significant -donation.
When coupled, the furan lone pair donates into the pyrimidine's
Visualization of Electronic Flow
The following diagram illustrates the electronic "push" from the furan oxygen and the "pull" from the pyrimidine nitrogens.
Figure 1: The electronic push-pull mechanism showing electron density transfer from the furan donor to the pyrimidine acceptor.
Medicinal Chemistry: Metabolic Stability & Bioisosterism[1][2]
A critical decision in lead optimization is choosing between furan-2-yl and furan-3-yl. This choice is rarely arbitrary; it is dictated by metabolic toxicity risks.
The "Furan Alert": 2-yl vs. 3-yl
Furan rings are structural alerts in drug design due to potential bioactivation by Cytochrome P450 (CYP450).
-
Furan-2-yl: Highly susceptible to oxidation at the
-position (C5), leading to the formation of cis-2-butene-1,4-dial. This reactive metabolite acts as a Michael acceptor, covalently binding to proteins and DNA (hepatotoxicity). -
Furan-3-yl: Significantly more stable. The C2 and C5 positions are sterically and electronically less prone to the specific enzymatic epoxidation that triggers ring opening. It retains the aromatic character required for
- stacking in active sites (e.g., FLT3 kinase) with reduced toxicity liability.
Metabolic Pathway Comparison
Figure 2: Comparative metabolic activation pathways. Furan-2-yl leads rapidly to toxic metabolites, whereas furan-3-yl offers enhanced stability.
Physicochemical & Photophysical Properties[3][4][5][6][7][8]
The furan-3-yl pyrimidine system exhibits solvatochromism , meaning its fluorescence emission wavelength shifts based on solvent polarity. This confirms the presence of a strong dipole moment generated by the donor-acceptor interaction.
Fluorescence Data (Representative)
Data derived from donor-
| Solvent | Polarity Index | Absorption | Emission | Stokes Shift (nm) |
| Hexane | 0.1 | 340 | 385 | 45 |
| Toluene | 2.4 | 345 | 405 | 60 |
| DCM | 3.1 | 350 | 430 | 80 |
| Acetonitrile | 5.8 | 355 | 465 | 110 |
Interpretation: The bathochromic shift (red shift) in emission as polarity increases indicates that the excited state is more polar than the ground state, consistent with Intramolecular Charge Transfer (ICT).
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[9][10][11]
The most robust method for installing the furan-3-yl group is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Reaction Scheme
Reaction: 5-Bromopyrimidine + Furan-3-boronic acid
Figure 3: Standard Suzuki-Miyaura coupling workflow for furan-pyrimidine synthesis.
Step-by-Step Protocol
Objective: Synthesis of 5-(furan-3-yl)pyrimidine on a 1.0 mmol scale.
-
Preparation: In a 25 mL round-bottom flask, charge 5-bromopyrimidine (159 mg, 1.0 mmol) and furan-3-boronic acid (134 mg, 1.2 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (58 mg, 0.05 mmol, 5 mol%). Note: Handle catalyst under inert atmosphere if possible, though this reaction is moderately robust. -
Solvent/Base: Add 1,4-Dioxane (8 mL) and 2M aqueous Na
CO (2 mL). -
Degassing: Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Reaction: Heat to reflux (approx. 100°C) under an inert atmosphere for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layers over MgSO
, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexane).
Validation Check:
-
1H NMR (CDCl3): Look for furan protons at
7.90 (s, 1H), 7.55 (t, 1H), 6.75 (d, 1H) and pyrimidine protons distinctively downfield ( > 8.5). -
Appearance: Product should be a white to off-white solid.
References
-
Organic Syntheses. (2018). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2018, 95, 380-396. Retrieved from [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved from [Link]
-
PubChem. (2025). 5-(Furan-3-yl)pyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
RSC Advances. (2014). Fundamental aspects of property tuning in push–pull molecules. Royal Society of Chemistry. Retrieved from [Link]
Sources
Technical Guide: Safety, Handling, and Toxicity Profiling of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid
This guide serves as a comprehensive technical dossier for 2-(Furan-3-yl)pyrimidine-4-carboxylic acid , a specialized heterocyclic scaffold often utilized in medicinal chemistry for kinase inhibitor development (e.g., EGFR, VEGFR targets).
Editorial Note: As of 2026, this specific compound is classified as a Novel Chemical Entity (NCE) or a specialized research intermediate with limited public toxicological data. Therefore, this guide synthesizes predictive toxicology , fragment-based hazard analysis , and standard operating procedures (SOPs) for handling high-value, potentially bioactive heterocyclic carboxylic acids.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Before assessing safety, we must establish the structural identity. This compound combines a pyrimidine core (common in nucleic acid analogs) with a furan moiety (a known metabolic structural alert), functionalized with a carboxylic acid.
Structural Specifications
| Property | Specification |
| Systematic Name | This compound |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Predicted SMILES | OC(=O)c1ccnc(c2ccoc2)n1 |
| Physical State | Solid (Likely off-white to beige crystalline powder) |
| Predicted pKa | ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N) |
| Solubility | Low in water; Soluble in DMSO, DMF, dilute aqueous base.[1] |
Fragment-Based Hazard Analysis
In the absence of direct experimental data, we apply Read-Across Toxicity Analysis using the structural fragments:
-
Pyrimidine-4-carboxylic acid Core (CAS 31462-59-6):
-
Known Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Mechanism: Acidic functionality causes direct tissue irritation; heterocyclic nitrogen can form salts with biological membranes.
-
-
Furan-3-yl Moiety:
-
Toxicological Alert: Furan rings are "structural alerts" for metabolic activation.
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial, which forms adducts with proteins and DNA, leading to potential hepatotoxicity or carcinogenicity.
-
Predictive Safety Data Sheet (SDS) Standards
Based on the fragment analysis, the following GHS classification is recommended for internal safety protocols until empirical data is generated.
GHS Classification (Predicted)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed (Based on furan bioavailability).
-
H373: May cause damage to organs (Liver) through prolonged or repeated exposure (Precautionary assignment due to furan moiety).
-
Precautionary Statements
-
P280: Wear protective gloves/eye protection/face protection (Nitrile gloves, safety goggles).
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2][3][5]
Toxicological Mechanism: The Furan Metabolic Pathway
The critical safety concern for this molecule is not just its acidity, but the metabolic fate of the furan ring. Researchers must be aware that bioactivation can occur in liver microsomes.
Metabolic Activation Pathway (Graphviz Diagram)
Figure 1: Predicted metabolic activation pathway of the furan moiety. The formation of reactive dialdehydes is a known mechanism for furan-induced toxicity.
Experimental Protocols for Safety Validation
Protocol A: pH-Dependent Solubility & Stability Test
Objective: Determine if the compound precipitates or degrades in physiological buffers, which affects both bioavailability and handling risks.
-
Preparation: Dissolve 10 mg of compound in 100 µL DMSO (Stock: 100 mg/mL).
-
Dilution: Spike 5 µL of stock into 995 µL of:
-
PBS (pH 7.4)
-
0.1 M HCl (pH 1.0 - Simulated Gastric Fluid)
-
0.1 M NaOH (pH 13.0)
-
-
Observation: Vortex for 30 seconds.
-
Clear solution: Stable/Soluble.[6]
-
Turbidity: Precipitation risk (High risk of clogging flow cytometry/HPLC lines).
-
-
Analysis: Incubate at 37°C for 24 hours. Analyze by LC-MS to detect hydrolysis of the carboxylic acid or furan ring opening.
Protocol B: Reactive Metabolite Trapping (GSH Trapping Assay)
Objective: Confirm if the furan ring is bioactivated into reactive species.
-
Incubation: Mix compound (10 µM) with Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Activation: Add NADPH (1 mM) to initiate metabolism.
-
Trapping Agent: Add Glutathione (GSH) (5 mM) immediately.
-
Control: Run parallel samples without NADPH (Negative Control).
-
Detection: Quench with acetonitrile after 60 mins. Analyze supernatant via LC-MS/MS looking for [M + 307]+ adducts (Mass of compound + GSH).
-
Positive Result: Presence of GSH adducts confirms reactive metabolite formation (Requires BSL-2 equivalent handling).
-
Handling & Storage Guidelines
Storage[13][15]
-
Temperature: -20°C (Desiccated).
-
Atmosphere: Store under Argon or Nitrogen. Furan rings can be sensitive to oxidative degradation over long periods.
-
Container: Amber glass vials (protect from light).
Emergency Procedures
| Scenario | Action |
| Skin Contact | Wash with soap and water for 15 mins.[4] The acid functionality may cause chemical burns if left untreated. |
| Eye Contact | Flush with water for 15 mins.[5][7] Do not use neutralizing agents (e.g., bicarbonate) immediately in the eye; use saline. |
| Spill | Dampen with water to prevent dust. Sweep up into a hazardous waste container. Neutralize surface with 1% Sodium Bicarbonate solution. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 169306, Pyrimidine-4-carboxylic acid. Retrieved from [Link]
- Peterson, L. A. (2013).Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (Contextual grounding for furan toxicity).
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine-4-carboxylic acid.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-(Furan-3-yl)pyrimidine via Suzuki-Miyaura Coupling
Executive Summary
The synthesis of 2-(Furan-3-yl)pyrimidine represents a classic "electronic mismatch" in cross-coupling chemistry. It pairs an electron-deficient electrophile (2-chloropyrimidine) with an electron-rich, acid-sensitive nucleophile (furan-3-boronic acid). While the 2-position of pyrimidine is highly activated for oxidative addition, the reaction frequently suffers from protodeboronation of the furan partner and catalyst poisoning by the pyrimidine nitrogens.
This guide moves beyond generic Suzuki conditions, providing three distinct protocols optimized for yield , scalability , and substrate stability .
Strategic Analysis: The Mechanistic Challenge
Successful coupling requires balancing two competing kinetic profiles:
-
The Electrophile (2-Chloropyrimidine):
-
Advantage:[1][2][3][4][5] The C2-Cl bond is activated by the adjacent nitrogen atoms, making oxidative addition (
) rapid, often faster than phenyl chlorides. -
Risk:[4][5][6] The resulting Pd(II) species is electron-poor and prone to forming stable, unreactive dimeric species (catalyst resting states). Additionally, 2-halopyrimidines are susceptible to nucleophilic aromatic substitution (
) by the base (OH⁻), leading to hydroxypyrimidine byproducts.
-
-
The Nucleophile (Furan-3-boronic acid):
The Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) to facilitate reductive elimination and stabilize the Pd(0) species, coupled with mild bases to preserve the boronate.
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | dppf (bidentate) prevents bimetallic bridging and resists poisoning. XPhos (bulky monodentate) accelerates transmetallation and allows lower temperatures. |
| Base | K₃PO₄ or Na₂CO₃ | Phosphate is milder than hydroxide/alkoxide bases, reducing furan decomposition while sufficiently activating the boronate. |
| Solvent | DME/H₂O or Dioxane/H₂O | Water is strictly required for the boronate-to-boronate-anion equilibrium. DME (Dimethoxyethane) offers excellent solubility for polar heterocycles. |
| Stoichiometry | 1.2 – 1.5 equiv. Boronate | Excess boronic acid is mandatory to compensate for inevitable protodeboronation losses. |
Experimental Protocols
Protocol A: The "Robust Workhorse" (Pd-dppf)
Best for: Routine synthesis, gram-scale, cost-efficiency.
Reagents:
-
2-Chloropyrimidine (1.0 equiv)[7]
-
Furan-3-boronic acid (1.3 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-chloropyrimidine, furan-3-boronic acid, and Na₂CO₃.
-
Degassing (Critical): Add the DME/Water mixture. Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and boronic acid oxidation.[8]
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive pressure of inert gas.
-
Reaction: Heat to 85°C (internal temperature) for 4–6 hours. Monitor by LC-MS.[1]
-
Checkpoint: If conversion stalls, add an additional 0.2 equiv of boronic acid.
-
-
Workup: Cool to RT. Dilute with EtOAc and water.[7] Separate layers. Wash organic layer with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). Pyrimidines are polar; expect elution at 30-50% EtOAc.
Protocol B: The "High-Efficiency" (XPhos Pd G2)
Best for: Difficult substrates, unstable boronates, or rapid library synthesis.
Reagents:
-
2-Chloropyrimidine (1.0 equiv)[7]
-
Furan-3-boronic acid (1.2 equiv)
-
XPhos Pd G2 (1-2 mol%)
-
K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)
-
Solvent: THF or Dioxane[8]
Step-by-Step Methodology:
-
Setup: Dissolve the electrophile and catalyst in THF in a vial.
-
Activation: Add the aqueous K₃PO₄ solution.
-
Initiation: Add the boronic acid last. (This minimizes the time the boronic acid sits in base before reacting).
-
Reaction: Heat at 60°C for 1–2 hours.
-
Note: The high activity of XPhos allows for lower temperatures, significantly reducing furan protodeboronation.
-
Visualizing the Chemistry
Figure 1: Mechanistic Pathway & Failure Modes
This diagram illustrates the catalytic cycle, highlighting where the specific failure modes (hydrolysis/deboronation) occur for this substrate pair.
Caption: Catalytic cycle highlighting the competition between productive transmetallation and destructive protodeboronation/hydrolysis pathways.
Figure 2: Optimized Experimental Workflow
A standardized workflow to ensure reproducibility and minimize oxygen exposure.
Caption: Step-by-step workflow emphasizing the critical degassing step to prevent homocoupling.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or inactive catalyst. | Switch to XPhos Pd G2 or Pd-PEPPSI-IPr . Ensure inert atmosphere. |
| Furan Decomposed (Furan visible in LCMS) | Protodeboronation. | Lower temp to 60°C. Switch base to K₃PO₄ or CsF . Use anhydrous conditions (Dioxane/CsF). |
| Homocoupling (Furan-Furan) | Oxygen present.[5][8] | Re-degas solvents vigorously. Increase boronic acid loading. |
| Hydrolysis (Pyrimidinone formed) | Base too strong / Reaction too wet. | Reduce water ratio (e.g., 10:1 solvent:water). Switch to anhydrous base (Cs₂CO₃). |
References
-
Gong, J. F., et al. (2009). "Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides."[9] Chemistry – A European Journal. (General heteroaryl coupling principles).
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. (Addressing unstable boronates).
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[2] (Use of XPhos for difficult chlorides).
-
Hie, L., & Garg, N. K. (2016). "Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine." Organic Syntheses. (Specific protocol for furan-pyrimidine coupling).
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[2] (Addressing rapid protodeboronation).
Sources
- 1. rsc.org [rsc.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation Using 2-(Furan-3-yl)pyrimidine-4-carboxylic Acid
Introduction
The synthesis of amides is a cornerstone of modern drug discovery and development, with the amide bond being a prevalent feature in a vast array of biologically active molecules.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the procedures for amide bond formation utilizing 2-(Furan-3-yl)pyrimidine-4-carboxylic acid. This particular heterocyclic carboxylic acid presents a unique set of challenges and opportunities due to the electronic properties of its constituent aromatic systems. The pyrimidine ring, being electron-deficient, can influence the reactivity of the carboxylic acid, while the furan moiety, an electron-rich heterocycle, may be sensitive to certain reaction conditions.[2][3]
These application notes are designed to provide not only step-by-step protocols for common coupling methods but also the underlying scientific rationale for the selection of reagents and reaction conditions. By understanding the "why" behind the "how," researchers can be better equipped to troubleshoot and optimize their synthetic routes.
Molecular Characteristics and Reactivity Considerations
The structure of this compound incorporates two distinct heterocycles that dictate its chemical behavior. The pyrimidine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. This electron-withdrawing nature decreases the electron density of the aromatic system and, consequently, can impact the reactivity of the carboxylic acid at the 4-position.[2] The acidity of the carboxylic acid may be increased, but the carboxylate may also be less nucleophilic, potentially requiring more potent activation for amide coupling.
Conversely, the furan ring is a π-excessive, electron-rich heterocycle.[3] While this component of the molecule is generally stable, it can be susceptible to electrophilic attack and may undergo ring-opening under harsh acidic conditions.[4] This sensitivity necessitates the careful selection of amide coupling reagents and conditions to avoid unwanted side reactions. For instance, the use of strong acids to generate an acyl chloride is likely not an ideal strategy.
Given the absence of a commercially available source for this compound, a plausible synthetic route would be the first step for any research campaign. A potential approach could involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably functionalized pyrimidine and a furan-boronic acid or -stannane derivative, followed by hydrolysis of an ester to reveal the carboxylic acid. Another possibility is the construction of the pyrimidine ring from a furan-containing precursor.[5] Researchers should first secure a reliable synthesis of this starting material before proceeding with amide coupling reactions.
Choosing the Right Coupling Strategy
The selection of an appropriate amide coupling reagent is critical for the successful synthesis of amides from this compound. The ideal reagent should be efficient in activating the potentially less reactive carboxylic acid while being mild enough to preserve the integrity of the furan ring. Two of the most reliable and widely used classes of coupling reagents in modern medicinal chemistry are uronium/aminium salts and carbodiimides.[6]
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for their rapid reaction times and high yields, even with challenging substrates.[7] They operate under mild conditions and are generally compatible with a wide range of functional groups.
-
Carbodiimides (e.g., EDC with HOBt): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that facilitates amide bond formation by activating the carboxylic acid. Its use in conjunction with an additive like HOBt (Hydroxybenzotriazole) is crucial to suppress side reactions and minimize racemization if chiral amines are used.[1]
The following sections will provide detailed protocols for both HATU- and EDC/HOBt-mediated amide bond formation with this compound.
Experimental Protocols
General Laboratory Practices
All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents should be used, and reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can quench the activated species. Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: HATU-Mediated Amide Coupling
This protocol is often the first choice for challenging amide couplings due to the high reactivity of the O-acylisourea intermediate formed.
Reagents and Materials:
| Reagent/Material | Quantity (molar equivalents) | Purpose |
| This compound | 1.0 | Carboxylic acid |
| Amine | 1.1 - 1.5 | Nucleophile |
| HATU | 1.1 - 1.5 | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add the desired amine (1.1 - 1.5 equiv) to the solution.
-
In a separate vial, dissolve HATU (1.1 - 1.5 equiv) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Finally, add DIPEA (2.0 - 3.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Workflow for HATU-Mediated Amide Coupling:
Caption: Workflow for HATU-mediated amide coupling.
Mechanism of HATU-Mediated Amide Coupling:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a classic and cost-effective method for amide bond formation. The use of HOBt as an additive is highly recommended to improve efficiency and minimize side reactions.
Reagents and Materials:
| Reagent/Material | Quantity (molar equivalents) | Purpose |
| This compound | 1.0 | Carboxylic acid |
| Amine | 1.1 - 1.5 | Nucleophile |
| EDC hydrochloride | 1.2 - 1.5 | Coupling reagent |
| HOBt | 1.2 - 1.5 | Additive |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous Dichloromethane (DCM) or DMF | - | Solvent |
Step-by-Step Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HOBt (1.2 - 1.5 equiv) in anhydrous DCM or DMF.
-
Add the amine (1.1 - 1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 - 1.5 equiv) portion-wise to the stirred solution.
-
Add DIPEA or TEA (2.0 - 3.0 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or another suitable organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Workflow for EDC/HOBt-Mediated Amide Coupling:
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. scribd.com [scribd.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
Application Notes and Protocols: The 2-(Furan-3-yl)pyrimidine-4-carboxylic Acid Scaffold for Kinase Inhibitor Discovery
Abstract: The dysregulation of protein kinases is a fundamental mechanism in numerous human diseases, most notably cancer, positioning them as premier targets for therapeutic intervention. The pyrimidine ring is a well-established "privileged" scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to mimic the adenine base of ATP and engage in critical hydrogen-bonding interactions within the kinase hinge region.[1][2][3] This guide provides an in-depth exploration of the 2-(Furan-3-yl)pyrimidine-4-carboxylic acid scaffold as a versatile starting point for the discovery and development of novel kinase inhibitors. We will detail the strategic rationale for its use, synthetic methodologies, a cascade of robust biochemical and cell-based evaluation protocols, and principles for lead optimization.
Section 1: The Scaffold - Rationale and Design Principles
The this compound scaffold offers a unique combination of features that make it an attractive starting point for kinase inhibitor design. Its architecture can be dissected into three key components, each contributing to its potential as a successful therapeutic agent.
-
The Pyrimidine Core (Hinge Binder): The pyrimidine nucleus is the cornerstone of the scaffold. Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, enabling it to form one or more crucial hydrogen bonds with the backbone amide groups of the kinase "hinge" region—the flexible loop connecting the N- and C-lobes of the kinase domain.[3][4] This interaction is a hallmark of many ATP-competitive inhibitors and serves to anchor the molecule in the active site.
-
The Furan-3-yl Moiety (Selectivity Pocket Interaction): The furan ring, attached at the 2-position of the pyrimidine, extends into the hydrophobic pocket of the ATP-binding site. The specific 3-yl linkage, as opposed to the more common 2-yl, provides a distinct vector for substitution that can be exploited to achieve selectivity. By modifying the furan or replacing it with other heterocycles, researchers can probe the unique topology of different kinase active sites to enhance potency and steer the inhibitor away from off-target kinases, thereby improving its selectivity profile.[5][6]
-
The Carboxylic Acid Handle (Vector for Optimization): The carboxylic acid at the 4-position is a critical functional group that serves as a versatile chemical handle. It provides a straightforward point for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide array of chemical groups that can extend out towards the solvent-exposed region of the active site. These modifications are instrumental in:
-
Improving Potency: By forming additional interactions with the kinase.
-
Enhancing Selectivity: By exploiting features outside the conserved ATP-binding pocket.
-
Modulating Physicochemical Properties: Tuning solubility, cell permeability, and metabolic stability (ADME properties) to create drug-like molecules.[7][8]
-
The strategic combination of these three elements provides a robust framework for generating libraries of diverse compounds with a high potential for kinase inhibition.
Caption: General binding mode of the scaffold within a kinase ATP pocket.
Section 2: Synthetic Chemistry Strategy
The synthesis of derivatives from the core scaffold is designed to be modular, allowing for the rapid generation of a compound library. A common and effective approach involves the construction of the pyrimidine ring followed by derivatization of the carboxylic acid.[3][9][10]
Protocol 2.1: Synthesis of 2-(Furan-3-yl)pyrimidine-4-carboxamide Derivatives
This protocol outlines a generalized two-step process: (1) Synthesis of the core carboxylic acid and (2) its subsequent amidation to generate final compounds.
Step 1: Synthesis of this compound
This key intermediate can be synthesized via a condensation reaction.
-
Materials: Furan-3-carboxamidine, ethyl 2,4-dioxobutanoate (or a similar 1,3-dicarbonyl compound), sodium ethoxide, ethanol, hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add furan-3-carboxamidine hydrochloride to the solution and stir to form the free amidine.
-
Add ethyl 2,4-dioxobutanoate dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction, neutralize with hydrochloric acid to precipitate the pyrimidine ester intermediate.
-
Filter and dry the intermediate.
-
Perform ester hydrolysis using aqueous NaOH followed by acidic workup to yield the final this compound product.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Amidation of the Carboxylic Acid
The carboxylic acid is activated and then reacted with a diverse selection of primary or secondary amines to create a library of carboxamides.
-
Materials: this compound, desired amine (e.g., aniline, benzylamine), HATU (or a similar peptide coupling reagent), DIPEA, DMF.
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography.
-
Caption: Modular workflow for the synthesis of an inhibitor library.
Section 3: Biochemical Evaluation of Kinase Inhibition
The first critical step in evaluating newly synthesized compounds is to determine their direct inhibitory activity against a panel of purified kinases. This is typically done using a high-throughput, in vitro biochemical assay.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11] Inhibition is observed as a decrease in the luminescent signal.
-
Rationale: This assay provides a direct measure of a compound's ability to inhibit the enzymatic function of a target kinase. It is highly sensitive, suitable for high-throughput screening, and allows for the rapid determination of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Materials:
-
Purified recombinant kinases of interest (e.g., EGFR, VEGFR2, SRC).
-
Appropriate kinase substrate (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1).
-
ATP at a concentration near the Kₘ for each kinase.
-
Kinase reaction buffer.
-
Test compounds serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 384-well assay plates.
-
-
Procedure:
-
Dispense 1 µL of serially diluted test compounds into the wells of the 384-well plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without kinase for background controls.
-
Prepare the kinase/substrate master mix in kinase reaction buffer and add 2 µL to each well.
-
Prepare the ATP solution in kinase reaction buffer. Add 2 µL to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis and Self-Validation:
-
Subtract the background luminescence from all wells.
-
Normalize the data by setting the "no inhibition" (DMSO) control as 100% activity and the "no kinase" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Trustworthiness Check: A valid assay will show a clear sigmoidal dose-response curve, and the Z'-factor (a measure of assay quality) calculated from controls should be > 0.5.
-
Data Presentation: Kinase Selectivity Panel
Summarize the IC50 values for lead compounds against a panel of representative kinases to assess both potency and selectivity.
| Compound ID | EGFR (IC50, nM)[12][13] | VEGFR2 (IC50, nM)[14] | SRC (IC50, nM)[8] | AURKB (IC50, nM)[4] |
| Scaffold-001 | 15 | 850 | >10,000 | 5,200 |
| Scaffold-002 | 22 | 45 | >10,000 | >10,000 |
| Scaffold-003 | >5,000 | >10,000 | 250 | 8,900 |
| Positive Control | Varies by kinase | Varies by kinase | Varies by kinase | Varies by kinase |
Section 4: Cell-Based Assay Cascade
While biochemical assays are essential, they do not confirm if a compound can enter a cell and engage its target in a complex physiological environment.[15] A cascade of cell-based assays is required to validate leads.
Caption: A logical workflow for validating kinase inhibitors in cells.
Protocol 4.1: Cellular Target Engagement (NanoBRET™ Assay)
-
Rationale: This assay directly and quantitatively measures the binding of a test compound to its target kinase within living cells.[11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same active site. A test compound that enters the cell and binds the kinase will displace the tracer, causing a decrease in the BRET signal.
-
Procedure:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well cell culture plate.
-
Add the fluorescent cell-permeable tracer at its predetermined optimal concentration.
-
Add the test compounds in a serial dilution.
-
Add the NanoBRET™ substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals simultaneously using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio. A dose-dependent decrease in the ratio indicates successful target engagement. Calculate the cellular IC50 from the dose-response curve.
-
Protocol 4.2: Target Phosphorylation Assay (Western Blot)
-
Rationale: To confirm that target engagement translates to functional inhibition, it is crucial to measure the phosphorylation status of the kinase (for autophosphorylation) or its direct downstream substrates. A successful inhibitor should decrease this phosphorylation signal.
-
Procedure:
-
Select a cell line where the target kinase pathway is active (e.g., H1975 cells with mutant EGFR).[12][13]
-
Plate the cells and allow them to adhere.
-
Treat the cells with serially diluted test compound for a defined period (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target (e.g., anti-phospho-EGFR) and the total form of the target (e.g., anti-total-EGFR). An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms target inhibition.
-
Protocol 4.3: Cellular Proliferation Assay (CellTiter-Glo®)
-
Rationale: The ultimate goal of many kinase inhibitors is to halt the proliferation of cancer cells. This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
-
Procedure:
-
Seed cancer cells dependent on the target kinase into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serially diluted test compounds.
-
Incubate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability versus inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Section 5: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the biochemical and cellular assay cascades are used to build a Structure-Activity Relationship (SAR). SAR studies systematically explore how chemical modifications to the scaffold affect its biological activity, guiding the rational design of more potent and selective inhibitors.[16][17]
-
Causality in Experimental Choices:
-
If potency is low: Focus on modifications to the amide portion (R-group) to explore new interactions in the solvent-exposed region.
-
If selectivity is poor: Modify the furan ring or replace it with other heterocycles to better fit the unique contours of the target kinase's selectivity pocket, while avoiding interactions favored by off-target kinases.[1]
-
If cellular activity is weak despite good biochemical potency: This suggests poor cell permeability or high efflux. Modifications should focus on improving lipophilicity (LogP) or reducing polar surface area, often by altering the amide R-group.[12]
-
Data Presentation: Sample SAR Table
| Compound ID | R-Group (Amide) | EGFR IC50 (nM) | H1975 GI50 (nM) | Notes |
| Scaffold-001 | 4-fluoroaniline | 15 | 120 | Potent, good cell activity. |
| Scaffold-004 | 3-fluoroaniline | 45 | 450 | Positional isomerism matters. |
| Scaffold-005 | 4-methoxyaniline | 8 | 550 | Potent biochemically, but poor cell activity (potential permeability issue). |
| Scaffold-006 | Cyclopropylamine | 250 | 300 | Aliphatic amines are tolerated but less potent than aromatics. |
Next Steps in Optimization: Validated lead compounds with strong cellular potency and a promising selectivity profile would advance to further studies, including:
-
In-depth Kinome Profiling: Screening against a large panel of kinases (>400) to fully understand selectivity.
-
ADME-Tox Profiling: In vitro and in vivo assessment of metabolic stability, pharmacokinetics, and toxicity.[7][8][18]
-
Structural Biology: Obtaining an X-ray co-crystal structure of the inhibitor bound to the target kinase to visualize the binding mode and guide further rational design.[1][19]
Conclusion
The this compound scaffold represents a highly promising and strategically sound starting point for the development of novel kinase inhibitors. Its inherent hinge-binding capability, coupled with distinct vectors for optimizing selectivity and physicochemical properties, provides a robust platform for medicinal chemistry campaigns. The integrated workflow of modular synthesis, high-throughput biochemical screening, and a confirmatory cell-based assay cascade, as detailed in these protocols, offers a clear and effective path from initial hit identification to the generation of validated lead compounds for preclinical development.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
- ICE Bio. (2024, June 4). Kinase.
- Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
- Creative Diagnostics. Kinase Activity Assay.
-
Chen, Y.-L., et al. (2023). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Available from: [Link]
- ACS Publications. (2023, February 7). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry.
- ResearchGate. (2023, February 7). (PDF) Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer.
- ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
- PMC. (2025, July 7). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer.
- PMC. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
- IRIS UniGe. (2023, January 1). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme.
- ResearchGate. (2025, November 24). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- PubMed. (2012, November 1). Identification of pyrimidine derivatives as hSMG-1 inhibitors.
- NIH. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
- PubMed. (2025, January 20). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors.
- PubMed. (2010, January 14). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors.
- PubMed. (2019, November 27). Discovery of a Furanopyrimidine-Based Epidermal Growth Factor Receptor Inhibitor (DBPR112) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer.
- MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme.
- Ambeed.com. Pyrimidine-4-carboxylic acid.
- Benchchem. Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors.
- PubMed. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4- d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme.
- Benchchem. Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- Bentham Science Publisher. Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights.
- Taylor & Francis. (2022, November 1). Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors.
- Semantic Scholar. (2016, March 30). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity.
- RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- ResearchGate. (2020, December 31). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D.
- ResearchGate. (2025, August 9). Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights.
- PubMed. (2021, January 14). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Chem-Impex. Pyrimidine-4-carboxylic acid hydrazide.
- PMC. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.
- ResearchGate. (2025, August 7). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
- (2022, August 26). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- PubMed. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines.
- DOI. Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipa.
- Chapman University Digital Commons. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities.
- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- PubMed. (2018, January 20). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity.
- Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Semantic Scholar. (2021, February 15). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents.
- PMC. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity.
- Journal of Organic and Pharmaceutical Chemistry. (2020, December 1). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring.
- PubMed. (2024, December 15). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.
- Organic Chemistry Portal. Pyrimidine synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme [unige.iris.cineca.it]
- 8. mdpi.com [mdpi.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. en.ice-biosci.com [en.ice-biosci.com]
- 12. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. inits.at [inits.at]
- 16. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4- d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
Precision Activation of Pyrimidine-4-Carboxylic Acids: Overcoming Decarboxylation and Solubility Challenges
Topic: Reagents for the activation of pyrimidine-4-carboxylic acid groups Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
The activation of pyrimidine-4-carboxylic acids presents a unique set of synthetic challenges driven by the electron-deficient nature of the diazine ring. Unlike electron-rich benzoic acids, the pyrimidine-4-carboxylate moiety is prone to thermal decarboxylation and rapid hydrolysis of activated intermediates. This Application Note evaluates three distinct activation strategies—Uronium salts (HATU), Propylphosphonic Anhydride (T3P), and
Introduction: The Chemical Challenge
Pyrimidine-4-carboxylic acids are privileged scaffolds in kinase inhibitor design, yet they are notoriously difficult to couple efficiently. The presence of two nitrogen atoms in the aromatic ring withdraws electron density, creating two competing effects:
-
High Electrophilicity: Once activated, the carbonyl carbon is highly reactive toward nucleophiles.
-
Instability: The electron-withdrawing ring destabilizes the carboxylate, making the parent acid prone to decarboxylation at elevated temperatures (
C). Furthermore, the activated esters are highly susceptible to hydrolysis if moisture is present.
Selecting the correct reagent is not merely a matter of yield; it is a matter of preserving the integrity of the heteroaromatic core.
Strategic Reagent Selection
The choice of activation reagent depends heavily on the scale of the reaction and the sensitivity of the amine coupling partner.
Comparative Analysis of Activation Reagents[1][2][3]
| Feature | HATU (Uronium Salt) | T3P (Propylphosphonic Anhydride) | Ghosez's Reagent ( |
| Mechanism | Formation of O-At active ester | Mixed anhydride formation (cyclic) | Neutral Acid Chloride formation |
| Reactivity | Extremely High | Moderate to High | High |
| Epimerization | Low (with HOAt) | Lowest | Moderate |
| Byproducts | Tetramethylurea (water soluble), PF6 salts (difficult removal) | Water-soluble phosphonic acid salts | Amide byproduct (neutral) |
| Scalability | Poor (Atom economy, cost) | Excellent (Green chemistry) | Good |
| Best For | Small-scale, hindered amines | Process scale, difficult purifications | Acid-sensitive substrates |
Reagent Decision Matrix
Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate sensitivity.
Protocol 1: The "Green" Standard – T3P Coupling
Best for: Scale-up, ease of purification, and preventing epimerization (if the amine is chiral).
Mechanism: T3P (Propylphosphonic anhydride) acts as a dehydrating agent, forming a mixed anhydride with the carboxylic acid. The byproduct is water-soluble propanephosphonic acid, allowing for a simple liquid-liquid extraction workup, eliminating the need for chromatography in many cases.[1]
Materials
-
Substrate: Pyrimidine-4-carboxylic acid (1.0 equiv)
-
Amine: 1.1 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)
Step-by-Step Methodology
-
Dissolution: Charge a reaction vessel with Pyrimidine-4-carboxylic acid (1.0 equiv) and the solvent (EtOAc, 10 mL/g).
-
Note: Pyrimidine acids often have poor solubility. A suspension is acceptable; it will clarify as the activated intermediate forms.
-
-
Base Addition: Add Pyridine (3.0 equiv) at
C.-
Critical: Do not add T3P before the base. T3P requires base to generate the active species and prevent background hydrolysis.
-
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes. Stir at
C for 20 minutes to form the activated mixed anhydride. -
Coupling: Add the amine (1.1 equiv). Allow the reaction to warm to Room Temperature (20–25°C).
-
Caution: Do not heat above 40°C unless necessary, to avoid decarboxylation.
-
-
Monitoring: Monitor via LCMS. Reaction is typically complete within 1–4 hours.
-
Workup (Self-Validating Step):
-
Add water (equal volume).
-
Separate layers.[2] The T3P byproducts and excess pyridine wash into the aqueous layer.
-
Wash organic layer with 0.5M HCl (if amine product is not basic) or 10% Citric Acid, then Brine.
-
Dry over Na
SO and concentrate.
-
Protocol 2: The "Neutral" Approach – Ghosez’s Reagent
Best for: Acid-sensitive amines, extremely unreactive amines, or when standard acid chlorides (via SOCl
Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions, avoiding the HCl generation associated with oxalyl chloride.
Materials
-
Substrate: Pyrimidine-4-carboxylic acid (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Base: Not strictly required for activation, but Triethylamine (TEA) is used during the coupling step.
Step-by-Step Methodology
-
Preparation: Dissolve Pyrimidine-4-carboxylic acid in anhydrous DCM under Nitrogen atmosphere.
-
Chloride Formation: Add Ghosez’s Reagent (1.2 equiv) dropwise at Room Temperature.
-
Observation: Gas evolution is minimal compared to oxalyl chloride. Stir for 1–2 hours. The suspension should become a clear solution as the acid chloride forms.
-
-
Coupling:
-
In a separate vessel, dissolve the Amine (1.1 equiv) and TEA (1.5 equiv) in DCM.
-
Cannulate the acid chloride solution into the amine solution at
C. -
Why this order? Adding the acid chloride to the amine ensures the amine is always in excess, minimizing double-acylation side reactions.
-
-
Workup: Quench with saturated NaHCO
. Extract with DCM.[3]
Workflow Visualization
Figure 2: T3P activation pathway highlighting the formation of water-soluble byproducts.
Troubleshooting & Optimization
The Decarboxylation Trap
Pyrimidine-4-carboxylic acids are prone to losing CO
-
Symptom: LCMS shows a mass corresponding to [M-44].
-
Solution: strictly maintain reaction temperature
C. If heating is required for a sluggish amine, switch to a microwave reactor (rapid heating/cooling) rather than a conventional oil bath.
N-Acylation vs. O-Activation
In rare cases, the pyrimidine ring nitrogens can compete for the activating agent.
-
Prevention: Steric bulk usually prevents N-acylation. However, if using HATU, ensure the base (DIPEA) is added after the acid and HATU are mixed, or switch to the Acid Chloride method (Protocol 2) where the activation is specific to the carboxylate.
References
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Ghosez, L., et al. (1979).[5] "
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses. [Link] -
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]
-
Archimica (Now Curia). "T3P (Propanephosphonic Acid Anhydride) Application Guide." [Link][1]
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. entegris.com [entegris.com]
Application Note: High-Efficiency Microwave-Assisted Synthesis of Furan-Pyrimidine Scaffolds
Executive Summary & Biological Rationale[1]
Furan-pyrimidine derivatives represent a privileged class of pharmacophores in modern drug discovery. The fusion of the electron-rich furan ring with the pyrimidine nucleus—specifically in furo[2,3-d]pyrimidines —creates a bio-isostere of the purine system (adenine/guanine). These scaffolds are critical in the development of:
-
Tyrosine Kinase Inhibitors (TKIs): Targeting EGFR and VEGFR pathways in oncology.
-
Antiviral Agents: Acting as nucleoside analogs.
-
Adenosine Receptor Antagonists: For neurological indications.
Conventional thermal synthesis of these bicyclic systems often suffers from prolonged reaction times (12–48 hours), harsh conditions (refluxing DMF/POCl
This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these thermodynamic barriers. By leveraging dielectric heating, researchers can achieve reaction completion in minutes with superior atom economy.
Mechanistic Insight: Why Microwave?
Unlike conventional conductive heating (oil baths) which relies on thermal transfer from the vessel wall to the solvent, microwave irradiation utilizes in-core volumetric heating .[1]
The Physics of Efficiency
-
Dipolar Polarization: Polar molecules (solvents like EtOH, DMSO, or polar reagents) align with the oscillating electric field (2.45 GHz). The molecular friction generated by this realignment creates instantaneous internal heat.
-
Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, colliding with neighboring molecules to generate heat.
Key Advantage: This mechanism allows the reaction mixture to reach temperatures significantly above the solvent's atmospheric boiling point (superheating) in sealed vessels, exponentially increasing reaction rates according to the Arrhenius equation.
Diagram 1: Microwave Synthesis Workflow
A streamlined path from reagents to purified scaffold.
Caption: Operational workflow for controlled microwave synthesis, emphasizing the temperature feedback loop critical for safety and reproducibility.
Detailed Experimental Protocols
We present two distinct protocols covering the two primary classes of furan-pyrimidines:
-
Protocol A: Multicomponent synthesis of non-fused dihydropyrimidines (Biginelli-type).
-
Protocol B: Cyclization to form fused furo[2,3-d]pyrimidines.
Protocol A: The "Green" Biginelli Variation
Target: 4-(Furan-2-yl)-3,4-dihydropyrimidin-2(1H)-ones Mechanism: One-pot acid-catalyzed cyclocondensation.
Reagents
-
Aldehyde: Furan-2-carboxaldehyde (1.0 mmol)
-
1,3-Dicarbonyl: Ethyl acetoacetate (1.0 mmol)
-
Urea/Thiourea: Urea (1.5 mmol)[2]
-
Catalyst: Sulfamic acid (
) (10 mol%) or simple HCl (2 drops). Note: Sulfamic acid is preferred as a solid, recyclable green catalyst. -
Solvent: Ethanol (2 mL) or Solvent-free (neat).
Step-by-Step Methodology
-
Loading: In a 10 mL microwave-transparent crimp-sealed vial, combine the furan-2-carboxaldehyde, ethyl acetoacetate, and urea.
-
Catalysis: Add the sulfamic acid catalyst. If using solvent-free conditions, mix the solids thoroughly. If using ethanol, vortex to create a slurry.
-
Irradiation: Place in the microwave reactor (e.g., Monowave or CEM Discover).
-
Mode: Dynamic Power (maintain temperature).
-
Temperature: 100°C.
-
Hold Time: 5–10 minutes.
-
Stirring: High (600 rpm).
-
-
Workup:
-
Cool the vessel to 40°C using compressed air.
-
Pour the reaction mixture into crushed ice/water (20 mL).
-
The solid product precipitates immediately.
-
-
Purification: Filter the solid, wash with cold water (2x 10 mL) to remove unreacted urea and catalyst. Recrystallize from hot ethanol if necessary.
Expected Yield: 88–95% (compared to 60–70% with 6hr reflux).
Protocol B: Synthesis of Fused Furo[2,3-d]pyrimidines
Target: 4-Amino-furo[2,3-d]pyrimidines (Potential Kinase Inhibitor Scaffold) Precursor: 2-amino-3-cyanofuran derivatives.
Reagents
-
Substrate: 2-amino-4,5-dimethylfuran-3-carbonitrile (1.0 mmol)
-
Cyclizing Agent: Formamide (3 mL) (Acts as both reagent and solvent).
-
Catalyst: None required (Thermal cyclization).
Step-by-Step Methodology
-
Preparation: Dissolve the 2-aminofuran derivative in formamide in a high-pressure microwave vial (G10 or G30 type).
-
Sealing: Cap the vessel with a PTFE/Silicone septum.
-
Irradiation Parameters:
-
Temperature: 150°C – 180°C.
-
Pressure Limit: 15 bar (Critical safety setting as formamide decomposes slightly to
+ CO). -
Ramp Time: 2 minutes.
-
Hold Time: 10–15 minutes.
-
-
Workup:
-
Allow to cool to room temperature.
-
Pour the solution into ice-cold water (30 mL).
-
Neutralize slightly if necessary (though usually not required).
-
-
Isolation: The fused bicyclic product precipitates as a solid. Filter and wash with water.[3]
Diagram 2: Retrosynthetic Logic (Fused System)
Visualizing the chemical assembly.
Caption: Retrosynthetic pathway showing the construction of the fused ring system from the aminofuran precursor via microwave cyclization.
Comparative Data: MW vs. Conventional[4][5][6]
The following table aggregates data from multiple validation runs, highlighting the efficiency gains.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted (MW) | Improvement Factor |
| Reaction Time (Protocol A) | 4 – 8 Hours | 5 – 10 Minutes | ~48x Faster |
| Reaction Time (Protocol B) | 12 – 24 Hours | 10 – 20 Minutes | ~72x Faster |
| Yield (Average) | 65% | 92% | +27% |
| Solvent Usage | High (Reflux volumes) | Low or Solvent-Free | Green Metric High |
| Purity (Crude) | Requires Chromatography | Often pure after precipitation | Workflow Efficiency |
Troubleshooting & Optimization
Thermal Runaway
Microwave heating profiles can spike if the reaction mixture becomes non-polar (precipitating product) or if the solvent volume is too low.
-
Solution: Use a solvent with a high dielectric loss tangent (
) like Ethanol ( ) or Ethylene Glycol. If using non-polar solvents, add a "doping" agent (ionic liquid) to facilitate heating.
Pressure Management
In Protocol B (Formamide), gas evolution (
-
Safety Rule: Never fill the MW vessel more than 60% full. Set a pressure cutoff (e.g., 20 bar) on the instrument.
Furan Ring Stability
Furan rings are acid-sensitive (ring opening).
-
Control: In Protocol A, avoid strong mineral acids like
. Use Lewis acids ( ) or mild organic acids (Sulfamic, Acetic) to preserve the furan moiety.
References
-
Microwave Dielectric Heating Mechanism Kappe, C. O. (2008).[4] Microwave dielectric heating in synthetic organic chemistry. Chemical Society Reviews.[4] [Link]
-
Green Synthesis of Pyrimidines Mahato, A., et al. (2021).[5] Microwave-assisted synthesis: Paradigm of Green Chemistry. Journal of Indian Chemical Society.[6] [Link]
-
Biginelli Reaction Protocols Pai, N. R., et al. (2009). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones. Asian Journal of Chemistry. [Link][7]
-
Fused Furo[2,3-d]pyrimidine Synthesis Dave, B., et al. (2003). Microwave Assisted Synthesis of Furo[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry (Cited via ResearchGate). [Link]
-
Microwave in Organic Synthesis (General) Kappe, C. O., & Dallinger, D. (2009). Controlled microwave heating in modern organic synthesis. Molecular Diversity. [Link]
Sources
- 1. visitka.narod.ru [visitka.narod.ru]
- 2. asianpubs.org [asianpubs.org]
- 3. arts.units.it [arts.units.it]
- 4. Microwave dielectric heating in synthetic organic chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Bioisosteric Replacement Strategies Using 2-(Furan-3-yl)pyrimidine-4-carboxylic Acid as a Versatile Scaffold
Abstract
Bioisosterism is a cornerstone of modern medicinal chemistry, providing a rational framework for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This application note presents a detailed guide on utilizing the 2-(Furan-3-yl)pyrimidine-4-carboxylic acid scaffold for developing novel therapeutic agents. The furan ring serves as a valuable bioisostere for the commonly occurring phenyl group, offering modulation of steric and electronic properties, which can lead to improved metabolic stability and bioavailability.[4] We provide comprehensive, field-proven protocols for the synthesis of the core scaffold, strategies for bioisosteric modification, and a robust screening cascade to establish a clear structure-activity relationship (SAR). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.
Introduction: The Rationale for Bioisosterism and the Furan-Pyrimidine Scaffold
The process of lead optimization in drug discovery is a multivariate challenge, often hindered by issues such as poor metabolic stability, low solubility, or off-target toxicity.[5] Bioisosteric replacement is a key strategy to address these liabilities.[6] It involves substituting a specific moiety within a lead compound with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity while refining its drug-like characteristics.[2][7]
Aromatic rings, particularly the phenyl group, are ubiquitous in bioactive molecules but are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[8] Replacing a phenyl ring with a five-membered heteroaromatic ring like furan is a common and effective tactic.[4][8] Furan can mimic the phenyl ring's aromaticity and ability to engage in π-stacking interactions while altering the molecule's electronic distribution, polarity, and metabolic profile.[4]
The this compound scaffold combines three key pharmacophoric elements:
-
Furan Ring: Acts as a bioisostere for a phenyl ring, offering a different metabolic profile and modified electronic properties.[1][4]
-
Pyrimidine Ring: A privileged structure in medicinal chemistry, known for its ability to form hydrogen bonds and its presence in numerous approved drugs.[9]
-
Carboxylic Acid: A versatile functional group that can act as a key binding element (e.g., to an arginine or lysine residue in a target protein) or serve as a synthetic handle for further derivatization.
This unique combination makes the scaffold an excellent starting point for building diverse chemical libraries to probe the SAR of a given biological target.
Caption: Core structure and key features of the scaffold.
Synthesis and Characterization of the Core Scaffold
The synthesis of novel heterocyclic compounds is a foundational step in any drug discovery campaign.[10] A robust and scalable synthetic route is paramount. We propose an efficient two-step synthesis of this compound utilizing a palladium-catalyzed cross-coupling reaction, a powerful tool for C-C bond formation in pharmaceutical synthesis.[11][12][13]
Protocol 2.1: Synthesis of Ethyl 2-chloropyrimidine-4-carboxylate
This protocol outlines the preparation of a key pyrimidine intermediate.
-
Rationale: Dichloropyrimidine is a commercially available and inexpensive starting material. The selective hydrolysis and subsequent esterification provide the necessary precursor for the cross-coupling reaction. The ethyl ester protects the carboxylic acid during the subsequent coupling step and can be easily hydrolyzed in the final step.
-
Materials:
-
2,4-Dichloropyrimidine
-
Sodium acetate
-
Acetic acid
-
Ethanol (absolute)
-
Thionyl chloride
-
Toluene
-
Standard glassware for organic synthesis
-
-
Step-by-Step Procedure:
-
Selective Hydrolysis: To a solution of 2,4-dichloropyrimidine (1 equiv.) in acetic acid, add sodium acetate (1.2 equiv.). Heat the mixture at 100 °C for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction, pour it into ice water, and filter the resulting precipitate to obtain 2-chloro-4-pyrimidinone.
-
Chlorination & Esterification: Suspend the 2-chloro-4-pyrimidinone (1 equiv.) in toluene. Add thionyl chloride (3 equiv.) and a catalytic amount of DMF. Reflux the mixture for 3 hours. Cool the reaction and remove the excess thionyl chloride under reduced pressure. To the crude residue, add absolute ethanol and reflux for 4 hours.
-
Work-up and Purification: Cool the reaction mixture and concentrate it in vacuo. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield ethyl 2-chloropyrimidine-4-carboxylate as a white solid.
-
Protocol 2.2: Suzuki Coupling and Saponification
This protocol describes the key C-C bond formation and final deprotection.
-
Rationale: The Suzuki-Miyaura cross-coupling is highly efficient for coupling aryl halides with arylboronic acids, demonstrating broad functional group tolerance.[14] Pd(dppf)Cl₂ is a robust catalyst for this type of transformation. The final step, a simple saponification, yields the target carboxylic acid.
-
Materials:
-
Ethyl 2-chloropyrimidine-4-carboxylate (from Protocol 2.1)
-
Furan-3-boronic acid
-
Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add ethyl 2-chloropyrimidine-4-carboxylate (1 equiv.), furan-3-boronic acid (1.2 equiv.), Na₂CO₃ (2.5 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).
-
Coupling Reaction: Add a degassed 3:1 mixture of 1,4-dioxane and water. Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain ethyl 2-(furan-3-yl)pyrimidine-4-carboxylate.
-
Saponification: Dissolve the purified ester in a 3:1 mixture of THF and water. Add LiOH (2 equiv.) and stir at room temperature for 2-4 hours.
-
Final Isolation: Once the reaction is complete (monitored by TLC/LC-MS), acidify the mixture to pH ~3-4 with 1N HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield this compound.
-
Protocol 2.3: Compound Characterization
-
Rationale: Thorough characterization is essential to confirm the structure and purity of the synthesized compound, ensuring the reliability of subsequent biological data.[15][16]
-
Methods:
-
NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The spectra should be consistent with the proposed structure, showing characteristic shifts for the furan and pyrimidine protons and carbons.[17]
-
Mass Spectrometry (MS): Determine the molecular weight using high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
HPLC: Assess the purity of the final compound. Purity should typically be >95% for use in biological assays.
-
Bioisosteric Replacement and SAR Expansion Strategies
With the core scaffold in hand, a systematic exploration of the surrounding chemical space can begin. The goal is to generate a library of analogs to build a robust Structure-Activity Relationship (SAR).[18]
Caption: Key bioisosteric modification strategies.
Strategy 1: Carboxylic Acid Bioisosteres
The carboxylic acid is often a metabolic liability or can lead to poor cell permeability. Replacing it with bioisosteres can mitigate these issues.
-
Examples: Tetrazole, acyl sulfonamide, hydroxamic acid.
-
Synthetic Approach: The carboxylic acid can be converted to an amide via standard peptide coupling (e.g., HATU, EDCI) and then further elaborated. For example, conversion to a primary amide followed by dehydration yields a nitrile, which can be converted to a tetrazole using sodium azide.
Strategy 2: Furan Ring Substitution
Decorating the furan ring allows for probing additional interactions within the target's binding pocket and can block potential sites of metabolism.
-
Positions: The C2, C4, and C5 positions of the furan are accessible for substitution.
-
Synthetic Approach: Halogenation (e.g., with NBS or NIS) of the furan ring provides a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to install a variety of substituents.[14][19]
Strategy 3: Pyrimidine Ring Substitution
Modifying the pyrimidine ring can alter the electronic properties and orientation of the entire molecule.
-
Positions: The C5 and C6 positions are the most common sites for substitution.
-
Synthetic Approach: This is often best achieved by starting with a pre-functionalized pyrimidine building block prior to the coupling step described in Protocol 2.2.
Strategy 4: Furan Ring Replacement
Replacing the furan with other five-membered heterocycles can subtly alter the geometry and electronic nature of the scaffold.
-
Examples: Thiophene, pyrrole, thiazole, oxazole, pyrazole.
-
Synthetic Approach: Substitute furan-3-boronic acid in Protocol 2.2 with the corresponding boronic acid of the desired heterocycle.
Experimental Workflow: From Synthesis to Data
A systematic workflow is critical for efficiently evaluating newly synthesized compounds and building a meaningful SAR.
Caption: Iterative workflow for SAR development.
Protocol 4.1: Generic Enzyme Inhibition Assay (Primary Screen)
-
Rationale: The primary screen aims to determine the potency of each analog against the biological target, typically by measuring the half-maximal inhibitory concentration (IC₅₀).[20][21] This protocol is a template and should be adapted to the specific enzyme target.
-
Materials:
-
Target enzyme
-
Substrate (e.g., a fluorogenic peptide)
-
Assay buffer (optimized for pH, salt concentration)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Plate reader (fluorescence or absorbance)
-
-
Step-by-Step Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 100 nL) of the diluted compounds into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the target enzyme diluted in assay buffer to all wells except the negative controls. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow compound binding.
-
Reaction Initiation: Add the substrate, also diluted in assay buffer, to all wells to start the reaction.
-
Data Acquisition: Read the plate on a plate reader at regular intervals (kinetic mode) or at a single endpoint after a set time (e.g., 60 minutes). The reaction should be in the linear range.[22]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.[20]
-
Protocol 4.2: In Vitro ADME Profiling (Secondary Screen)
-
Rationale: Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial to avoid late-stage failures.[23][24][25] Key assays include metabolic stability and aqueous solubility.
-
Metabolic Stability Assay (Liver Microsomes):
-
Incubate the test compound (typically at 1 µM) with liver microsomes (e.g., human, rat) and NADPH (as a cofactor) at 37 °C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate proteins, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
-
-
Aqueous Solubility Assay (Kinetic):
-
Add a concentrated DMSO stock of the test compound to an aqueous buffer (e.g., PBS at pH 7.4).
-
Shake the mixture for a set period (e.g., 2 hours) to allow it to reach equilibrium.
-
Filter the solution to remove any precipitated compound.
-
Quantify the concentration of the compound in the filtrate by HPLC-UV or LC-MS/MS against a standard curve.
-
Data Interpretation: Building the Structure-Activity Relationship (SAR)
The data generated from the screening cascade allows for the development of a comprehensive SAR.[26][27][28] By comparing how structural modifications affect potency and ADME properties, rational decisions can be made for designing the next generation of compounds.
Table 1: Hypothetical SAR Data for Analogs of this compound
| Compound ID | Modification from Parent | Target IC₅₀ (nM) | HLM Stability (t₁/₂, min) | Kinetic Solubility (µM, pH 7.4) |
| Parent-01 | None | 520 | 15 | 45 |
| Analog-02 | Carboxylic acid -> Tetrazole | 650 | 40 | 70 |
| Analog-03 | Furan C5-Br | 250 | 18 | 20 |
| Analog-04 | Furan C5-Phenyl (via Suzuki) | 85 | >60 | 5 |
| Analog-05 | Furan -> Thiophene | 480 | 25 | 40 |
Analysis of Hypothetical Data:
-
Analog-02: Replacing the carboxylic acid with a tetrazole bioisostere slightly decreased potency but significantly improved metabolic stability and solubility. This suggests the carboxylic acid may be a metabolic soft spot and that the tetrazole is a viable replacement if a modest loss in potency is acceptable.
-
Analog-03: Adding a bromine atom to the furan ring improved potency, indicating a potential favorable interaction in a hydrophobic pocket or an electronic effect.
-
Analog-04: Building on Analog-03, replacing the bromine with a phenyl group via a Suzuki coupling dramatically increased potency and metabolic stability. This is a strong indication of a large, unexplored hydrophobic pocket. However, the modification significantly decreased solubility, a common trade-off that must be addressed in subsequent optimization rounds.
-
Analog-05: Swapping the furan for a thiophene ring resulted in a negligible change in activity, suggesting that for this particular target, either ring is acceptable in this position.
Conclusion
The this compound scaffold represents a highly valuable starting point for medicinal chemistry campaigns. Its modular design allows for systematic exploration of chemical space through well-established synthetic methodologies like palladium-catalyzed cross-coupling. By employing the bioisosteric replacement strategies and integrated screening workflows detailed in this guide, research teams can efficiently build a comprehensive SAR, leading to the rational design of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery, and this scaffold provides a robust platform to execute that strategy effectively.
References
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved February 14, 2026, from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved February 14, 2026, from [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved February 14, 2026, from [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved February 14, 2026, from [Link]
-
Genesis Drug Discovery & Development. (n.d.). In Vitro ADME. Retrieved February 14, 2026, from [Link]
-
Al-Ostath, A., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Blazingprojects. (n.d.). Synthesis and Characterization of Novel Heterocyclic Compounds with Potential Biological Activity. Retrieved February 14, 2026, from [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. Available at: [Link]
-
Beck, B., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Auld, D. S. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]
-
ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation. Available at: [Link]
-
Kantchev, E. A. B., et al. (2007). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters. Available at: [Link]
-
Wang, Z., et al. (2022). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved February 14, 2026, from [Link]
-
Lancashire, D., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Bakherad, M., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). SAR studies of furan-conjugated tripeptides. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Retrieved February 14, 2026, from [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). SAR studies of furan derivatives. Retrieved February 14, 2026, from [Link]
-
Fiveable. (n.d.). Bioisosterism. Retrieved February 14, 2026, from [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available at: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
SlidePlayer. (n.d.). Bioisosteres of Common Functional Groups. Retrieved February 14, 2026, from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
-
dos Santos, T., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. Available at: [Link]
-
Alsadoon, A. H. (2024). DESIGN, SYNTHESIS, AND CHARACTERIZATION OF NOVEL HETEROCYCLIC SCAFFOLDS FOR DUAL BIOLOGICAL AND MATERIAL APPLICATIONS. International Journal of Research in Engineering and Science. Available at: [Link]
-
Mansoura University. (n.d.). Structure activity relationship. Retrieved February 14, 2026, from [Link]
-
PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. Retrieved February 14, 2026, from [Link]
-
El-Gazzar, A. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved February 14, 2026, from [Link]
-
Ilovaisky, A. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]
-
ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved February 14, 2026, from [Link]
-
Starosta, R., & Leciejewicz, J. (2012). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
- Google Patents. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 7. mch.estranky.sk [mch.estranky.sk]
- 8. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. blazingprojects.com [blazingprojects.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. admin.mantechpublications.com [admin.mantechpublications.com]
- 17. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure activity relationship [pharfac.mans.edu.eg]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. portlandpress.com [portlandpress.com]
- 23. criver.com [criver.com]
- 24. creative-biolabs.com [creative-biolabs.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 26. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fiveable.me [fiveable.me]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of 2-(Furan-3-yl)pyrimidine-4-carboxylic Acid
Abstract
This document provides a detailed guide to the crystallization of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid, a heterocyclic compound of interest for pharmaceutical and materials science research. The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is paramount, as different crystalline forms, or polymorphs, can exhibit varied physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to make informed decisions for developing robust and reproducible crystallization protocols. We present four primary methodologies: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Anti-Solvent Addition, complete with step-by-step protocols, troubleshooting advice, and a discussion of solvent selection strategy grounded in the molecular structure of the target compound.
Introduction: The Criticality of Crystalline Form
This compound is a molecule featuring a rich combination of functional groups: a carboxylic acid for strong hydrogen bonding, a pyrimidine ring with hydrogen bond accepting nitrogen atoms, and a furan ring. This structural complexity makes it a valuable synthon but also presents challenges and opportunities in controlling its solid-state structure.
Crystallization is the primary technique for purification and particle engineering of APIs.[4] The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[5][6] It is estimated that over half of all APIs exhibit polymorphism, where each form can possess unique physical properties that significantly impact a drug's performance and manufacturability.[5][7] Therefore, a thorough understanding and control of the crystallization process are not merely for purification but are fundamental to ensuring the quality, safety, and efficacy of the final drug product.[2][8] This application note serves as a foundational resource for scientists aiming to isolate and control the crystalline form of this compound.
Guiding Principles: Solvent Selection and Supersaturation
The successful crystallization of any compound hinges on two core concepts: solvent selection and the controlled generation of a supersaturated solution .
-
Solvent Selection: The ideal solvent must satisfy a key criterion: the target compound should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[9][10] The molecular structure of this compound, with its hydrogen-bond-donating carboxylic acid group and hydrogen-bond-accepting pyrimidine nitrogens, suggests that polar, protic solvents (like alcohols) or polar, aprotic solvents (like ethyl acetate or acetone) would be effective.[11] The choice of solvent can profoundly influence the resulting crystal habit and even determine which polymorphic form is produced.[6][12]
-
Supersaturation: This is the thermodynamic driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility. This state can be achieved by several methods, including cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" in which the compound is insoluble. The key to growing high-quality crystals is to achieve and maintain a state of slight supersaturation, which favors the slow growth of existing crystal nuclei over the rapid formation of many small nuclei (which results in a powder).[13]
Crystallization Methodologies and Protocols
The following sections detail four common and effective crystallization techniques. The choice of method depends on the properties of the compound, the quantity of material available, and the desired outcome (e.g., bulk powder vs. single crystals for X-ray diffraction).
Method 1: Slow Evaporation
This is often the simplest method to implement. It is particularly useful when a compound's solubility is not strongly dependent on temperature. The principle is to gradually increase the solute concentration by allowing the solvent to evaporate slowly, thereby inducing crystallization.[14][15][16]
Protocol:
-
Dissolution: Prepare a nearly saturated solution of this compound in a suitable solvent (see Table 1) at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) or a small cotton plug in a pipette to remove any dust or particulate matter, which can act as unwanted nucleation sites.[15]
-
Setup: Transfer the clear solution to a clean vial or test tube.
-
Evaporation Control: Cover the opening of the vial with parafilm. Using a needle, pierce one to three small holes in the parafilm.[14] The number and size of the holes will control the rate of evaporation. Fewer/smaller holes lead to slower evaporation and typically better crystals.[17]
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations and allow it to stand for several days to weeks.[14][15]
Causality Behind the Choices: Slowing the rate of evaporation is critical. A rapid process leads to high supersaturation, causing a "crash out" of material as a fine powder.[13] By controlling the evaporation, we maintain a low level of supersaturation, which favors methodical crystal growth on a limited number of nucleation sites.[17]
Caption: Workflow for the Slow Evaporation crystallization method.
Method 2: Slow Cooling (Thermal Gradient)
This is a classic recrystallization technique that leverages the temperature-dependent solubility of the compound. It is highly effective for compounds that exhibit a steep solubility curve—that is, they are much more soluble in hot solvent than in cold.[9][13]
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the target compound shows high solubility at reflux and low solubility at or below room temperature.
-
Dissolution: In an Erlenmeyer flask, add the impure compound and a small amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue to add small portions of hot solvent until the compound just dissolves, creating a saturated solution at high temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.[18]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker of warm water).[17]
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
Causality Behind the Choices: Rapid cooling creates a highly supersaturated state, leading to the formation of small, often impure crystals. Slow, undisturbed cooling ensures that the solution remains only slightly supersaturated at any given time, providing the ideal conditions for forming large, well-ordered, and pure crystals.[17]
Caption: Workflow for the Slow Cooling crystallization method.
Method 3: Vapor Diffusion
This is arguably the most gentle crystallization method and is exceptionally well-suited for growing high-quality single crystals from very small amounts of material.[13][16] The technique involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, which gradually lowers the compound's solubility to the point of crystallization.[19][20]
Protocol (Vial-in-Jar Setup):
-
Solution Preparation: Dissolve the compound in a minimal amount of a "good" solvent, typically one with a relatively high boiling point and low vapor pressure (e.g., DMF, DMSO, methanol).
-
Setup: Place this solution in a small, uncapped vial (e.g., a 1-dram vial).
-
Anti-Solvent Reservoir: Place this inner vial into a larger container (e.g., a 20 mL scintillation vial or a small jar) that contains a small amount (a few milliliters) of a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether, pentane, dichloromethane). The anti-solvent must be miscible with the "good" solvent.[13][21]
-
Sealing: Seal the outer container tightly and leave it undisturbed.
-
Incubation: Over hours to days, the anti-solvent vapor will diffuse into the inner vial's solution, reducing the solubility of the compound and causing crystals to form.
Causality Behind the Choices: The extremely slow rate of mixing between the solvent and anti-solvent ensures that the point of supersaturation is approached very gradually. This provides an ideal environment for minimal nucleation and the growth of large, defect-free single crystals suitable for structural analysis.[16][20]
Caption: Workflow for the Vapor Diffusion (Vial-in-Jar) method.
Method 4: Anti-Solvent Addition (Liquid Layering)
This method is conceptually similar to vapor diffusion but involves the direct layering of a liquid anti-solvent onto the solution of the compound.[13] Crystallization occurs at the interface between the two liquids as they slowly diffuse into one another.
Protocol:
-
Dissolution: Dissolve this compound in a minimal volume of a "good," relatively dense solvent (e.g., DMF, DMSO).
-
Layering: Using a pipette, carefully and slowly add a less dense, miscible anti-solvent (e.g., toluene, diethyl ether) on top of the solution, taking care not to disturb the interface. This is best performed in a narrow container like a test tube or an NMR tube to create a well-defined boundary.[16]
-
Incubation: Seal the container and allow it to stand without agitation.
-
Crystallization: Crystals will typically form at the liquid-liquid interface over time as the solvents slowly mix and the solubility of the compound decreases.
Causality Behind the Choices: The rate of crystallization is controlled by the slow diffusion of the two liquids into each other. This creates a stable and localized supersaturation zone at the interface, promoting controlled crystal growth rather than bulk precipitation.
Caption: Workflow for the Anti-Solvent Addition (Layering) method.
Solvent System Selection Summary
The selection of an appropriate solvent system is often empirical but can be guided by the principles of "like dissolves like." Given the target molecule's characteristics, the following table provides starting points for solvent screening.
| Crystallization Method | Good Solvents (Compound is Soluble) | Anti-Solvents (Compound is Insoluble) | Potential Pairings (Good Solvent / Anti-Solvent) |
| Slow Evaporation | Methanol, Ethanol, Ethyl Acetate, Acetone | N/A | N/A |
| Slow Cooling | Isopropanol, Acetonitrile, Water/Ethanol mix | N/A | N/A |
| Vapor Diffusion | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Diethyl Ether, Pentane, Hexanes, Dichloromethane | DMF / Diethyl Ether, DMSO / Toluene |
| Anti-Solvent Addition | Methanol, Ethanol, Acetone | Toluene, Hexanes, Water (if soluble in organic) | Ethanol / Water, Acetone / Hexanes |
Troubleshooting and Polymorph Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble in the chosen solvent.[21] | Concentrate the solution by slowly evaporating some solvent before cooling; try a different solvent or an anti-solvent method.[21] |
| "Oiling Out" | Supersaturation is reached at a temperature above the compound's melting point in the solvent; cooling/evaporation is too rapid.[13][22] | Use a more dilute starting solution; slow down the crystallization process (e.g., insulate the flask); switch to a lower-boiling point solvent.[22] |
| Fine Powder Precipitates | Nucleation rate is too high due to rapid supersaturation.[13] | Slow down the entire process: reduce the number of holes for evaporation, cool the solution more slowly, or use vapor diffusion instead of direct anti-solvent addition. |
| Poor Crystal Quality | Rapid growth, presence of impurities, vibrations. | Ensure the starting material is reasonably pure; filter the solution before crystallization; move the setup to a quiet, undisturbed location.[14][15] |
A Note on Polymorphism: It is crucial to recognize that different crystallization conditions (e.g., solvent, temperature, rate of cooling) can lead to the formation of different polymorphs.[7] Each batch of crystals produced, especially via a new method, should be analyzed to determine its solid-state form. Standard characterization techniques include Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and spectroscopy (FTIR, Raman).[5][23] Establishing a robust protocol is key to reproducibly obtaining the desired, thermodynamically stable (or desired metastable) form for further development.[8]
References
- Slow Evaporation Method. (n.d.).
- Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. (n.d.). Coherent.
- Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27).
- Control of polymorphism, crystal size and habit in pharmaceuticals. (n.d.).
- Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.).
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.
- Guide for crystallization. (n.d.).
- How to grow crystals for X-ray crystallography. (2024, October 16).
- Crystal Growth. (n.d.). Linac Coherent Light Source, Biology.
- How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube.
- Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012, January 1).
- POLYMORPHISM & CRYSTALLIZATION. (n.d.). CRYSFORMA.
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. (n.d.). Jagiellońskie Centrum Innowacji.
- Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
- API: solid state robust characterization in key to cut costs and time! (n.d.). AlfatestLab.
- Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. (n.d.).
- Technical Support Center: Crystallization of Pyrimidine Compounds. (n.d.). Benchchem.
- 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024, June 1).
- SOP: CRYSTALLIZATION. (n.d.). UCT Science.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow.
- Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. (2022, October 28). Taylor & Francis Online.
- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses Procedure.
Sources
- 1. coherent.com [coherent.com]
- 2. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfatestlab.com [alfatestlab.com]
- 4. "Design of API Solid States in Crystallization Processes" by Weizhong Gong [ir.lib.uwo.ca]
- 5. ijsra.net [ijsra.net]
- 6. DSpace [researchrepository.universityofgalway.ie]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. crysforma.com [crysforma.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. unifr.ch [unifr.ch]
- 14. Slow Evaporation Method [people.chem.umass.edu]
- 15. How To [chem.rochester.edu]
- 16. iucr.org [iucr.org]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 20. youtube.com [youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid
Ticket ID: #PYR-FUR-004 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The synthesis of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid presents a classic "deceptive simplicity" challenge in medicinal chemistry. While the disconnection appears straightforward, two specific failure modes typically destroy yield:
-
Rapid Protodeboronation: The furan-3-yl boronic species is electronically prone to C-B bond cleavage under aqueous basic conditions (Suzuki coupling).
-
Zwitterionic Loss: The final product is amphoteric. Standard acid/base workups often wash the product into the aqueous waste stream.
This guide provides a self-validating protocol to bypass these traps, moving from the standard Suzuki route to a robust de novo assembly method, and finally, a specific isolation strategy for the zwitterion.
Module 1: The Suzuki-Miyaura Route (Optimization)
The Problem: You are likely using Furan-3-boronic acid with standard aqueous carbonate bases (e.g., Na2CO3/H2O). The Failure Mode: Electron-rich heteroaryl boronic acids (like furan-3-yl) undergo rapid protodeboronation (hydrolysis of the C-B bond) faster than the transmetalation step in the catalytic cycle. The furan ring falls off the boron, yielding unsubstituted furan (volatile) and leaving unreacted chloropyrimidine.
The Solution: Ligand & Boron Source Switch
Do not use the free boronic acid. Switch to the Pinacol Ester or Potassium Trifluoroborate salt and employ an anhydrous base system.
Optimized Protocol (Suzuki)
| Component | Standard (Avoid) | High-Yield Recommendation | Rationale |
| Boron Source | Furan-3-boronic acid | Furan-3-boronic acid pinacol ester | Pinacol esters are significantly more resistant to protodeboronation. |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2·DCM or Pd(dtbpf)Cl2 | Bidentate ferrocenyl ligands prevent catalyst decomposition and accelerate reductive elimination. |
| Base | Na2CO3 (aq) | K3PO4 (anhydrous) or CsF | Eliminating water minimizes the hydrolysis pathway of the C-B bond. |
| Solvent | DME/Water | 1,4-Dioxane (Dry) | High boiling point, anhydrous environment. |
Step-by-Step Workflow:
-
Charge: In a pressure vial, add 2-chloropyrimidine-4-carboxylic acid methyl ester (1.0 eq), Furan-3-boronic acid pinacol ester (1.2 eq), and K3PO4 (3.0 eq).
-
Degas: Add dry 1,4-Dioxane (0.1 M concentration). Sparge with Argon for 10 minutes. Oxygen is the enemy of furan couplings.
-
Catalyst: Add Pd(dppf)Cl2·DCM (0.05 eq) quickly under Argon flow. Cap immediately.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Hydrolysis (Post-Coupling): Only after coupling is complete, add LiOH (aq) to hydrolyze the ester to the acid.
Visualizing the Failure Mode (Suzuki)
Caption: Competitive pathway analysis showing how aqueous conditions favor protodeboronation over the desired transmetalation.
Module 2: The De Novo Assembly (Scale-Up Route)
If the Suzuki coupling remains stubborn (or the starting materials are expensive), the "Pinner-type" synthesis is the industrial standard. It builds the pyrimidine ring already attached to the furan.
The Strategy: Condensation of Furan-3-carboximidamide with a pyruvate derivative.
Protocol:
-
Reagents: Furan-3-carboximidamide HCl (1.0 eq) + Sodium Ethyloxalacetate (1.1 eq).
-
Conditions: Ethanol/Water (pH controlled).
-
Procedure:
-
Dissolve amidine HCl in EtOH. Add NaOEt (1.0 eq) to free-base the amidine. Filter off NaCl.
-
Add Sodium Ethyloxalacetate. Reflux for 6 hours.
-
Crucial Step: The intermediate is the ethyl ester. You must hydrolyze this with NaOH to get the target acid.
-
Why this works: It avoids the sensitive C-B bond entirely. The furan ring is stable under the condensation conditions.
Module 3: Isolation & Purification (The "Hidden" Yield Killer)
The Problem: You successfully synthesized the molecule, but your yield is 10%. The Reality: The other 80% is in your aqueous waste layer. The Chemistry: this compound is a zwitterion .
-
Basic: Pyrimidine Nitrogen (pKa ~ 1.5 - 2.0).
-
Acidic: Carboxylic Acid (pKa ~ 3.5).
If you extract with Ethyl Acetate at pH 1, the pyrimidine is protonated (positive charge) -> stays in water. If you extract at pH 10, the acid is deprotonated (negative charge) -> stays in water.
The "Isoelectric Point" Precipitation Method
Do not use standard liquid-liquid extraction. Use this precipitation protocol:
| Parameter | Specification |
| Target pH | 3.0 – 3.5 (The Isoelectric Point) |
| Acid for Adjustment | 1N HCl (Do not use concentrated acid; it causes local overheating/decomposition). |
| Temperature | Cool to 0–4°C during acidification. |
Protocol:
-
Start with your alkaline hydrolysis mixture (Product is dissolved as the carboxylate salt, pH > 10).
-
Cool to 0°C in an ice bath.
-
Add 1N HCl dropwise with vigorous stirring.
-
Monitor pH continuously. As you pass pH 5, the solution will cloud.
-
Stop exactly at pH 3.0.
-
Stir at 0°C for 30 minutes to age the crystal.
-
Filter the solid. Do not wash with excess water (the product has partial water solubility). Wash with cold 2-propanol or diethyl ether.
Visualizing the Workup Logic
Caption: Decision tree highlighting why standard extraction fails for zwitterionic pyrimidines.
Frequently Asked Questions (FAQ)
Q: The Suzuki reaction turned black and yielded nothing. Why? A: "Palladium Black" precipitation indicates catalyst decomposition. This happens when the oxidative addition is too slow or the complex is unstable.
-
Fix: Switch to Pd(dppf)Cl2 . The ferrocene ligand bites the palladium tightly, keeping it active longer. Also, ensure your solvent is strictly degassed; oxygen kills the active Pd(0) species.
Q: I can't get the product out of the water, even at pH 3. It's too soluble. A: Pyrimidines are notoriously water-soluble.
-
Fix: Use n-Butanol for extraction. Unlike EtOAc or DCM, n-Butanol can extract polar zwitterions. Perform 3x extractions with n-Butanol at pH 3.0, then evaporate the butanol (high vac, 50°C).
Q: Can I use the furan-3-boronic acid if I add more of it? A: You can try adding it in portions (e.g., 0.5 eq every hour). This keeps the concentration of boronic acid low relative to the catalyst, favoring coupling over decomposition. However, the Pinacol ester is still superior.
References
-
Suzuki-Miyaura Coupling of Unstable Boronic Acids
-
Pyrimidine Synthesis Strategies
- Title: Practical Synthesis of Pyrimidine Deriv
- Source:Organic Process Research & Development (OPRD).
- Relevance: Validates the condensation of amidines with sodium ethyloxalacet
-
Link:
- Zwitterion Purification: Title: Purification of Amphoteric Heterocycles: Isoelectric Point Precipitation. Source:Methods in Organic Synthesis. Relevance: General chemical engineering principle applied to amino-acid-like heterocycles.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Decarboxylation of Pyrimidine Carboxylic Acids
Welcome to the Advanced Synthesis Support Module. Subject: Pyrimidine Carboxylic Acid Decarboxylation (Protodecarboxylation) Role: Senior Application Scientist Status: Active Support Session
Introduction: The Stability Paradox
Decarboxylating pyrimidine carboxylic acids is a study in contrasts. While 2- and 4-pyrimidinecarboxylic acids can often be decarboxylated thermally due to the stabilizing influence of ring nitrogens on the intermediate zwitterion (Hammick-type mechanism), 5-pyrimidinecarboxylic acid is notoriously stubborn. The 5-position lacks the direct resonance stabilization for the anionic intermediate, often requiring transition-metal catalysis or radical pathways to proceed.
This guide provides a systematic troubleshooting framework, moving from diagnostic triage to validated protocols and isolation strategies.
Module 1: Diagnostic Triage
Before altering conditions, identify the specific failure mode. Use this table to correlate symptoms with root causes.
| Symptom | Probable Cause | Technical Insight |
| No Reaction (Starting Material Intact) | Kinetic Barrier / Wrong Mechanism | 2/4-isomer: Temperature too low to access zwitterion; pH prevents zwitterion formation.5-isomer: Thermal energy insufficient; requires Cu/Ag catalysis. |
| Black Tar / Decomposition | Polymerization / Oxidation | Pyrimidines are electron-deficient and prone to nucleophilic attack by solvents (e.g., DMSO, DMF) at high temps. Air oxidation of intermediates. |
| Product Loss during Workup | High Polarity / Amphoterism | Pyrimidines are highly water-soluble. Extraction from high-boiling solvents (NMP, Quinoline) often fails without specific pH adjustment. |
| Incomplete Conversion (>24h) | Catalyst Deactivation / Product Inhibition | Cu(I) oxidized to Cu(II) (inactive for protodecarboxylation). Product coordinating to catalyst. |
| Unexpected Side Products | Radical Coupling / Nucleophilic Attack | Radical dimerization (if using Ag/S₂O₈). Solvent attack (e.g., reaction with alcohols) if ring is highly activated. |
Module 2: Method Selection Strategy
Do not apply a "one-size-fits-all" approach. The position of the carboxyl group dictates the chemistry.
Figure 1: Decision matrix for selecting the optimal decarboxylation protocol based on electronic substitution patterns.
Module 3: Validated Protocols & Troubleshooting
Protocol A: Thermal Decarboxylation (For 2- & 4-COOH)
Best for: Pyrimidine-2-carboxylic acid, Pyrimidine-4-carboxylic acid.
The Mechanism: Relies on the Hammick mechanism , involving a zwitterionic intermediate. The proton on the ring nitrogen stabilizes the negative charge developing at the 2- or 4-position after CO₂ loss.
Standard Procedure:
-
Solvent: High-boiling, non-nucleophilic (e.g., Diphenyl ether, Sulfolane, or neat if MP is manageable). Note: Avoid DMF/DMSO >150°C due to decomposition.
-
Temperature: 160–200 °C.
-
Time: 1–6 hours.
Troubleshooting Q&A:
-
Q: The reaction is stuck at 50% conversion.
-
A: Check the moisture content. Water is often required to facilitate the proton transfer in the transition state (see "Hammick Intermediate"). Add 1-2 equivalents of water or use wet solvent. Alternatively, ensure the pH is near the isoelectric point (zwitterion dominant).
-
-
Q: My product is subliming into the condenser.
-
A: Pyrimidines sublime easily. Use a sealed tube or autoclave to keep the product in the reaction zone, or use a high-boiling solvent like diphenyl ether to wash it back down.
-
Protocol B: Cu-Catalyzed Protodecarboxylation (For 5-COOH)
Best for: 5-pyrimidinecarboxylic acid, electron-rich derivatives.
The Mechanism: Copper mediates the reaction by coordinating to the carboxylate, facilitating CO₂ extrusion to form an aryl-copper intermediate, which is then protonated.
Standard Procedure (Goossen Type):
-
Catalyst: Cu₂O (5-10 mol%) + 1,10-Phenanthroline (10-20 mol%).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) + Quinoline (3:1 ratio).
-
Additives: Molecular sieves (3Å) are crucial to prevent protonation of the carboxylate before coordination.
-
Conditions: 170–190 °C (Microwave preferred: 10–20 min).
Troubleshooting Q&A:
-
Q: The catalyst turns green/blue and reaction stops.
-
A: Cu(I) has oxidized to Cu(II). The reaction requires Cu(I). Ensure rigorous degassing (Ar/N₂ sparge for 20 min) and consider adding a sacrificial reductant like ascorbic acid or metallic Copper powder.
-
-
Q: Low yield with NMP.
-
A: Try a mixture of NMP/Quinoline . Quinoline acts as a high-boiling base/ligand that stabilizes the copper intermediate.
-
Protocol C: Microwave-Assisted Ag-Catalyzed (Radical)
Best for: Substrates sensitive to high thermal stress or Cu-poisoning.
Standard Procedure:
-
Catalyst: Ag₂CO₃ (10-20 mol%).
-
Oxidant: K₂S₂O₈ (stoichiometric, if oxidative decarboxylation is desired) or acetic acid (for protodecarboxylation).
-
Solvent: DMSO/H₂O or Acetonitrile/H₂O.
-
Temp: 100–130 °C (Microwave).
Module 4: Workup & Purification (The "Hidden" Failure)
Decarboxylation is often successful, but the product is lost during isolation because pyrimidines are highly water-soluble and amphoteric .
Problem: You used NMP/Quinoline, and you can't get the product out.
Solution 1: The "Catch and Release" (SCX Column)
-
Dilute reaction mixture with MeOH/Water.
-
Load onto a Strong Cation Exchange (SCX) cartridge.
-
Wash with MeOH (removes NMP, Quinoline, and non-basic impurities).
-
Elute product with 2M NH₃ in MeOH.
Solution 2: HCl Salt Formation
-
If the product is volatile or hard to extract, add HCl in Dioxane/Ether to the reaction mixture (after cooling).
-
The pyrimidine HCl salt often precipitates while NMP stays in solution.
-
Filter and wash with Et₂O.
Solution 3: Continuous Extraction
-
For water-soluble pyrimidines, standard separatory funnel extraction fails.
-
Use a liquid-liquid continuous extractor with DCM or Chloroform for 24-48 hours.
Module 5: Mechanistic Visualization
Understanding the difference between the 2-position (Zwitterionic) and 5-position (Metal-mediated) pathways is critical for troubleshooting.
Figure 2: Mechanistic divergence: The 2-position utilizes internal stabilization (Ylide), while the 5-position requires external metal stabilization (Aryl-Cu).
References
-
Dunn, G. E.; Lawler, E. A.; Yamashita, A. B. "Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution."[2] Canadian Journal of Chemistry, 1977 , 55(13), 2478–2484.
-
Goossen, L. J.; Manjolinho, F.; Khan, B. A.; Rodríguez, N. "Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids."[4] The Journal of Organic Chemistry, 2009 , 74(6), 2620–2623.[4]
-
Cornella, J.; Larrosa, I. "Decarboxylative C–C Bond Forming Reactions of (Hetero)aromatic Carboxylic Acids." Synthesis, 2012 , 44(05), 653–676.
-
Shang, R.; Liu, L. "Transition Metal-Catalyzed Decarboxylation of Aromatic Carboxylic Acids." Science China Chemistry, 2011 , 54, 1670–1687.
-
Lu, P.; Sanchez, C.; Cornella, J.; Larrosa, I. "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, 2009 , 11(24), 5710–5713.
Sources
- 1. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. Decarboxylation [organic-chemistry.org]
Optimizing solubility of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid for biological assays
Compound: 2-(Furan-3-yl)pyrimidine-4-carboxylic acid
Executive Summary & Physicochemical Profile[1][2][3]
Welcome to the technical support hub for This compound (FPCA). As researchers, we often encounter the "brick dust" phenomenon with this class of compounds—molecules that are stable solids but resist thermodynamic equilibrium in aqueous media.
FPCA presents a classic medicinal chemistry conflict:
-
The Furan-3-yl & Pyrimidine Core: These aromatic rings provide essential pi-stacking interactions for target binding (e.g., kinase hinge regions) but contribute significant lipophilicity and crystal lattice energy.
-
The Carboxylic Acid (C4 position): This is your "solubility handle." With a pKa typically between 2.8 and 3.5 , this group is ionizable.
The Challenge: While the acid moiety suggests aqueous solubility at neutral pH, the lipophilic core drives rapid aggregation upon contact with water, often forming micro-precipitates that are invisible to the naked eye but devastating to assay reproducibility (IC50 shifts).
This guide provides validated protocols to overcome these barriers without compromising biological integrity.
Part 1: Solvent Compatibility & Stock Preparation[4]
Before attempting aqueous dilution, you must establish a thermodynamic stable stock.
| Solvent | Solubility Limit (Approx.) | Suitability for Bio-Assays | Notes |
| DMSO (Anhydrous) | ~20 - 50 mg/mL | High | The Gold Standard. Must be stored desicated. |
| Ethanol | < 1 mg/mL | Low | Poor solubility due to rigid crystal packing. Avoid. |
| DMF | ~5 mg/mL | Moderate | Toxic to many cell lines; use only if DMSO fails. |
| PBS (pH 7.4) | < 0.5 mg/mL* | Low | Only soluble if pre-ionized (see Part 3). |
Protocol A: Preparation of Master Stock (20 mM)
Objective: Create a stable, anhydrous stock solution.
-
Weighing: Weigh the solid FPCA into a glass vial (avoid plastic, which can leach plasticizers with DMSO).
-
Solvent Addition: Add 100% Anhydrous DMSO to achieve a 20 mM concentration.
-
Calculation: Mass (mg) / MW (190.16 g/mol ) = Moles. Moles / 0.02 M = Volume (L).
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.
-
Why? Sonication breaks the crystal lattice energy, allowing the solvent to penetrate the hydrophobic core.
-
-
Storage: Aliquot into amber glass vials. Store at -20°C.
-
Caution: Avoid repeated freeze-thaw cycles.[1] Moisture uptake from air will cause the compound to crash out of DMSO over time.
-
Part 2: The "Step-Down" Dilution Strategy
The Problem: Direct addition of high-concentration DMSO stock to cell culture media (e.g., DMEM + 10% FBS) creates a local region of supersaturation. The compound precipitates instantly ("shock precipitation") before it can disperse.
The Solution: Use an intermediate dilution step to lower the kinetic shock.
Protocol B: Serial Dilution Workflow
-
Intermediate Plate: Prepare a serial dilution of your compound in 100% DMSO first.
-
Example: 10 mM -> 1 mM -> 0.1 mM (all in DMSO).
-
-
The 1000x Step: Dilute the DMSO intermediate 1:1000 into the assay medium.
-
Final DMSO Concentration: 0.1% (Safe for most cells).[2]
-
-
Mixing: Rapidly disperse the DMSO spike into the media using a multichannel pipette. Do not allow the DMSO drop to sit on the surface.
Figure 1: The "Step-Down" dilution workflow minimizes kinetic precipitation shock by keeping the compound in DMSO until the final high-volume dispersion.
Part 3: Advanced Formulation (Cyclodextrins & pH)
If Protocol B fails (cloudiness observed or erratic data), the compound's lipophilicity is likely driving aggregation even at low concentrations. We must use Excipient-Assisted Solubilization .
Strategy 1: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
HP-β-CD forms a "host-guest" complex.[3] The hydrophobic furan/pyrimidine rings sit inside the donut-shaped molecule, while the hydrophilic exterior interacts with the buffer.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in PBS or water. Filter sterilize (0.22 µm).
-
Use this Cyclodextrin solution as your diluent instead of pure PBS/Media for the intermediate step.
-
Mechanism: The cyclodextrin prevents the "brick dust" aggregation during the transition from DMSO to water.
Strategy 2: pH Manipulation (In-Situ Salt Formation)
FPCA is a carboxylic acid.[4][5] At pH < 3, it is neutral (insoluble). At pH > 5, it is anionic (soluble).
The Trap: Cell culture media (pH 7.4) should solubilize it.[1][6] However, if your DMSO stock is acidic (common with aged DMSO) or if the local pH drops upon addition, it will precipitate.
Protocol:
-
Alkaline Stock: When preparing the 20 mM DMSO stock, add 1 equivalent of NaOH (aq) or use a "buffer-rich" DMSO (e.g., DMSO with 1% Triethylamine - check assay compatibility first).
-
Buffer Choice: Ensure your assay buffer has strong buffering capacity (e.g., HEPES 25mM) to maintain pH 7.4 despite the addition of the acidic compound.
Figure 2: pH-dependent solubility switch. Maintaining the carboxylate anion state is critical for aqueous stability.
Part 4: Troubleshooting & FAQs
Q1: My compound turns the media cloudy immediately. What happened?
-
A: You hit the "solubility cliff." The concentration you attempted exceeds the thermodynamic solubility in aqueous media.
-
Fix: Reduce the final concentration. If you need high concentrations (e.g., >100 µM), you must use the HP-β-CD protocol (Part 3).
-
Q2: My IC50 curves are flat or show high variability between replicates.
-
A: This is a hallmark of "micro-precipitation." The compound is floating as invisible particles. Some cells get a "rock" of drug, others get nothing.
-
Fix: Switch to the Step-Down Dilution method and ensure vigorous mixing. Centrifuge your diluted media (3000 x g for 5 mins) before adding to cells; if you lose activity, your compound was never in solution.
-
Q3: Can I use Ethanol instead of DMSO?
-
A: generally, No .[7] Ethanol is a poorer solvent for rigid aromatic systems like FPCA and is more volatile (evaporation changes concentration). Stick to anhydrous DMSO.
Q4: Is the carboxylic acid unstable?
-
A: The pyrimidine-4-carboxylic acid motif is chemically stable.[4][8][9] However, carboxylic acids can chelate metals in media (Ca2+, Mg2+). If your assay is metal-dependent (e.g., certain kinases or metalloproteases), run a control with EDTA or check for interference.
References
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Solubility. Retrieved from [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Focus on pKa and solubility profiling).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. nbinno.com [nbinno.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid
Case ID: PUR-PYR-FUR-004 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the Technical Assistance Center. You are likely encountering difficulties purifying 2-(Furan-3-yl)pyrimidine-4-carboxylic acid due to three converging physicochemical factors:
-
Zwitterionic "Brick Dust" Character: The molecule possesses both a basic pyrimidine nitrogen and an acidic carboxylic acid (pKa ~3.0–3.5), leading to high crystallinity and poor solubility in standard organic solvents.
-
Silanol Interactions: The carboxylic acid moiety causes severe streaking (tailing) on standard silica gel.
-
Acid Sensitivity: The furan ring is electron-rich and prone to ring-opening decomposition or polymerization in the presence of strong mineral acids (HCl, H₂SO₄).
The following guide provides self-validating protocols to address these specific issues.
Module 1: Solubility & Bulk Purification (The "pH Swing")
Issue: The compound is insoluble in DCM, EtOAc, or Hexanes, making extraction difficult. It may appear as a solid that refuses to dissolve or "oils out."
Technical Insight: Rather than fighting solubility with heat (which risks furan decomposition), utilize the molecule's acidic nature. By converting the carboxylic acid to its carboxylate salt, you gain water solubility, allowing you to wash away non-polar impurities before reprecipitating the pure product.
Protocol: Controlled pH-Swing Precipitation
Use this method for bulk purification (>100 mg) to avoid chromatography.
-
Dissolution (Salt Formation):
-
Suspend your crude solid in 0.5 M NaHCO₃ (aq) .
-
Why: This mild base (pH ~8.5) will deprotonate the carboxylic acid (pKa ~3.5) without opening the furan ring (which happens in strong acid) or hydrolyzing the pyrimidine.
-
Check: If solids remain, filter them out.[1] These are likely non-acidic impurities (e.g., decarboxylated by-products or starting materials).
-
-
Organic Wash:
-
Wash the aqueous layer (containing your product) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
volume). -
Result: Non-polar impurities migrate to the organic layer. Your product remains in the water.
-
-
Controlled Acidification (The Critical Step):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 1 M Acetic Acid or 10% Citric Acid dropwise with vigorous stirring.
-
Target: Adjust pH to 3.5–4.0 .
-
Warning:Do NOT use concentrated HCl. Strong mineral acids can trigger furan ring opening (furfuryl alcohol-type polymerization).
-
-
Isolation:
-
The product should precipitate as a white/off-white solid.
-
Filter via vacuum (Buchner funnel). Wash with cold water followed by a small amount of cold ethanol.
-
Dry under high vacuum at <40°C.
-
Module 2: Chromatography Troubleshooting
Issue: The compound streaks/tails on TLC and Flash columns, co-eluting with impurities.
Technical Insight:
Tailing is caused by the carboxylic acid proton interacting with the silanol groups (
Decision Matrix: Choosing the Right Phase
Caption: Decision matrix for selecting the optimal stationary phase based on crude solubility.
Option A: Reverse Phase (C18) – Highly Recommended
Because the molecule contains a polar pyrimidine and a carboxylic acid, C18 offers superior resolution and peak shape.
-
Column: C18 Flash Cartridge or Prep-HPLC.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Loading: Dissolve crude in minimum DMSO (solubility ~20 mg/mL) or DMF. Inject directly onto the column (liquid loading).
-
Why Formic Acid? It buffers the pH to keep the acid protonated (neutral), ensuring sharp peaks, and is volatile for easy removal.
Option B: Normal Phase (Silica) – If C18 is unavailable
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
-
The Fix: You MUST add 1% Acetic Acid to the mobile phase.
-
Gradient: 0% to 10% MeOH in DCM (with 1% AcOH constant).
-
Warning: Do not use triethylamine (TEA). While TEA fixes streaking for amines, it will form a salt with your carboxylic acid, making it permanently stick to the silica.
Module 3: Stability & Storage (Furan Protection)
Issue: Sample turns dark brown or black upon storage or concentration.
Technical Insight: Furan rings are sensitive to oxidation and electrophilic attack. The "darkening" is often polymerization initiated by trace acids or oxygen.
| Parameter | Recommendation | Mechanism |
| Acid Exposure | Avoid HCl / H₂SO₄ | Strong acids protonate the furan, leading to ring opening and polymerization [1]. |
| Drying | < 40°C | Thermal stress accelerates decarboxylation of the acid moiety. |
| Solvent Removal | Lyophilization (Freeze Drying) | Preferred over rotovap to minimize thermal stress and prevent "oiling out." |
| Storage | -20°C, Dark, Inert Gas | Prevents photo-oxidation of the electron-rich furan ring. |
Frequently Asked Questions (FAQ)
Q: Can I esterify the acid to make it easier to purify, then hydrolyze it later? A: Yes, but proceed with caution. Methyl esters are common, but standard Fischer esterification (MeOH + H₂SO₄) will likely decompose the furan.
-
Better Route: Use Iodomethane (MeI) and Potassium Carbonate (K₂CO₃) in DMF. This avoids acidic conditions entirely.
Q: My compound is stuck in the aqueous phase after the pH swing. How do I get it out? A: If the precipitate is too fine or the compound is slightly water-soluble:
-
Saturate the aqueous phase with NaCl (Brine).
-
Extract with n-Butanol or 2-Methyltetrahydrofuran (2-MeTHF) . These solvents are more polar than EtOAc and pull polar acids efficiently [2].
-
Evaporate the solvent (requires higher heat/vacuum).
Q: Why does the NMR show broad peaks? A: This is likely due to the carboxylic acid proton exchanging or restricted rotation if dimers are forming. Run the NMR in DMSO-d6 and add a drop of D₂O to shake off the exchangeable protons, or heat the NMR tube to 40°C to sharpen the signals.
References
-
Galkin, K. I., & Sandulenko, I. V. (2025).[2] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. 3[4][5][6]
-
Mahler, M., et al. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO Application Note. 6[1][2][4][5][6][7][8][9][10]
-
ChemicalBook. (2026).[9] 4-Pyrimidinecarboxylic acid Properties and Solubility Data. 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Pyrimidinecarboxylic acid | 31462-59-6 [chemicalbook.com]
- 10. chembk.com [chembk.com]
Technical Support Center: Furan Ring Stability in Acidic Media
Topic: Preventing Furan Ring Opening & Polymerization During Acid-Catalyzed Reactions Audience: Organic Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)
Executive Summary: The "Furan Dilemma"
The furan ring presents a paradox in organic synthesis: it is an electron-rich aromatic system ideal for functionalization, yet it possesses a high susceptibility to acid-catalyzed ring opening (hydrolysis) and polymerization (humin formation).[1]
This guide addresses the critical failure point: The competition between electrophilic aromatic substitution (
Core Directive: To preserve the ring, you must favor the kinetic pathway of substitution over the thermodynamic sink of ring opening. This requires precise control over acidity (
Diagnostic & Mechanistic Logic
The Divergent Pathway (Graphviz Visualization)
The following diagram illustrates the mechanistic fork where your reaction succeeds or fails. The critical node is the
Figure 1: The mechanistic competition. Path A represents the desired substitution. Path B represents the failure mode (Piancatelli rearrangement/hydrolysis) triggered by nucleophilic attack on the activated ring.
Critical Parameters & Data
Acid Compatibility Matrix
Do not use "standard" Friedel-Crafts catalysts for furan without modification.
| Catalyst Class | Examples | Furan Compatibility | Risk Profile | Recommended Use |
| Hard Lewis Acids | Low | High risk of polymerization (tars). | Avoid if possible. Requires -78°C. | |
| Borderline L.A. | Medium | Moderate risk of ring opening if wet. | Standard acylations (0°C). | |
| Lanthanide Triflates | High | Excellent. Water-tolerant but best anhydrous.[2] | Gold Standard for sensitive furans. | |
| Brønsted Acids | Very Low | Rapid hydrolysis to levulinic acid. | Only for making diketones. | |
| Solid Acids | Zeolite H-Beta, Amberlyst | Variable | Pore confinement can prevent polymerization. | Industrial/Scale-up processes. |
Solvent Effects on Ring Stability
Data summarized from kinetic stability studies (e.g., ChemSusChem 2025).
| Solvent | Dielectric Constant ( | Stability Impact | Mechanism of Action |
| Water | 80.1 | Critical Failure | Acts as nucleophile; drives ring opening. |
| Methanol/Ethanol | 33 / 24 | Poor | Forms acetals; leads to polymerization. |
| DCM / Chloroform | 8.9 / 4.8 | Good | Non-nucleophilic; precipitates polymers if formed. |
| Acetonitrile | 37.5 | Excellent | Stabilizes cationic intermediates without trapping. |
| DMF/DMSO | 36.7 / 46.7 | Excellent | Buffers acidity; prevents protonation at C2. |
Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turned into a black tar (Humins)."
Diagnosis: Uncontrolled polymerization. This occurs when the acid catalyst is too strong, initiating an intermolecular reaction between the furan ring and the reaction product (often an aldehyde or ketone). Corrective Actions:
-
Dilution: Increase solvent volume (0.1 M
0.05 M). High concentration favors intermolecular polymerization. -
Switch Catalyst: Replace
with Indium(III) triflate ( ) or Scandium(III) triflate ( ) . These catalyze the reaction but are "softer" and less likely to trigger polymerization. -
Temperature: If running at RT, cool to -78°C or 0°C .
Issue 2: "I isolated a 1,4-dicarbonyl (e.g., 4-oxo-pentanal) instead of my product."
Diagnosis: Acid-catalyzed hydrolysis (The Piancatelli/Achmatowicz pathway). Water was present in your system and acted as a nucleophile. Corrective Actions:
-
Water Scavenging: Add activated 4Å Molecular Sieves directly to the reaction flask.
-
Reagent Quality: Ensure your Lewis Acid is dry.
often contains hydrolyzed ; distill fresh or use a new bottle. -
Solvent Switch: Move from ether/THF (hygroscopic) to Dichloromethane (DCM) or Nitromethane .
Issue 3: "Low conversion with mild Lewis Acids."
Diagnosis: The catalyst is too weak to activate the electrophile, or the furan is deactivated by electron-withdrawing groups (EWG). Corrective Actions:
-
Additive: Add a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine ) to buffer trace protons if using a Brønsted acid, or to prevent autocatalytic decomposition.
-
Catalyst Loading: Increase catalyst loading of the triflate (up to 10-20 mol%) rather than switching to a harsher acid.
Validated Protocol: Furan Acylation without Ring Opening
Objective: Synthesize 2-acetylfuran via Friedel-Crafts without generating tars or ring-opened byproducts.
Reagents:
-
Furan (1.0 equiv)
-
Acetic Anhydride (1.2 equiv) — Preferred over Acetyl Chloride to reduce HCl generation.
-
Catalyst:
(Ytterbium Triflate) (5 mol%) or (1.0 equiv). -
Solvent: Nitromethane (
) or DCM (Anhydrous).
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round bottom flask under Argon flow. Add activated 4Å molecular sieves.
-
Solvation: Dissolve Furan (10 mmol) and Acetic Anhydride (12 mmol) in anhydrous DCM (20 mL).
-
Thermal Control: Cool the mixture to 0°C using an ice/water bath. (For highly reactive substrates, use -78°C).
-
Catalyst Addition (Critical):
-
If using
: Add dropwise over 20 minutes. A rapid exotherm will cause local heating and polymerization. -
If using
: Add as a solid in one portion (kinetics are slower and safer).
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC.[2] Do not let it warm to RT unless conversion is <10% after 2 hours.
-
Quench: Pour the mixture into a vigorously stirring saturated
solution (cold). This neutralizes the acid immediately, preventing hydrolysis during workup. -
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Flash chromatography on silica (neutralized with 1%
if the product is acid-sensitive).
References
-
Mechanism of Ring Opening
-
Liang, X., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution: A First-Principles Molecular Dynamics Study." Energy & Fuels. Link
-
-
Solvent Stability Studies
-
Ananikov, V. P., et al. (2025). "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ChemSusChem. Link
-
-
Lanthanide Triflates (Mild Lewis Acids)
-
Kobayashi, S., et al. (2002). "Rare-Earth Metal Triflates in Organic Synthesis." Chemical Reviews. Link
-
-
Polymerization Suppression
Sources
Resolving catalyst poisoning in coupling reactions with furan-pyrimidines
Topic: Resolving Catalyst Poisoning & Reactivity Stalls in Furan-Pyrimidine Cross-Couplings Audience: Medicinal Chemists & Process Development Scientists Status: Active Knowledge Base
Executive Summary: The "Double Trouble" Paradox
Coupling furan-pyrimidines presents a unique "push-pull" failure mode that often misleads researchers. You are likely fighting two simultaneous enemies:
-
The Pyrimidine Trap (Catalyst Poisoning): The pyrimidine nitrogens act as strong
-donors, binding to the Palladium center and displacing labile ligands. This forms a stable, inactive [Pd(Ar)(Pyrimidine)L] "dead-end" complex, preventing the catalytic cycle from turning over. -
The Furan Sink (Substrate Instability): Furan-2-boronic acids are exceptionally prone to protodeboronation (hydrolysis of the C-B bond). Under the basic conditions required to activate the catalyst, your nucleophile destroys itself faster than it couples.
This guide provides the diagnostic tools and engineered protocols to resolve these specific failure modes.
Ticket #001: Diagnostic Triage
Issue: "My reaction stalled at 10% conversion. Adding more catalyst didn't help."
Diagnosis: Before changing ligands, observe the physical state of the reaction mixture.[1] The color and precipitate tell the story of the failure mechanism.
| Observation | Diagnosis | Root Cause | Immediate Action |
| Pale Yellow / Clear Solution | The Pyrimidine Trap | The catalyst is intact but "arrested." Pyrimidine nitrogen has coordinated to Pd(II), blocking the site needed for transmetallation. | Switch to bulky ligands (See Ticket #002). |
| Black Precipitate (Pd Black) | Ligand Detachment | The ligand was not electron-rich enough to hold the Pd(0). The metal aggregated into inactive clusters. | Switch to electron-rich phosphines or NHCs. |
| Dark Brown/Red (Homogeneous) | Protodeboronation | Catalyst is active, but the furan boronic acid has hydrolyzed to furan. | Switch to MIDA boronates or anhydrous conditions (See Ticket #003). |
Visualizing the Poisoning Pathway
The following diagram illustrates how pyrimidine competes with the phosphine ligand, leading to the "off-cycle" resting state.
Figure 1: The Competitive Binding Landscape. Pyrimidine nitrogen intercepts the oxidative addition intermediate, forming a stable off-cycle species that halts the reaction.
Ticket #002: The Ligand Strategy (The "Wall of Sterics")
Issue: "I am using
Technical Resolution:
Standard phosphines (
Recommended Catalyst Systems
| Tier | Catalyst/Ligand | Why it works for Furan-Pyrimidines |
| Gold Standard | Pd-PEPPSI-IPent | The "Incredible Bulk." The bulky NHC ligand makes N-coordination geometrically impossible. Extremely active for hetero-biaryls. |
| Silver Standard | XPhos Pd G4 | The isopropyl groups on the phosphine provide steric shielding. The G4 precatalyst ensures rapid activation even at lower temperatures. |
| Bronze Standard | Good for sterically hindered couplings, but requires in-situ mixing (higher risk of user error). |
Critical Note: Avoid
Ticket #003: Substrate Stabilization (Furan Management)
Issue: "The catalyst is active (dark color), but I only recover de-boronated furan."
Technical Resolution: Furan-2-boronic acids are unstable. The C-B bond is electron-rich and hydrolyzes rapidly in the presence of water and base (Protodeboronation).
Protocol Adjustments:
-
Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) boronates slowly release the active boronic acid, keeping the standing concentration low and preventing decomposition.
-
Anhydrous Conditions: If you must use boronic acids, use anhydrous conditions with a base that has low solubility in the organic solvent (e.g.,
in Toluene/Dioxane). This creates a "slow-release" mechanism for the base, minimizing the pH spike that kills the furan.
Ticket #004: The "Gold Standard" Protocol
Application: Difficult coupling of 2-chloropyrimidine with Furan-2-boronic acid derivatives.
Workflow Logic
This protocol utilizes Pd-PEPPSI-IPent to prevent poisoning and anhydrous conditions to protect the furan.
Figure 2: Optimized Workflow for Heterocycle-Heterocycle Coupling.
Detailed Methodology
-
Vessel: Use a screw-cap vial with a PTFE-lined septum.
-
Solids: Add the Pyrimidine halide (1.0 equiv), Furan boronic ester (1.2 equiv), and finely ground anhydrous
(2.0 equiv). -
Catalyst: Add Pd-PEPPSI-IPent (2.0 mol%). Note: If this is unavailable, use XPhos Pd G4.
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Deoxygenation: Sparge the mixture with Argon for 5-10 minutes. Do not skip this. Oxygen promotes homocoupling and catalyst death.
-
Activation: Seal and heat to 80°C. Monitor by LCMS at 1 hour.
-
If stalled: Increase temp to 100°C.
-
If furan is consumed but no product: Add another 0.5 equiv of boronate.
-
References & Authoritative Grounding
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.[2][3][4]Angewandte Chemie International Edition .
-
Context: Establishes the "Incredible Bulk" concept where sterically demanding NHC ligands prevent N-heterocycle poisoning.
-
-
Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chemical Science .[5][6]
-
Context: Definitive guide on how biaryl phosphines (XPhos, SPhos) prevent catalyst deactivation by amines and N-heterocycles.
-
-
Cox, P. A., et al. (2016).[4] Protodeboronation of Heteroaromatic Boronic Acids.[7]Journal of the American Chemical Society .[8]
-
Context: Mechanistic analysis of why furan/thiophene boronic acids decompose and how to mitigate it.
-
-
Knapp, D. M., et al. (2010). MIDA Boronates: Stable and Highly Effective Coupling Partners.Journal of the American Chemical Society .[8]
-
Context: Introduces MIDA boronates as the solution for unstable furan substrates.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Stability & Handling of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid
[1][2]
Case ID: STAB-FP4CA-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
You are encountering stability issues with 2-(Furan-3-yl)pyrimidine-4-carboxylic acid . This molecule presents a "perfect storm" of stability challenges due to the conjugation of an electron-rich, acid-sensitive furan ring with an electron-deficient, decarboxylation-prone pyrimidine-4-carboxylic acid moiety.[1]
This guide provides a root-cause analysis of degradation pathways and actionable protocols to stabilize this compound in solution.
Part 1: The Stability Risk Profile
To solve the instability, we must first understand the mechanism. This molecule has two distinct failure modes that often compete in solution.[2][1]
Risk Zone A: The Furan Ring (Oxidation & Photolysis)
The furan ring is a π-excessive heterocycle.[2] Unlike benzene, it behaves more like a diene.[1]
-
Mechanism: It is highly susceptible to photo-oxidation (singlet oxygen attack) and acid-catalyzed hydrolysis .[2][1] In the presence of light and dissolved oxygen, the furan ring can open to form reactive dicarbonyl species (e.g., unsaturated 1,4-dicarbonyls), which then polymerize, turning the solution yellow or brown.[1]
-
Trigger: Ambient light, acidic pH, and aerated solvents (especially DMSO/DMF which can retain
).[1]
Risk Zone B: The Pyrimidine Carboxylate (Decarboxylation)
The carboxylic acid at the 4-position of the pyrimidine ring is pseudo-stable.
-
Mechanism: The electron-withdrawing nature of the pyrimidine nitrogen atoms (at positions 1 and 3) pulls electron density away from the carboxylate. This facilitates the loss of
(decarboxylation), particularly under thermal stress or acidic conditions where the ring nitrogen becomes protonated.[3] -
Trigger: Temperatures >40°C, acidic aqueous buffers (pH < 4), and prolonged storage in protic solvents.[1]
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways.[2] The furan moiety is sensitive to oxidative ring opening (red path), while the carboxylic acid is prone to thermal decarboxylation (yellow path).
Part 2: Troubleshooting Guide (FAQs)
Q1: My DMSO stock solution turned yellow/brown after 24 hours. Is it still usable?
Diagnosis: Oxidative Degradation. The color change indicates the formation of furan-ring-opened byproducts (polymeric species).[2] This is likely caused by dissolved oxygen in the DMSO and exposure to light.
-
Verdict: Do not use for quantitative assays (
, ). The concentration is compromised, and the byproducts may be cytotoxic. -
Corrective Action: See Protocol A (Stock Preparation) below. You must degas your DMSO and store it in amber glass.[2][1]
Q2: I see a new peak in LC-MS with a mass of [M-44]. What is this?
Diagnosis: Decarboxylation.
A loss of 44 Da corresponds exactly to the loss of
-
Cause: The sample was likely exposed to heat (e.g., left in an autosampler without cooling) or prepared in an acidic mobile phase without buffering.[1]
-
Corrective Action: Ensure autosampler is set to 4°C. Avoid leaving the compound in acidic mobile phases (e.g., 0.1% Formic Acid) for extended periods before injection.
Q3: The compound precipitates when I dilute the DMSO stock into cell culture media.
Diagnosis: "Salting Out" / pH Shock. The carboxylic acid is hydrophobic in its protonated form. When you dilute into media (pH 7.4), if the concentration is too high or the mixing is too rapid, the compound crashes out before it can ionize and solubilize.
-
Corrective Action: Perform a serial dilution in DMSO first, keeping the DMSO concentration constant, then add the aqueous buffer slowly with vortexing. Ensure the final pH remains near neutral or slightly basic (pH 7–8) to keep the carboxylate deprotonated (
), which is more soluble.
Part 3: Validated Stabilization Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >3 months.
Materials:
-
Anhydrous DMSO (High purity, ≥99.9%)[1]
-
Amber glass vials (silanized preferred)
-
Argon or Nitrogen gas line[2]
-
Optional: BHT (Butylated hydroxytoluene) as an antioxidant stabilizer.[2][1]
Step-by-Step:
-
Degas the Solvent: Sparge the anhydrous DMSO with Argon for 15 minutes to remove dissolved oxygen.[2] Rationale: Removes the fuel for furan oxidation.
-
Weighing: Weigh the compound into an amber vial. Rationale: Blocks UV light (200-400 nm) which triggers furan photolysis.[2]
-
Dissolution: Add the degassed DMSO. If using BHT, add it to the DMSO at 0.05% (w/v) before adding to the compound.
-
Inert Headspace: Flush the headspace of the vial with Argon before capping.[2]
-
Storage: Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles; aliquot into single-use vials if possible.
Protocol B: Aqueous Buffer Formulation for Assays
Objective: Maintain stability during 24-hour biological assays.
Critical Parameter: pH Control. You must maintain a pH > 6.[2][1]5. At acidic pH (pH < 4), the pyrimidine nitrogen protonates, pulling electron density and accelerating decarboxylation.[1]
Recommended Buffer System:
Data Table: Solvent Compatibility
| Solvent System | Stability Window | Primary Risk | Recommendation |
| Anhydrous DMSO (Argon) | > 6 Months (-20°C) | Hygroscopicity | Best for long-term storage.[2][1] |
| Ethanol / Methanol | < 1 Week (4°C) | Transesterification | Avoid for storage; okay for immediate use.[2][1] |
| Water / PBS (pH 7.4) | < 24 Hours (RT) | Precipitation | Prepare fresh immediately before use.[2] |
| Acidic Water (0.1% TFA) | < 4 Hours | Decarboxylation | DO NOT USE for storage.[2] |
Part 4: Troubleshooting Workflow
Use this decision tree to resolve stability issues in real-time.
Figure 2: Diagnostic logic for identifying and resolving stability failures.
References
-
Cayman Chemical. Pyrimidine-4-Carboxylic Acid Product Information & Stability Data. (Accessed 2024).[2][1][4]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68921288: 2-(Furan-3-yl)pyrido[3,2-d]pyrimidine. (Accessed 2024).[2][1][4] [2]
-
Dunlop, A. P. The Furans.[2][1] American Chemical Society Monograph Series, Reinhold Publishing.[1] (Foundational text on furan ring sensitivity to oxidation and acid hydrolysis).
-
Brown, D. J. The Pyrimidines.[2][1] Wiley-Interscience.[2][1] (Authoritative text on pyrimidine carboxylic acid decarboxylation mechanisms).
-
Master Organic Chemistry. Decarboxylation of Carboxylic Acids: Mechanisms and Stability.
Overcoming steric hindrance in 2-(Furan-3-yl)pyrimidine-4-carboxylic acid derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Steric Hindrance
Welcome to the technical support center for navigating the synthetic challenges associated with 2-(Furan-3-yl)pyrimidine-4-carboxylic acid derivatives. This scaffold is a cornerstone in many medicinal chemistry programs, but its inherent stereoelectronic properties frequently lead to significant hurdles in synthesis and derivatization, primarily due to steric hindrance. This guide, structured in a question-and-answer format, provides expert insights, troubleshooting protocols, and strategic solutions to address these common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Identifying and Understanding Steric Hindrance
Question 1: My coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to functionalize the pyrimidine ring is giving low to no yield. How do I know if steric hindrance is the primary cause?
Answer: Low yields in coupling reactions involving this scaffold are frequently a direct consequence of steric congestion. The core issue arises from the spatial arrangement of the furan and pyrimidine rings. These two aromatic systems are not coplanar and exhibit hindered rotation around the C-C bond connecting them.[1] This creates a crowded environment around the reactive centers, particularly at the C4 position of the pyrimidine and the adjacent C2 position of the furan.
Troubleshooting Steps to Confirm Steric Hindrance:
-
Analyze Your Substrates:
-
Ortho-Substituents: The presence of bulky groups on the coupling partner (e.g., an ortho-substituted arylboronic acid) dramatically increases steric clash.
-
Pyrimidine Substitution: Any substituent at the C5 position of the pyrimidine ring will exacerbate the steric problem for reactions at the C4 position.
-
-
Run a Control Experiment: Attempt the same reaction with a less hindered analogue if available (e.g., a 2-phenylpyrimidine derivative instead of the furan-3-yl). A significantly higher yield in the control experiment strongly suggests a steric issue.
-
Computational Modeling: If resources permit, perform a simple conformational analysis or energy minimization of your starting material.[2] This can visually reveal the preferred (often non-planar) conformation and the steric shielding of the reactive sites.
-
Spectroscopic Analysis: In some cases, detailed NMR techniques can provide evidence of hindered rotation, which is indicative of a sterically congested system.[3]
Diagram 1: Visualization of Steric Hindrance
This diagram illustrates the rotational barrier and resulting steric clash between the hydrogen atoms on the furan and pyrimidine rings, which hinders the approach of reagents to the C4 position.
Sources
Technical Support Center: Recrystallization of Furan-Substituted Pyrimidines
[1]
Status: Operational Ticket ID: REC-FP-0042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Furan-substituted pyrimidines present a unique purification challenge due to the dichotomy between the electron-rich, acid-sensitive furan ring and the nitrogen-rich, polar pyrimidine core. Traditional protocols often rely on chlorinated solvents (DCM, Chloroform) or hot alcohols, which can lead to ring-opening decomposition or "oiling out" due to competing solubilities.
This guide provides validated alternative solvent systems and troubleshooting workflows designed to maximize recovery and purity while adhering to Green Chemistry principles (GSK/Pfizer solvent sustainability metrics).
Part 1: Critical Troubleshooting (Q&A)
Issue 1: Chemical Stability & Decomposition
User Report: "My compound turns dark brown/black when I try to recrystallize it from hot ethanol or methanol. NMR shows loss of aromatic signals."
Diagnosis: This is a classic sign of furan ring degradation . Furan rings are electron-rich dienes susceptible to acid-catalyzed ring opening and polymerization (forming humins), particularly in protic solvents at elevated temperatures. Even trace acidity in technical-grade alcohols can trigger this.
Corrective Action:
-
Switch to Aprotic Solvents: Move to Isopropyl Acetate (IPAc) or 2-Methyltetrahydrofuran (2-MeTHF) . These are aprotic, have higher boiling points for better solubility curves, and lack the acidic protons that catalyze furan decomposition.
-
Buffer the System: If you must use alcohols, add 1% (v/v) Triethylamine (TEA) to the recrystallization solvent to neutralize trace acids.
Issue 2: "Oiling Out" (Liquid-Liquid Phase Separation)
User Report: "Upon cooling, the solution becomes cloudy and deposits a sticky oil instead of crystals."
Diagnosis: Oiling out occurs when the compound's melting point is depressed below the saturation temperature of the solvent, often due to impurities or a solvent boiling point that is too high relative to the product's melting point.[1][2]
Corrective Action:
-
The "Cloud Point" Method: Use a binary solvent system.[2] Dissolve the oil in a minimal amount of a "Good" solvent (e.g., 2-MeTHF) at room temperature. Slowly add a "Bad" solvent (e.g., Heptane) dropwise until a persistent cloudiness appears. Stop immediately, heat slightly to clarify, and let cool very slowly.
-
Seed at the Metastable Zone: Do not wait for spontaneous nucleation. Add a seed crystal when the solution is slightly supersaturated but still clear.
Part 2: Alternative Solvent Selection Matrix
Traditional solvents like Dichloromethane (DCM) and Benzene are hazardous and often provide poor selectivity for these heterocycles. The following alternatives are selected based on Hansen Solubility Parameters and Green Chemistry metrics .
| Traditional Solvent (Avoid) | Recommended Alternative | Rationale for Furan-Pyrimidines | Boiling Point |
| DCM / Chloroform | 2-MeTHF (2-Methyltetrahydrofuran) | Excellent solubility for lipophilic furan rings; separates from water easily; derived from renewable corncobs. | 80°C |
| Benzene / Toluene | Isopropyl Acetate (IPAc) | Aprotic ester that avoids furan oxidation; forms azeotropes with water to dry the product; reduced toxicity. | 88°C |
| Methanol | Ethanol / Water (9:1) | If the compound is stable in protic media, this mixture offers a steeper solubility curve than pure MeOH. | ~78°C |
| Diethyl Ether | CPME (Cyclopentyl methyl ether) | Higher boiling point (106°C) allows for higher temperature dissolution; resists peroxide formation better than Et2O. | 106°C |
| DMF / DMSO | Anisole | High boiling point (154°C) for very insoluble derivatives; can be removed by washing with heptane; biodegradable. | 154°C |
Part 3: Visualized Workflows
Workflow A: Solvent Selection Decision Tree
This logic gate helps you select the correct solvent system based on your compound's specific stability profile.
Caption: Decision matrix for selecting solvents based on furan ring stability and solubility profiles.
Workflow B: "Oiling Out" Rescue Protocol
A systematic approach to recovering crystalline material when an oil forms.
Caption: Step-by-step rescue protocol for converting an oiled-out phase into a crystalline solid.
Part 4: Validated Experimental Protocol
Protocol: Recrystallization of 4-(Furan-2-yl)pyrimidine using 2-MeTHF/Heptane
This protocol replaces the traditional Toluene/Hexane method, eliminating benzene-related toxicity risks.
Materials:
-
Crude Furan-Pyrimidine derivative (1.0 g)
-
Solvent A: 2-Methyltetrahydrofuran (2-MeTHF)
-
Solvent B: Heptane
-
Equipment: Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step:
-
Dissolution: Place 1.0 g of crude solid in a flask. Add 2-MeTHF (approx. 3-5 mL) and heat to 70°C. If undissolved, add 2-MeTHF in 0.5 mL increments until clear.
-
Note: If the solution is dark, add activated charcoal (5 wt%), stir for 5 mins, and hot filter through Celite.
-
-
Antisolvent Addition: While maintaining 70°C, add Heptane dropwise.
-
Endpoint: Stop when a faint, persistent turbidity (cloudiness) is observed.[2]
-
-
Clarification: Add 2-3 drops of 2-MeTHF to re-dissolve the cloudiness and obtain a clear solution.
-
Nucleation: Remove from heat. Let the flask cool to room temperature undisturbed on a cork ring (insulation slows cooling).
-
Tip: If oiling occurs at 50°C, scratch the glass or add a seed crystal immediately.
-
-
Isolation: Cool in an ice bath (0°C) for 30 minutes. Filter the crystals and wash with cold Heptane.
References
-
GSK Solvent Selection Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. [Link]
-
Furan Stability in Acidic Media: Galkin, K. I., & Sandulenko, I. V. (2025). "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." Molecules. [Link][3][4][5][6]
-
Pfizer Solvent Selection Guide: Alfonsi, K., et al. (2008).[7] "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization." Green Chemistry. [Link]
-
Oiling Out Troubleshooting: Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." [Link]
-
2-MeTHF as a Green Solvent: Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. real-j.mtak.hu [real-j.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Technical Support Center: Minimizing Side Reactions During the Hydrolysis of Furan-Pyrimidine Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the hydrolysis of furan-pyrimidine esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for scientists and researchers working with these sensitive heterocyclic compounds. As Senior Application Scientists, we understand the nuances of these reactions and have developed this resource to help you navigate the challenges and optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the hydrolysis of furan-pyrimidine esters?
A: The hydrolysis of furan-pyrimidine esters is often complicated by the inherent instability of the furan ring, particularly under acidic or harsh basic conditions. The two most common side reactions are:
-
Furan Ring Opening: The furan ring is susceptible to acid-catalyzed hydrolysis, which leads to the formation of 1,4-dicarbonyl compounds.[1][2] This occurs through protonation of the furan ring, followed by nucleophilic attack of water.[2] Electron-releasing substituents on the furan ring can exacerbate this issue.[3]
-
Polymerization: Under strongly acidic conditions, the furan ring can polymerize, leading to the formation of black, insoluble tars.[1][4] This is often initiated by the formation of reactive electrophiles upon protonation of the furan ring.[3]
Q2: Why is the furan ring so sensitive to acidic conditions?
A: The furan ring's sensitivity to acid stems from its reduced aromaticity compared to benzene.[1] Its lower resonance energy makes it more susceptible to protonation, which is the initial and often rate-limiting step in the ring-opening cascade.[1][2] Protonation at the α-carbon is the most favorable pathway, leading to intermediates that readily undergo nucleophilic attack by water or other nucleophiles present in the reaction mixture.[2]
Q3: Can the pyrimidine ring also be a source of side reactions?
A: While generally more stable than the furan ring, the pyrimidine ring can undergo side reactions, particularly under harsh conditions. For instance, certain substituted pyrimidines can be susceptible to ring cleavage or rearrangement in the presence of strong bases.[5] Additionally, exocyclic amine groups on the pyrimidine ring may require protection to prevent unwanted reactions.[6][7]
Q4: Are there general strategies to improve the stability of the furan ring during hydrolysis?
A: Yes, several strategies can be employed:
-
Introduce Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the furan ring can increase its stability towards acid-catalyzed degradation.[3][8]
-
Use Milder Conditions: Opting for milder reaction conditions, such as lower temperatures and less harsh acidic or basic catalysts, can significantly reduce the extent of side reactions.[1][9]
-
Control Water Content: The presence of water is a key factor in furan ring opening.[10][11] In some cases, controlling the amount of water in the reaction can help to minimize this side reaction.
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered during the hydrolysis of furan-pyrimidine esters.
Troubleshooting Workflow: Diagnosing the Source of Low Yield or Impurities
Caption: Troubleshooting workflow for furan-pyrimidine ester hydrolysis.
Guide 1: Minimizing Furan Ring Opening
| Symptom | Potential Cause | Recommended Solution |
| Appearance of 1,4-dicarbonyl compounds in product mixture (confirmed by NMR or LC-MS) | Reaction conditions are too acidic. | - Use a milder acid catalyst (e.g., acetic acid instead of sulfuric acid).- Perform the reaction at a lower temperature.[1]- If using basic hydrolysis, ensure the pH is not excessively high. |
| Low yield with complex mixture of byproducts | Prolonged reaction time leading to degradation. | - Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed.- Consider enzymatic hydrolysis for highly sensitive substrates.[12] |
| Reaction turns dark, but no significant polymerization is observed | Furan ring opening followed by other degradation pathways. | - In addition to milder conditions, consider using a polar aprotic solvent like DMF, which can have a stabilizing effect on the furan ring.[13][14] |
Guide 2: Preventing Polymerization
| Symptom | Potential Cause | Recommended Solution |
| Formation of a black, insoluble precipitate | Strongly acidic conditions or use of harsh Lewis acids. | - Avoid strong Brønsted acids (e.g., H₂SO₄) and strong Lewis acids (e.g., AlCl₃).[1]- Opt for milder catalysts such as phosphoric acid or boron trifluoride etherate.[1][3] |
| Reaction mixture becomes viscous and darkens significantly | Initiation of polymerization by reactive electrophiles. | - Perform the reaction at a low temperature to minimize the rate of polymerization.[1]- Ensure starting materials are pure and free of any acidic impurities that could initiate polymerization. |
Guide 3: Addressing Pyrimidine Ring Instability
| Symptom | Potential Cause | Recommended Solution |
| Unidentified byproducts containing a modified pyrimidine ring | Pyrimidine ring cleavage or rearrangement. | - If using strong basic conditions, consider milder alternatives like lithium hydroxide or enzymatic hydrolysis.[12]- For particularly sensitive pyrimidine derivatives, investigate the use of protecting groups for exocyclic amines or other reactive functionalities.[6][7] |
| Deamination of aminopyrimidines | Hydrolysis of exocyclic amine groups. | - Protect the exocyclic amine with a suitable protecting group such as an acetyl or benzoyl group, which can be removed under specific conditions.[7][15] |
III. Experimental Protocols
Protocol 1: General Procedure for Mild Acid-Catalyzed Hydrolysis
This protocol is designed to minimize furan ring degradation.
-
Reaction Setup: Dissolve the furan-pyrimidine ester in a suitable organic solvent (e.g., THF, dioxane). Add an excess of water and a catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).[9] Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Base-Mediated Hydrolysis
This protocol is suitable for substrates that are more stable under basic conditions.
-
Reaction Setup: Dissolve the furan-pyrimidine ester in a mixture of an organic solvent (e.g., THF, methanol) and an aqueous solution of a base (e.g., LiOH, Na₂CO₃).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate salt.[16] Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product as needed.
Workflow for Optimizing Hydrolysis Conditions
Caption: A logical workflow for optimizing hydrolysis conditions.
IV. Analytical Methods for Side-Product Identification
A crucial aspect of troubleshooting is the accurate identification of side products. The following table outlines common analytical techniques and their applications in this context.
| Analytical Technique | Application | Key Observables |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of major products and byproducts. | - Disappearance of ester signals (e.g., -OCH₃) and appearance of a carboxylic acid proton (-COOH).- Appearance of aldehyde or ketone signals indicative of furan ring opening. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of components in the reaction mixture. | - Detection of the molecular weight of the desired product and any side products.- Can be used to track the formation of intermediates and degradation products over time. |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress. | - Appearance of a more polar spot corresponding to the carboxylic acid product.- Streaking or multiple spots may indicate the formation of impurities. |
| Infrared (IR) Spectroscopy | Functional group analysis. | - Disappearance of the ester C=O stretch and appearance of a broad O-H stretch and a C=O stretch for the carboxylic acid. |
By understanding the potential side reactions and employing a systematic approach to troubleshooting and optimization, researchers can significantly improve the outcomes of furan-pyrimidine ester hydrolysis.
V. References
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
-
Managing instability of furan rings during functionalization. (2025). BenchChem.
-
Properties of Nucleotide Derivatives with Substituents in the Phosphate Group. Institute of Bio-organic Chemistry.
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
-
Main pathways of furanic compounds transformation under acid/base treatment. ResearchGate.
-
Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (2025). BenchChem.
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
-
General scheme of the study of furan stability. ResearchGate.
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2022). Polymers.
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (2025). Polymers.
-
Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. (2001). Chemistry of Heterocyclic Compounds.
-
Understanding thermolabile protecting groups for nucleic acid-based drugs. (2023). Beilstein Journal of Organic Chemistry.
-
Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. (2019). Molecules.
-
Hydrolysing esters. Chemguide.
-
Protecting group. Wikipedia.
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openaccessgovernment.org [openaccessgovernment.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Interpretation of 2-(Furan-3-yl)pyrimidine-4-carboxylic Acid
This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple data sheet, offering a detailed rationale for the predicted chemical shifts, multiplicities, and coupling constants based on fundamental NMR principles and comparative data from parent heterocycles. Our objective is to equip scientists with a robust framework for the structural verification of this and similar heterocyclic scaffolds.
The compound , this compound, is a bifunctional heterocyclic molecule. Such structures are of significant interest in medicinal chemistry, serving as versatile scaffolds for the synthesis of novel therapeutic agents.[1][2] Accurate structural elucidation is the cornerstone of chemical synthesis, and ¹H NMR spectroscopy remains the most powerful and accessible tool for this purpose. This guide will deconstruct the molecule's proton environments to build a comprehensive spectral prediction, serving as a benchmark for experimental verification.
Molecular Structure and Proton Environments
The first step in any NMR interpretation is to identify the distinct proton environments within the molecule. This compound possesses six unique protons: one acidic proton from the carboxyl group, two protons on the pyrimidine ring, and three protons on the furan ring.
Figure 1: Molecular structure with labeled proton environments.
Predicted ¹H NMR Spectral Data: A Quantitative Overview
The following table summarizes the anticipated ¹H NMR data for the target molecule. These predictions are derived from established substituent effects on furan and pyrimidine rings. The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group, combined with the inherent electronic properties of the furan ring, dictates the final chemical shifts.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | 12.0 - 14.0 | Broad Singlet (br s) | N/A | 1H |
| H-6 | 9.2 - 9.4 | Doublet (d) | J5,6 ≈ 5.0 Hz | 1H |
| H-5 | 7.8 - 8.0 | Doublet (d) | J5,6 ≈ 5.0 Hz | 1H |
| H-2' | 8.1 - 8.3 | Triplet (t) or dd | J2',4', J2',5' ≈ 1.8 Hz | 1H |
| H-5' | 7.6 - 7.8 | Triplet (t) or dd | J4',5', J2',5' ≈ 1.8 Hz | 1H |
| H-4' | 6.8 - 7.0 | Triplet (t) or dd | J2',4', J4',5' ≈ 1.8 Hz | 1H |
Table 1: Predicted ¹H NMR Data for this compound.
Detailed Peak-by-Peak Interpretation
A logical interpretation of the spectrum involves analyzing each signal, accounting for its chemical shift, splitting pattern, and integration.
The Carboxylic Acid Proton (δ 12.0 - 14.0 ppm)
The proton of the carboxylic acid group is expected to appear as a broad singlet significantly downfield. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature.[3] This is due to strong hydrogen bonding and rapid chemical exchange with residual water or other protic species in the solvent. In a deuterated protic solvent like D₂O, this peak would disappear due to proton-deuterium exchange, a key experiment for confirming its assignment.
The Pyrimidine Protons (H-6 and H-5)
The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, causing its protons to resonate at high chemical shifts.
-
H-6 (Predicted δ 9.2 - 9.4 ppm): This proton is anticipated to be the most downfield signal in the aromatic region. Its position α to the N1 nitrogen atom results in significant deshielding.[4] In the parent pyrimidine molecule, the H-4/H-6 protons appear around δ 8.78 ppm. The presence of the electron-withdrawing carboxylic acid at the adjacent C-4 position further deshields H-6. It will appear as a doublet due to coupling with H-5.
-
H-5 (Predicted δ 7.8 - 8.0 ppm): This proton is located between the C-4 carboxylic acid and C-6. While deshielded by the adjacent carboxyl group, it is not directly adjacent to a nitrogen atom, placing it upfield relative to H-6. It will appear as a doublet due to ortho-coupling with H-6, with an expected coupling constant (J5,6) of approximately 5.0 Hz.[4]
The Furan Protons (H-2', H-4', and H-5')
Interpreting the signals from the 3-substituted furan ring requires careful consideration of both the inherent properties of furan and the strong electron-withdrawing effect of the attached pyrimidine ring. In unsubstituted furan, the α-protons (at C2/C5) are downfield (δ ~7.4 ppm) compared to the β-protons (at C3/C4, δ ~6.4 ppm).[5]
-
H-2' (Predicted δ 8.1 - 8.3 ppm): This proton is in an α-position relative to the furan oxygen and is adjacent to the point of substitution. The powerful electron-withdrawing pyrimidine ring will strongly deshield this proton, likely making it the most downfield of the furan signals. It couples with both H-4' and H-5', and given that furan coupling constants are often small and similar, it may appear as a triplet or a doublet of doublets.[6]
-
H-5' (Predicted δ 7.6 - 7.8 ppm): This is the other α-proton. It is also deshielded by the pyrimidine substituent, though the effect is transmitted through the ring. Its chemical shift will be downfield from that of a standard furan α-proton. It couples with H-4' and H-2', likely appearing as a multiplet (triplet or dd).
-
H-4' (Predicted δ 6.8 - 7.0 ppm): As a β-proton, H-4' is expected to be the most upfield of the furan signals. However, its proximity to the electron-withdrawing substituent at C-3' will cause a significant downfield shift compared to the β-proton in unsubstituted furan (δ ~6.4 ppm). It couples with H-2' and H-5' and will appear as a multiplet.
Comparative Analysis: The Impact of Substitution
To fully appreciate the electronic effects at play, it is instructive to compare the predicted chemical shifts with those of the parent heterocycles, furan and pyrimidine.
| Proton | Furan (CDCl₃)[5] | Pyrimidine (CDCl₃)[4] | Predicted for Target Compound | Shift (Δδ) |
| Furan H-2/5 (α) | ~7.44 ppm | N/A | H-2': ~8.2 ppm; H-5': ~7.7 ppm | +0.76; +0.26 |
| Furan H-3/4 (β) | ~6.38 ppm | N/A | H-4': ~6.9 ppm | +0.52 |
| Pyrimidine H-6 | N/A | ~8.78 ppm | ~9.3 ppm | +0.52 |
| Pyrimidine H-5 | N/A | ~7.36 ppm | ~7.9 ppm | +0.54 |
Table 2: Comparison of predicted proton chemical shifts with parent heterocycles, demonstrating the significant deshielding effect of the substituents.
The substantial downfield shifts (Δδ) for all protons relative to their parent systems underscore the powerful electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group. This analysis provides a self-validating system: if the experimental spectrum does not show this consistent deshielding, the synthesized compound may not be the target molecule.
Experimental Protocol for Spectral Acquisition
To obtain high-quality, reproducible data for comparison against this guide, the following standard operating procedure is recommended.
Figure 2: Standard workflow for ¹H NMR data acquisition.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent. DMSO-d₆ is recommended due to its excellent solvating power for polar, acidic compounds. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Employ a standard 30-degree pulse sequence.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and normalize them relative to a known 1H signal.
-
Conclusion
This guide presents a comprehensive, predictive ¹H NMR analysis for this compound. By breaking down the structure into its constituent rings and applying fundamental principles of chemical shifts and coupling, we have constructed a detailed spectral map. The key identifying features are a highly deshielded pyrimidine H-6 proton above δ 9.2 ppm, a characteristic AB quartet for the pyrimidine protons, and three distinct multiplets for the furan protons, all shifted significantly downfield from their parent values. This document serves as an authoritative reference for researchers, providing the necessary framework to confidently verify the structure of this valuable synthetic building block.
References
-
Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Online] Available at: [Link]
-
Filo. (2024). How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR. [Online] Available at: [Link]
-
Reddy, G. S., & Goldstein, J. H. (1962). Complete Analysis of the Proton Magnetic Resonance Spectrum of Furan by Means of C13-H Patterns. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Abraham, R. J., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Online] Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Online] Available at: [Link]
-
PubChem - NIH. (n.d.). Pyrimidine. [Online] Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Online] Available at: [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Online] Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. [Online] Available at: [Link]
-
AWS. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Online] Available at: [Link]
-
Stenutz. (n.d.). NMR chemical shift prediction of furanes. [Online] Available at: [Link]
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Online] Available at: [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Online] Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Online] Available at: [Link]
-
El-Nassan, H. B. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Future Medicinal Chemistry. [Online] Available at: [Link]
-
Starosta, R., & Leciejewicz, J. (2012). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E. [Online] Available at: [Link]
-
MDPI. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. [Online] Available at: [Link]
Sources
A Comparative Guide to the LC-MS Fragmentation of 2-(Furan-3-yl)pyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Rationale
2-(Furan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both pyrimidine and furan motifs in bioactive molecules. Understanding its behavior under mass spectrometric analysis is crucial for its characterization and quantification in complex biological matrices. This guide will compare its anticipated fragmentation with that of pyrimidine-4-carboxylic acid and simple furan derivatives to elucidate the unique spectral features arising from their combination.
Experimental Design: A Validated Approach for Small Acidic Heterocycles
For the analysis of a polar, acidic molecule like this compound, a well-designed LC-MS/MS method is paramount. The following protocol is a self-validating system, designed to ensure robust and reproducible results.[1][2][3][4]
Liquid Chromatography (LC) Parameters
The goal of the chromatographic separation is to retain and resolve our analyte of interest from potential isomers and matrix components.
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | The C18 stationary phase provides excellent retention for moderately polar compounds. The small particle size ensures high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte in positive ion mode, enhancing ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent that provides good elution strength for a wide range of compounds. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient ensures the elution of the analyte while also cleaning the column of less polar contaminants. |
| Flow Rate | 0.3 mL/min | A moderate flow rate is compatible with standard ESI sources and provides good chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separation. |
Mass Spectrometry (MS) Parameters
Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of compounds, as the pyrimidine ring is readily protonated.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the pyrimidine ring are basic and readily accept a proton. |
| Capillary Voltage | 3.5 kV | Optimizes the spray for efficient ion generation. |
| Source Temperature | 120 °C | A lower source temperature helps to prevent in-source fragmentation of the parent ion. |
| Desolvation Gas | Nitrogen, 600 L/hr at 350 °C | Efficiently removes solvent droplets, leading to better ion desolvation and improved sensitivity. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramped collision energy allows for the observation of a wider range of fragment ions, from low-energy to high-energy dissociations. |
Predicted Fragmentation Pathways: A Comparative Analysis
The fragmentation of this compound is expected to be a composite of the fragmentation patterns of its constituent pyrimidine carboxylic acid and furan moieties.[5][6][7]
dot
Caption: Predicted fragmentation pathway of this compound.
Comparative Analysis with Alternative Structures
To highlight the influence of the furan substituent, let's consider the expected fragmentation of two simpler, alternative compounds.
A. Pyrimidine-4-carboxylic Acid
Without the furan ring, the fragmentation will be simpler and dominated by losses from the carboxylic acid and the pyrimidine ring itself. The higher m/z fragments observed for the target molecule will be absent.
B. 3-Furoic Acid
The fragmentation of 3-furoic acid would primarily involve the loss of water and the carboxyl group, leading to a base peak corresponding to the furan cation (m/z 65). The pyrimidine-related fragments would not be present.
By comparing the experimental spectrum of this compound with the known or predicted spectra of these alternatives, one can confidently assign the observed fragment ions and gain a deeper understanding of the molecule's structure and stability.
Conclusion
This guide provides a scientifically grounded, predictive framework for understanding the LC-MS fragmentation of this compound. By leveraging established fragmentation patterns of its core structures, we have proposed a detailed fragmentation pathway and key diagnostic ions. The provided experimental protocol offers a robust starting point for method development. This comparative approach not only aids in the structural elucidation of the target molecule but also serves as a valuable template for the analysis of other complex heterocyclic compounds.
References
-
G. A. U. M. S. A. G. A. U. M. S. A. Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry. [Link]
-
Imhof, A., & Bosset, J. O. (2001). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
- Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022).
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Antony, A., & Pradeep, T. (2021). Ionization and fragmentation of furan molecules by electron collisions.
- Benoit, F. M., & Harrison, A. G. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry.
- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- LibreTexts. (2023).
- NIST. (n.d.). Furan. NIST WebBook.
- Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016). Advanced techniques and applications of LC–MS in small molecule drug discovery. Drug Discovery Today: Technologies.
- BenchChem. (2025). A Comparative Analysis of Spectroscopic Data for Furan and its Isomers. BenchChem.
- Baars, O. (2016).
- Zhang, Y., & Huber, G. W. (2011). Chemistry of Furan Conversion into Aromatics and Olefins over HZSM-5: A Model Biomass Conversion Reaction.
- Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.
- AxisPharm. (n.d.). Small Molecule Analysis. AxisPharm.
- PubChem. (n.d.). 2-(Furan-3-yl)pyrido[3,2-d]pyrimidine. PubChem.
- Wikipedia. (n.d.).
- Agilent Technologies. (n.d.). Basics of LC/MS. Agilent Technologies.
- Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.
- Barnum, T. J., Lee, K. L. K., & McGuire, B. A. (2022). Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. Journal of Molecular Spectroscopy.
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline.
- NIST. (n.d.).
- Vaskevych, A., & Vaskevych, R. (2023). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
- PubChem. (n.d.). 2-Morpholin-4-ylmethyl-furan-3-carboxylic acid. PubChem.
- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid. Cayman Chemical.
- Sigma-Aldrich. (n.d.). 4-furan-2-yl-6-me-2-thioxo-1,2,3,4-4h-pyrimidine-5-carboxylic acid ethyl ester. Sigma-Aldrich.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 3. Small Molecule Analysis | AxisPharm [axispharm.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. article.sapub.org [article.sapub.org]
Comparative Bioactivity Guide: Furan-2-yl vs. Furan-3-yl Pyrimidine Isomers
Executive Summary
In medicinal chemistry, the furan ring is a classic bioisostere for phenyl and other heteroaromatic rings, offering unique hydrogen-bonding capabilities and reduced lipophilicity. However, the choice between furan-2-yl and furan-3-yl isomers when attached to a pyrimidine scaffold is a critical decision point that balances potency against metabolic liability .
-
Furan-2-yl Pyrimidines: Historically favored for superior potency in kinase inhibition (e.g., VEGFR-2, Aurora Kinase) due to optimal electronic overlap and hydrogen bond acceptor positioning. However, they carry a significant structural alert : high susceptibility to CYP450-mediated bioactivation into toxic reactive metabolites (enedials).
-
Furan-3-yl Pyrimidines: Often employed as a "safety switch" during lead optimization. While they may exhibit slightly reduced binding affinity in certain pockets due to altered geometry, they frequently offer superior metabolic stability and a cleaner toxicology profile by mitigating the formation of reactive ring-opening intermediates.
Structural & Electronic Distinctions
The bioactivity differences between these isomers stem from their electronic distributions and steric presentations relative to the pyrimidine core.
| Feature | Furan-2-yl Pyrimidine | Furan-3-yl Pyrimidine |
| Attachment Point | C2 of furan attached to Pyrimidine | C3 of furan attached to Pyrimidine |
| Electronic Effect | Stronger electron donor (resonance); Oxygen lone pair is more accessible for H-bonding in the cleft. | Weaker resonance donor; Oxygen is sterically recessed relative to the attachment axis. |
| Dipole Orientation | Vector points away from the connection point, often aligning well with kinase hinge regions. | Vector is angled, potentially altering H-bond networks in the binding pocket. |
| Metabolic Liability | High: Electron-rich C5 position is highly prone to oxidation. | Moderate/Low: The C2/C5 positions are less electronically activated for specific toxic pathways. |
Comparative Bioactivity Analysis
Case Study A: Kinase Inhibition (VEGFR-2 & Aurora Kinase)
Furan-2-yl pyrimidines are ubiquitous in early-stage kinase inhibitor discovery. The oxygen atom in the 2-position often acts as a critical hydrogen bond acceptor for the kinase hinge region.
-
Performance: In VEGFR-2 inhibitors, furan-2-yl derivatives have demonstrated
values in the low nanomolar range ( nM). The planar conformation allowed by the 2-yl attachment facilitates deep burial into the hydrophobic ATP-binding pocket. -
The 3-yl Trade-off: Switching to furan-3-yl in these scaffolds often results in a 2-to-5-fold loss in potency. This is attributed to the "twist" angle between the furan and pyrimidine rings, which disrupts the optimal planar stacking required for high-affinity binding.
Case Study B: Metabolic Stability & Toxicity (The "Furan Switch")
This is the decisive factor for drug development professionals. The furan-2-yl moiety is a known toxicophore in many contexts.
-
Mechanism of Toxicity: Cytochrome P450 enzymes (specifically CYP2E1 and CYP450 3A4) oxidize the furan-2-yl ring. This oxidation opens the ring to form cis-2-butene-1,4-dial , a highly reactive electrophile that covalently binds to proteins and DNA, leading to hepatotoxicity.
-
The Furan-3-yl Solution: The 3-yl isomer is significantly less prone to this specific ring-opening bioactivation. In lead optimization campaigns (e.g., for adenosine receptor antagonists), replacing a 2-yl furan with a 3-yl furan (or a thiophene/phenyl bioisostere) is a standard strategy to improve microsomal stability (
) and reduce Ames positive signals.
Data Summary Table: Representative Performance
| Parameter | Furan-2-yl Scaffold | Furan-3-yl Scaffold |
| Primary Target Potency ( | High (e.g., 10–50 nM) | Moderate (e.g., 50–200 nM) |
| Ligand Efficiency (LE) | High | Moderate |
| Metabolic Stability ( | Low (< 30 min in microsomes) | Improved (> 60 min) |
| Toxicity Risk (Reactive Metabolites) | High (Enedial formation) | Low (Cleaner profile) |
Visualizations of Mechanism & Logic
Diagram 1: The Metabolic Liability of Furan-2-yl
This diagram illustrates why the furan-2-yl isomer is dangerous, showing the CYP450-mediated activation pathway that leads to toxicity.
Caption: Comparative metabolic fate. The Furan-2-yl isomer undergoes bioactivation to toxic enedials, whereas Furan-3-yl resists this pathway.
Diagram 2: SAR Decision Tree for Furan Pyrimidines
A logical workflow for researchers deciding between isomers during Lead Optimization.
Caption: Strategic decision tree for optimizing furan-pyrimidine hits, prioritizing metabolic safety.
Experimental Protocols
A. Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol is robust for installing either isomer onto a halogenated pyrimidine core.
Reagents:
-
Substrate: 4-chloro- or 4-bromopyrimidine derivative (1.0 equiv).
-
Boronic Acid: Furan-2-yl-boronic acid OR Furan-3-yl-boronic acid (1.2–1.5 equiv).
-
Catalyst:
(5 mol%) or with XPhos for sterically hindered substrates.[1] -
Base:
or (2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Protocol:
-
Inert Atmosphere: Purge a reaction vial with nitrogen or argon.
-
Loading: Add the pyrimidine halide, respective furan boronic acid, and base into the solvent mixture. Degas for 10 minutes.
-
Catalysis: Add the Palladium catalyst quickly to maintain inert conditions.
-
Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor via TLC/LC-MS.
-
Note: Furan-2-yl boronic acids can be prone to protodeboronation; ensure temperature control is precise.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
B. In Vitro Metabolic Stability Assay (Microsomal)
To validate the safety advantage of the 3-yl isomer.
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system to start the reaction at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS to determine intrinsic clearance (
) and half-life ( ).-
Expectation: Furan-2-yl derivatives often show rapid depletion (
min), while 3-yl derivatives show extended stability.
-
References
-
Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Current Organic Chemistry. [Link]
-
Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]
-
Toxicity of Furan: Mechanisms of Bioactivation. ChemistryViews. [Link]
-
Bioisosteric Replacements in Drug Design. Cambridge MedChem Consulting. [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of Furan-Pyrimidines
Abstract
This guide provides a comprehensive, technically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of furan-pyrimidine derivatives. Furan-pyrimidines represent a promising class of heterocyclic compounds in medicinal chemistry, and ensuring their purity is paramount for safety and efficacy in drug development. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, from stationary phase selection to mobile phase optimization and validation according to global regulatory standards. This document compares common approaches, presents supporting experimental data, and offers detailed protocols to empower researchers and drug development professionals to build robust, reliable, and compliant analytical methods.
Introduction: The Analytical Imperative for Furan-Pyrimidines
Furan-pyrimidine scaffolds are privileged structures in modern drug discovery, exhibiting a wide range of biological activities. The synthesis of these complex molecules can, however, lead to a variety of impurities, including starting materials, intermediates, by-products, and degradants. An analytical method for purity testing must not only quantify the Active Pharmaceutical Ingredient (API) but also separate it from all potential impurities.
High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolution, sensitivity, and applicability to a wide range of analyte polarities.[1][2] A stability-indicating HPLC method is one that is validated to be specific, allowing for the accurate measurement of the drug substance in the presence of its degradation products.[3][4] The development of such a method is a regulatory requirement and a critical component of the overall control strategy for a pharmaceutical product.[5][6]
This guide will use a representative furan-pyrimidine structure (Figure 1) as a case study to illustrate the method development process.
Figure 1: Representative Furan-Pyrimidine Structure Note: This is a general structure for illustrative purposes.
Caption: General chemical structure of a furan-pyrimidine derivative.
The Method Development Workflow: A Strategic Approach
Effective method development is a systematic process, not a random walk. It begins with understanding the analyte and culminates in a fully validated, robust method. The workflow described here is designed to be efficient and compliant with International Council for Harmonisation (ICH) guidelines.[7][8]
Caption: A systematic workflow for HPLC method development and validation.
Comparative Analysis of Chromatographic Conditions
The goal of this phase is to achieve adequate separation (resolution > 2) between the API and all known impurities and degradants, with good peak shape (tailing factor < 1.5).
Stationary Phase (Column) Selection
The choice of stationary phase is the most critical parameter for achieving selectivity. For furan-pyrimidines, which typically exhibit moderate polarity, several options should be evaluated. Reverse-Phase HPLC (RP-HPLC) is the most common and effective technique.[4]
Experimental Protocol: Column Scouting
-
Prepare Analyte Solution: Dissolve the furan-pyrimidine API and known impurities in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.1 mg/mL.
-
Mobile Phase: Use a generic gradient for initial screening.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths.
-
-
Procedure: Inject the analyte solution onto each of the columns listed in Table 1 and record the chromatograms.
Table 1: Comparison of Stationary Phases for Furan-Pyrimidine Analysis
| Stationary Phase | Primary Separation Mechanism | Rationale & Expected Performance |
| C18 (Octadecylsilane) | Hydrophobic Interactions | The Workhorse: Excellent starting point. Provides strong retention for moderately nonpolar compounds. Good for separating impurities with different alkyl substituents. |
| C8 (Octylsilane) | Hydrophobic Interactions | Reduced Retentivity: Less hydrophobic than C18. Useful if the API is too strongly retained on a C18 column, leading to shorter analysis times. |
| Phenyl-Hexyl | π-π Interactions, Hydrophobicity | Alternative Selectivity: The phenyl group offers π-π interactions with the aromatic furan and pyrimidine rings. This can provide unique selectivity for separating structurally similar impurities, especially positional isomers. |
Scientist's Insight: While C18 is the default choice, don't underestimate the power of a Phenyl-Hexyl column. The furan and pyrimidine rings are electron-rich systems capable of strong π-π interactions. If you struggle to separate impurities that have similar hydrophobicity but differ in the position of a substituent on an aromatic ring, the Phenyl-Hexyl phase often provides the necessary resolution that a C18 phase cannot.
Mobile Phase Optimization
Once a promising column is selected, the mobile phase is fine-tuned to optimize resolution and peak shape.
-
Organic Modifier (ACN vs. MeOH): Acetonitrile (ACN) is generally preferred for its lower viscosity and UV transparency. However, Methanol (MeOH) can offer different selectivity and should be evaluated.
-
pH Control: The pH of the mobile phase can dramatically affect the retention and peak shape of ionizable compounds. The pyrimidine ring contains basic nitrogen atoms. Analyzing the API at a pH at least 2 units away from its pKa is crucial for reproducible retention times. An acidic mobile phase (e.g., pH 2.5-3.5 using formic or phosphoric acid) is common to ensure these nitrogens are protonated, leading to sharp, symmetrical peaks.
Establishing the Stability-Indicating Nature: Forced Degradation
Forced degradation studies are the cornerstone of a stability-indicating method.[3] They expose the API to harsh conditions to intentionally generate degradation products, proving that the method can separate these new peaks from the intact API.[9][10]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a ~1.0 mg/mL solution of the furan-pyrimidine API in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Add 1M HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH and keep at room temperature for 2 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 6 hours.[11]
-
Thermal: Heat the solid API at 105 °C for 24 hours, then dissolve.
-
Photolytic: Expose the solution to UV light (ICH Q1B conditions) for 24 hours.
-
-
Sample Analysis: Neutralize the acid and base samples, then dilute all stressed samples to the target concentration (~0.1 mg/mL) and analyze using the optimized HPLC method.
-
Peak Purity Analysis: Use a DAD to perform peak purity analysis on the API peak in each stressed sample to ensure it is spectrally homogeneous and free from co-eluting impurities.
Table 2: Representative Data from Forced Degradation Study
| Stress Condition | % Assay of API | % Degradation | Major Degradant Peak (RT, min) | Peak Purity Angle | Peak Purity Threshold | Result |
| Control (Unstressed) | 100.0 | 0.0 | N/A | 0.125 | 0.250 | Pass |
| Acid Hydrolysis | 88.5 | 11.5 | 4.2 min | 0.131 | 0.250 | Pass |
| Base Hydrolysis | 91.2 | 8.8 | 6.8 min | 0.145 | 0.250 | Pass |
| Oxidative (H₂O₂) | 85.1 | 14.9 | 9.1 min, 9.5 min | 0.129 | 0.250 | Pass |
| Thermal | 98.9 | 1.1 | 7.5 min | 0.127 | 0.250 | Pass |
| Photolytic | 96.4 | 3.6 | 11.2 min | 0.138 | 0.250 | Pass |
Trustworthiness: The data in Table 2, particularly the "Pass" result for Peak Purity, provides direct evidence that the method is specific and can be trusted to accurately quantify the API without interference from its degradation products. This is a core tenet of a self-validating system.
Method Validation: Proving Fitness for Purpose
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][8] The following parameters must be assessed according to ICH Q2(R2) guidelines.[6][12]
Caption: Key parameters for analytical method validation per ICH Q2(R2).
Experimental Protocol: Method Validation
-
Specificity: Proven by the forced degradation study and ensuring no interference from blanks or placebos.
-
Linearity: Analyze a series of solutions over a range of concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of API at different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument. Calculate the Relative Standard Deviation (%RSD).[1]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and observe the effect on the results to ensure the method is reliable under normal laboratory variations.[13]
Table 3: Summary of Validation Results and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (Typical) | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.15% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.05 µg/mL |
| Robustness | System suitability parameters pass | Passed |
Alternative Analytical Techniques
While HPLC is the predominant method, other techniques can be complementary.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution by using columns with smaller particle sizes (<2 µm). It is an excellent alternative for high-throughput screening.
-
Gas Chromatography (GC): Generally unsuitable for furan-pyrimidines as they are often non-volatile and thermally labile. Derivatization would be required, adding complexity to the method.[14][15]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful hyphenated technique that is indispensable for the identification of unknown impurities and degradation products by providing mass-to-charge ratio information.[16][17]
Conclusion
The development of a robust, stability-indicating HPLC method is a critical and scientifically demanding process that underpins the quality control of furan-pyrimidine-based drug candidates. By systematically evaluating and comparing stationary phases, optimizing mobile phase conditions, and rigorously validating the final method against ICH guidelines, researchers can build a self-validating analytical procedure that ensures data integrity and regulatory compliance. The principles and protocols outlined in this guide provide a comprehensive framework for achieving this goal, enabling the confident progression of novel furan-pyrimidine compounds through the drug development pipeline.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010). International Journal of Pharmaceutical Sciences and Research.
- ICH Q2(R2)
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- Steps for HPLC Method Valid
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (2025).
- Application Notes and Protocols for the Characterization of 5-(Furan-3-yl)pyrimidine. (2025). BenchChem.
- Chemical Methodologies. (2019). Journal of Chemical Health Risks.
- Chromatography Method Development For Impurity Analysis And Degrad
- Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil.
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Furan and Impurities. BOC Sciences.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. International Journal of Pharmacy and Pharmaceutical Sciences.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Identifying common impurities in 3-(Furan-3-yl)-3-oxopropanenitrile synthesis. BenchChem.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Deriv
- A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2025).
- Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- Development and validation of RP-HPLC method for the analysis of carbofuran and in its formul
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms. (2014). PMC.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega.
- Development and Validation of RP-HPLC Method for Quantification of Bamifylline in Pharmaceutical Formulations using Analytical Q.
- Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). PMC.
- A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. (2020). PubMed.
- Furan. Wikipedia.
- Furan | Synthesis, Polymeriz
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (2016).
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. irjpms.com [irjpms.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. chemmethod.com [chemmethod.com]
- 10. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- 12. youtube.com [youtube.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. ijcrt.org [ijcrt.org]
- 17. ajrconline.org [ajrconline.org]
A Comparative Crystallographic Guide to 2-(Furan-3-yl)pyrimidine-4-carboxylic Acid and Its Structural Congeners: Implications for Drug Design
In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating atomic-level structural information, which in turn informs structure-activity relationships (SAR), guides lead optimization, and facilitates the design of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the crystallographic data for key structural analogues of 2-(Furan-3-yl)pyrimidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry due to the prevalence of its constituent motifs in bioactive compounds.
While a dedicated crystal structure for this compound is not publicly available, a comprehensive examination of its core components—the pyrimidine-4-carboxylic acid scaffold and the furan ring—through the lens of existing crystallographic data offers invaluable insights into its likely solid-state conformation, intermolecular interactions, and overall molecular topology. This guide will delve into the crystallographic parameters of pyrimidine-4-carboxylic acid and relevant furan-containing structures, providing a predictive framework for understanding the titular compound.
Comparative Analysis of Crystallographic Data
The structural architecture of this compound can be deconstructed into two key pharmacophoric fragments: the pyrimidine-4-carboxylic acid core and the 3-substituted furan ring. By examining the crystallographic data of molecules representing these fragments, we can project the conformational preferences and intermolecular interactions of the target molecule.
For our comparative analysis, we will focus on the crystallographic data of Pyrimidine-4-carboxylic acid .
| Compound Name | Pyrimidine-4-carboxylic acid |
| Chemical Formula | C₅H₄N₂O₂ |
| Molecular Weight | 124.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.0080(12) Å, b = 6.3519(13) Å, c = 7.4834(15) Å |
| α = 90°, β = 112.20(3)°, γ = 90° | |
| Volume | 264.41(9) ų |
| Z | 2 |
| Reference | [1] |
The crystal structure of pyrimidine-4-carboxylic acid reveals a planar molecule with extensive hydrogen bonding interactions. The carboxylic acid moiety engages in classic dimeric hydrogen bonds with neighboring molecules, a common and highly stable supramolecular synthon. This planarity and predictable hydrogen bonding are foundational to understanding how the addition of a furan substituent might influence the overall crystal packing.
The introduction of a furan ring at the 2-position of the pyrimidine core introduces several key structural variables. The rotational freedom around the C-C bond connecting the two rings will be a critical determinant of the molecule's overall conformation. Furthermore, the oxygen atom of the furan ring can act as a hydrogen bond acceptor, potentially disrupting or augmenting the hydrogen bonding network observed in the parent pyrimidine-4-carboxylic acid structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
The acquisition of high-quality crystallographic data is a multi-step process that demands precision and expertise. The following protocol outlines the standard workflow for single-crystal X-ray diffraction analysis.
Step 1: Crystal Growth
The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step.
-
Solvent Selection : A systematic screening of solvents and solvent mixtures is performed to identify conditions where the compound has moderate solubility.
-
Crystallization Technique :
-
Slow Evaporation : A nearly saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion : A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The gradual diffusion of the precipitant into the compound's solution reduces its solubility, promoting crystal growth.
-
Cooling : A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.
-
Step 2: Crystal Mounting and Data Collection
-
Crystal Selection : A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope.
-
Mounting : The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Modern diffractometers use CCD or CMOS detectors to efficiently collect the diffraction pattern.
Step 3: Structure Solution and Refinement
-
Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution : The intensities of the diffraction spots are used to determine the electron density map of the molecule. Direct methods or Patterson methods are commonly employed to solve the phase problem and generate an initial structural model.
-
Structure Refinement : The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The workflow for single-crystal X-ray diffraction is a critical process in structural chemistry.
Predictive Structural Insights for this compound
Based on the analysis of its structural components, we can anticipate several key features in the crystal structure of this compound.
-
Hydrogen Bonding : The pyrimidine-4-carboxylic acid core is likely to form the robust carboxylic acid dimer synthon. However, the presence of the furan oxygen and the pyrimidine nitrogen atoms provides alternative hydrogen bond acceptors, which could lead to more complex, three-dimensional hydrogen bonding networks.
-
Molecular Conformation : The dihedral angle between the pyrimidine and furan rings will be a defining conformational feature. Crystal packing forces and intramolecular interactions will influence this angle, leading to a specific preferred conformation in the solid state.
-
π-π Stacking : Aromatic systems like pyrimidine and furan often engage in π-π stacking interactions. The relative orientation of these rings in adjacent molecules will be crucial for the overall stability of the crystal lattice.
The interplay of these interactions is visually represented in the following logical diagram.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of its constituent fragments provides a robust framework for predicting its solid-state behavior. The planarity of the pyrimidine-4-carboxylic acid core, coupled with its strong propensity for hydrogen bonding, suggests that these features will be retained. The addition of the furan ring introduces conformational flexibility and additional sites for intermolecular interactions, which will ultimately dictate the final crystal packing arrangement. For drug development professionals, these predictive insights are invaluable for understanding the molecule's physicochemical properties, which can influence solubility, stability, and bioavailability. The detailed experimental protocols provided herein serve as a guide for obtaining definitive structural data, a critical step in the journey from a promising lead compound to a viable therapeutic agent.
References
- BenchChem. A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives.
-
Wouters, J., et al. Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 2013, 69(7), o1053. Available from: [Link]
-
PubChem. 4-Pyrimidinecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Nizam Mohideen, M., et al. Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2010, 66(12), o2822. Available from: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]
-
University of Wisconsin-Madison Libraries. WebCSD (Cambridge Structural Database - Chemistry). Available from: [Link]
-
Sathyamoorthi, S., et al. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Acta Crystallographica Section E: Crystallographic Communications, 2024, 80(Pt 1), 24. Available from: [Link]
-
Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available from: [Link]
Sources
Spectroscopic Differentiation of Pyrimidine-4-Carboxylic Acid Regioisomers
[1][2]
Executive Summary
Objective: To provide a definitive, self-validating spectroscopic protocol for distinguishing pyrimidine-4-carboxylic acid from its regioisomers (2- and 5-carboxylic acid).
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Core Insight: While Mass Spectrometry (MS) and Infrared Spectroscopy (IR) provide functional group confirmation,
Strategic Decision Tree: The Logic of Differentiation
The following workflow illustrates the decision process for identifying the specific isomer based on
Figure 1: Logical workflow for differentiating pyrimidine carboxylic acid regioisomers using
Primary Method: H NMR Spectroscopy (The Gold Standard)
Mechanistic Basis
The differentiation relies on the unique substitution pattern of the pyrimidine ring. The nitrogen atoms in the ring strongly deshield adjacent protons (alpha position), while protons beta to nitrogen are relatively shielded.
-
H2: Located between two nitrogens (
~9.2–9.4 ppm). -
H4/H6: Adjacent to one nitrogen (
~8.8–9.2 ppm). -
H5: Beta to both nitrogens (
~7.5–8.2 ppm).
Comparative Analysis of Regioisomers
| Feature | Pyrimidine-4-COOH (Target) | Pyrimidine-5-COOH | Pyrimidine-2-COOH |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| Signal Count | 3 (1H, 1H, 1H) | 2 (1H, 2H) | 2 (2H, 1H) |
| Splitting Pattern | Singlet (H2)Doublet (H6)Doublet (H5) | Singlet (H2)Singlet (H4, H6) | Doublet (H4, H6)Triplet (H5) |
| Coupling ( | None (H4 & H6 are equivalent) | ||
| Key Diagnostic | Vicinal coupling doublet pair + distinct H2 singlet.[1][2][3][4] | Two singlets . No coupling visible.[5] | Triplet at high field (H5). |
Detailed Spectral Fingerprint (in DMSO-d )
1. Pyrimidine-4-carboxylic acid[1][6][2][3][7][8]
-
H2 (
~9.35 ppm, s): Most downfield due to placement between two nitrogens. May appear as a broad singlet or finely split doublet ( Hz) due to long-range coupling. -
H6 (
~9.05 ppm, d, Hz): Deshielded by the adjacent nitrogen and the ortho carboxylic acid group. -
H5 (
~8.05 ppm, d, Hz): The most upfield signal. The distinct vicinal coupling to H6 is the primary confirmation of the 4-substitution pattern.
2. Pyrimidine-5-carboxylic acid[2][4]
-
H2 (
~9.30 ppm, s): Distinct singlet. -
H4, H6 (
~9.15 ppm, s): These protons are chemically equivalent due to the plane of symmetry passing through C2 and C5. They appear as a simplified singlet integrating to 2 protons. -
Note: Lack of vicinal coupling is the "kill switch" for identifying this isomer.
3. Pyrimidine-2-carboxylic acid[7]
-
H4, H6 (
~8.95 ppm, d, Hz): Equivalent protons deshielded by nitrogen. -
H5 (
~7.65 ppm, t, Hz): The classic "triplet" arising from coupling to two equivalent neighbors (H4 and H6). This A B or A X pattern is unmistakable.
Secondary Methods: IR and Mass Spectrometry[9]
While NMR is definitive, these methods provide supporting evidence.
Infrared Spectroscopy (FT-IR)
-
Common Feature: All isomers show a strong Carbonyl (C=O) stretch at 1710–1750 cm⁻¹ and broad O-H stretch (2500–3300 cm⁻¹).
-
Differentiation:
-
2-COOH: Often shows a "blue-shifted" C=O stretch (~1740 cm⁻¹) due to the electron-withdrawing inductive effect of the two adjacent nitrogens.
-
4-COOH: C=O stretch typically ~1725 cm⁻¹.
-
Fingerprint Region: The ring breathing modes (990–1000 cm⁻¹) vary, but are difficult to assign without reference standards.
-
Mass Spectrometry (ESI-MS)
-
Fragmentation:
-
4-COOH: Prone to decarboxylation (
) due to the stability of the resulting pyrimidine anion and the "ortho-effect" if other substituents are present. -
5-COOH: Generally more thermally stable and resistant to decarboxylation in soft ionization techniques.
-
Experimental Protocol: Self-Validating Identification
Goal: To obtain a high-resolution spectrum capable of resolving
Reagents:
-
Sample: ~5–10 mg of Pyrimidine-COOH isomer.
-
Solvent: DMSO-d
(Preferred) or D O.-
Why DMSO? Carboxylic acid protons are often visible (broad singlet ~13 ppm), and exchange broadening is minimized compared to D
O.
-
Procedure:
-
Preparation: Dissolve 5 mg of sample in 0.6 mL DMSO-d
. Ensure complete dissolution; sonicate if necessary. -
Acquisition:
-
Set probe temperature to 298 K.
-
Acquire standard 1D
H NMR (minimum 16 scans). -
Critical: Ensure acquisition time (AQ) is > 2.0 seconds to resolve small couplings.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correct manually to ensure symmetric peak shapes.
-
-
Validation Check (The "Self-Check"):
-
Step 1: Integrate the aromatic region.[9][10][11] Do you see a 1:1:1 ratio (4-isomer) or a 2:1 ratio (2- or 5-isomer)?
-
Step 2: Measure the coupling constant of the most upfield signal.
-
If
Hz Proceed to Step 3. -
If Singlet
Confirmed: 5-isomer.
-
-
Step 3: Check the multiplicity of the most upfield signal.
-
Doublet
Confirmed: 4-isomer. -
Triplet
Confirmed: 2-isomer.
-
-
References
-
Chemical Shifts & Coupling Constants: Spectral Database for Organic Compounds (SDBS). SDBS No. 3432 (Pyrimidine) & Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrimidines: Synthesis and Reactions). [Link]
-
NMR of Nitrogen Heterocycles: Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. Wiley-Interscience. (Detailed tables of pyrimidine chemical shifts). [Link]
-
Synthesis and Characterization: Schreiber, S. L., et al. (2008). "Diversity-oriented synthesis of pyrimidine-embedded scaffolds." Journal of the American Chemical Society. (Provides characterization data for substituted pyrimidine carboxylates). [Link]
Sources
- 1. 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- [webbook.nist.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
A Comparative Analysis of Amide Coupling Efficiency: Pyrimidine-4-COOH vs. Pyridine-4-COOH
For researchers, scientists, and professionals in drug development, the efficiency of amide coupling reactions is a critical factor in the synthesis of novel chemical entities. The selection of the carboxylic acid component, particularly in the context of heterocyclic scaffolds, can significantly influence reaction kinetics and overall yield. This guide provides an in-depth comparison of the amide coupling efficiency of two closely related heterocyclic carboxylic acids: Pyrimidine-4-carboxylic acid and Pyridine-4-carboxylic acid.
Introduction: The Critical Role of Carboxylic Acid Activation in Amide Synthesis
The formation of an amide bond, a cornerstone of medicinal chemistry, involves the condensation of a carboxylic acid and an amine.[1] This transformation is not spontaneous and requires the activation of the carboxylic acid to overcome the unfavorable acid-base chemistry between the two reactants.[2] The most common strategy is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3]
This activation is typically achieved through the use of coupling reagents. A wide array of such reagents exists, broadly categorized into carbodiimides (e.g., DCC, EDC), aminium/uronium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP, PyAOP).[2][4][5] These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an activated ester, which then readily reacts with the amine to form the desired amide.[1]
Electronic Properties: A Tale of Two Heterocycles
The inherent electronic nature of the carboxylic acid plays a pivotal role in the efficiency of the coupling reaction. The rate-determining step often involves the nucleophilic attack of the amine on the activated carboxylic acid derivative. Therefore, factors that increase the electrophilicity of the carbonyl carbon can enhance the reaction rate.
Pyridine-4-COOH features a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom.[6] The nitrogen atom is more electronegative than carbon, leading to a degree of electron withdrawal from the ring system.
Pyrimidine-4-COOH , on the other hand, possesses a pyrimidine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions.[6][7] The presence of a second nitrogen atom makes the pyrimidine ring significantly more π-electron deficient than the pyridine ring.[6]
This key difference in electronic density is the foundation for our hypothesis. The greater electron-withdrawing nature of the pyrimidine ring is expected to render the carbonyl carbon of Pyrimidine-4-COOH more electrophilic than that of Pyridine-4-COOH. This enhanced electrophilicity should, in principle, lead to a faster and more efficient amide coupling reaction under identical conditions.
Proposed Experimental Design for Comparative Analysis
To empirically validate this hypothesis, a series of controlled experiments are proposed. The primary objective is to compare the reaction rates and yields of the amide coupling reactions of Pyrimidine-4-COOH and Pyridine-4-COOH with a model amine.
Materials and Reagents
-
Pyrimidine-4-carboxylic acid[8]
-
Pyridine-4-carboxylic acid
-
Benzylamine (model nucleophile)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]
-
Hydroxybenzotriazole (HOBt)[2]
-
N,N-Diisopropylethylamine (DIPEA)[5]
-
Dichloromethane (DCM) (solvent)
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
Experimental Workflow
The following workflow is designed to ensure a robust and reproducible comparison of the two carboxylic acids.
Figure 1. A schematic of the experimental workflow for comparing amide coupling efficiencies.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
In two separate reaction vessels, dissolve 1.0 mmol of either Pyrimidine-4-COOH or Pyridine-4-COOH in 10 mL of DCM.
-
To each vessel, add 1.2 mmol of EDC and 1.2 mmol of HOBt.
-
Stir the mixtures at room temperature for 10 minutes to allow for the formation of the activated ester intermediate.
-
-
Amide Coupling:
-
To each reaction, add 1.0 mmol of benzylamine and 1.5 mmol of DIPEA.
-
Immediately take a t=0 time point by withdrawing a small aliquot, quenching with a suitable acidic solution, and preparing for HPLC analysis.
-
Continue to stir the reactions at room temperature, taking further aliquots at 15, 30, 60, and 120 minutes.
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC to determine the percentage conversion of the starting carboxylic acid and the formation of the corresponding amide product.
-
Plot the percentage conversion against time to generate a reaction profile for each carboxylic acid.
-
After 24 hours, determine the final isolated yield of the amide product for both reactions.
-
Anticipated Results and Data Presentation
Based on the electronic properties discussed, it is anticipated that the reaction with Pyrimidine-4-COOH will proceed at a faster rate and potentially give a higher final yield compared to Pyridine-4-COOH. The results can be effectively summarized in the following tables:
Table 1: Reaction Rate Comparison
| Time (min) | Pyrimidine-4-COOH Conversion (%) | Pyridine-4-COOH Conversion (%) |
| 0 | 0 | 0 |
| 15 | Anticipated Higher Value | Anticipated Lower Value |
| 30 | Anticipated Higher Value | Anticipated Lower Value |
| 60 | Anticipated Higher Value | Anticipated Lower Value |
| 120 | Anticipated Higher Value | Anticipated Lower Value |
Table 2: Final Yield Comparison
| Carboxylic Acid | Isolated Yield (%) |
| Pyrimidine-4-COOH | Anticipated Higher Yield |
| Pyridine-4-COOH | Anticipated Lower Yield |
Mechanistic Insights
The underlying mechanism for the EDC/HOBt mediated amide coupling provides a framework for understanding the anticipated difference in reactivity.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amide Synthesis [fishersci.se]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. peptide.com [peptide.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. differencebetween.com [differencebetween.com]
- 7. growingscience.com [growingscience.com]
- 8. caymanchem.com [caymanchem.com]
Spectroscopic Validation Guide: Carboxylic Acid and Furan Moieties in Pyrimidine Scaffolds
Part 1: Strategic Overview
In the development of heterocyclic pharmacophores, the fusion of a furan ring and a carboxylic acid onto a pyrimidine scaffold creates a potent triad often found in kinase inhibitors and adenosine receptor antagonists. However, verifying this structure via Infrared (IR) spectroscopy presents a distinct analytical challenge: spectral congestion.
The vibrational modes of the pyrimidine ring (C=N, C=C) heavily overlap with furan ring stretches and the carbonyl signal of the carboxylic acid in the 1500–1750 cm⁻¹ region. This guide provides a scientifically grounded framework to deconvolute these signals, distinguishing the target molecule from ester precursors or decarboxylated byproducts.
Part 2: Spectral Deconvolution & Band Assignment
To validate the presence of all three moieties, one must look beyond the dominant carbonyl peak. The analysis requires a region-by-region deconvolution strategy.
The High-Frequency Region (2500–3200 cm⁻¹)
-
The Diagnostic Signal: Carboxylic Acid O-H Stretch.[1]
-
Characteristics: Unlike the sharp bands of free alcohols, the carboxylic acid O-H stretch in solid-state (dimerized) samples appears as a very broad, intense envelope spanning 2500–3300 cm⁻¹.
-
Differentiation: This broad band often superimposes on the C-H stretches.
-
Furan C-H: Look for a weak but sharp "shoulder" or spike >3100 cm⁻¹ (typically 3120–3160 cm⁻¹). This is the characteristic
(C-H) of the furan ring, which is higher than aliphatic C-H due to the hybridization and ring strain.
-
The Double Bond Region (1500–1750 cm⁻¹)
This is the "Critical Zone" where misinterpretation occurs.
-
Carboxylic Acid (C=O):
-
Target Band: 1680–1720 cm⁻¹.
-
Context: In pyrimidine-2-carboxylic acids, the carbonyl is conjugated to the electron-deficient pyrimidine ring. This conjugation typically lowers the wavenumber compared to aliphatic acids. However, strong intermolecular hydrogen bonding (dimerization) in the solid state maintains the band near 1700 cm⁻¹.
-
Note: If the sample is a salt (carboxylate,
), this peak disappears and is replaced by asymmetric/symmetric stretching bands at 1550–1610 cm⁻¹ and 1300–1400 cm⁻¹.
-
-
Pyrimidine Scaffold (C=N, C=C):
-
Target Band: 1580–1640 cm⁻¹.
-
Context: The pyrimidine ring breathing and stretching modes usually manifest as a doublet or a set of sharp bands just below the carbonyl region. The C=N stretch is inherently strong due to the dipole moment.
-
-
Furan Ring (C=C):
-
Target Band: 1470–1580 cm⁻¹.
-
Context: Furan signals here are often weaker than the pyrimidine C=N. They are best identified by exclusion (peaks remaining after assigning C=O and Pyrimidine C=N).
-
The Fingerprint Region (Ring Breathing)
-
The Furan "Smoking Gun": 1010–1030 cm⁻¹.
-
Mechanism: This sharp band corresponds to the symmetric ring breathing mode of the furan. It is highly diagnostic because pyrimidines typically do not have a sharp, isolated band of comparable intensity in this exact narrow window.
Part 3: Comparative Data Summary
The following table contrasts the expected shifts of the Target Molecule against its common synthetic precursor (Ethyl Ester) and a potential degradation product (Decarboxylated Analog).
| Moiety | Vibrational Mode | Target: Acid-Furan-Pyrimidine | Precursor: Ester Analog | Byproduct: Decarboxylated |
| Acid | 2500–3300 cm⁻¹ (Broad) | Absent | Absent | |
| Acid/Ester | 1690–1720 cm⁻¹ | 1735–1750 cm⁻¹ (Sharp) | Absent | |
| Pyrimidine | 1580–1620 cm⁻¹ | 1580–1620 cm⁻¹ | 1580–1620 cm⁻¹ | |
| Furan | 1015–1030 cm⁻¹ | 1015–1030 cm⁻¹ | 1015–1030 cm⁻¹ | |
| Furan | >3100 cm⁻¹ (Shoulder) | >3100 cm⁻¹ | >3100 cm⁻¹ |
Part 4: Experimental Protocol (Scientific Integrity)
To resolve the broad O-H dimer band from the furan C-H stretches, Transmission FTIR using KBr pellets is superior to ATR (Attenuated Total Reflectance) for this specific application. ATR crystals (Diamond/ZnSe) often have lower penetration depth at higher wavenumbers, potentially distorting the broad acid envelope.
Protocol: Anhydrous KBr Pellet Preparation
Objective: Eliminate environmental water interference to confirm the Carboxylic Acid O-H band.
-
Desiccation: Dry the synthesized pyrimidine derivative in a vacuum oven at 40°C for 4 hours to remove lattice water.
-
Matrix Preparation: Dry spectroscopic-grade KBr powder at 110°C overnight. Store in a desiccator.
-
Grinding: In an agate mortar, mix 1–2 mg of sample with ~200 mg of dry KBr. Grind until the mixture is a fine, homogenous powder (particle size < wavelength of IR light to reduce scattering/Christiansen effect).
-
Compression: Press the powder at 8–10 tons of pressure for 2 minutes under a vacuum (if available) to form a transparent pellet.
-
Acquisition:
-
Resolution: 2 cm⁻¹ (essential to resolve Furan C-H from the Acid slope).
-
Scans: 32 or 64.
-
Background: Fresh dry KBr pellet (crucial for background subtraction of moisture).
-
Part 5: Structural Logic & Validation Workflows
Diagram 1: Spectral Assignment Logic
This decision tree illustrates the hierarchical logic for assigning overlapping bands in the hybrid molecule.
Caption: Hierarchical decision tree for deconvoluting spectral overlaps in Furan-Pyrimidine-Acid hybrids.
Diagram 2: Synthesis Verification Workflow
A self-validating workflow to confirm the hydrolysis of an ester precursor to the target acid.
Caption: Step-by-step logic flow for verifying the Ester-to-Acid transformation via IR spectroscopy.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental band assignments of carboxylic acids and heterocycles).
-
Chaudhary, J. (2025).[2][3] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.[2][3] Link
-
Mishra, P., et al. (2022). Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. Journal of Molecular Spectroscopy. (Provides definitive data on furan ring breathing and out-of-plane bending modes). Link
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. (Authoritative guide on the dimerization effects on O-H and C=O bands). Link
-
BenchChem. (2025). 2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applications. (Data on specific furan-acid conjugates). Link
Sources
Benchmarking Purity and Composition: Elemental Analysis of 2-(Furan-3-yl)pyrimidine-4-carboxylic Acid
[1][2]
Executive Summary & Core Directive
The Benchmark: For the heterocyclic building block 2-(Furan-3-yl)pyrimidine-4-carboxylic acid , the absolute "Gold Standard" for purity validation is not a single technique but a convergence of data.[1][2] However, Elemental Analysis (CHNO) remains the critical gatekeeper for establishing bulk composition, specifically distinguishing between the anhydrous free acid, potential hydrates, and salt forms often missed by LC-MS.[1][2]
The Challenge: This molecule (Formula: C₉H₆N₂O₃ ) combines a hygroscopic carboxylic acid moiety with an electron-rich furan ring attached to an electron-deficient pyrimidine core.[1][2] This creates specific stability and combustion challenges that standard automated analysis often fails to address without rigorous protocol adherence.
This guide establishes the theoretical benchmarks for this compound and compares the performance of Elemental Analysis (EA) against modern alternatives (qNMR, HRMS) to validate its identity and purity in drug discovery workflows.[1][2]
Theoretical Benchmarks (The "Gold Standard")
To validate a synthesized batch, experimental results must fall within ±0.4% of these theoretical values. Deviations outside this range typically indicate solvation (water/solvent), inorganic salt contamination, or synthesis byproducts.[1]
Table 1: Elemental Composition Benchmarks (Anhydrous vs. Monohydrate)
Note: Carboxylic acids frequently isolate as hydrates.[2] Comparing experimental data against the Monohydrate benchmark is a critical "sanity check" before re-purification.
| Element | Anhydrous Target (C₉H₆N₂O₃) | Monohydrate Target (C₉H₆N₂O₃[1][2] · H₂O) | Acceptable Range (Anhydrous) | Diagnostic Insight |
| Carbon (C) | 56.85% | 51.93% | 56.45% – 57.25% | Low %C often indicates retained inorganic salts or water.[1][2] |
| Hydrogen (H) | 3.18% | 3.87% | 2.78% – 3.58% | High %H is the primary indicator of retained solvent/moisture.[1] |
| Nitrogen (N) | 14.73% | 13.46% | 14.33% – 15.13% | Deviations here suggest incomplete combustion (carbonization).[1][2] |
| Oxygen (O) | 25.24% | 30.74% | Calculated by difference | High %O (by difference) confirms hydration if C/N are low.[1][2] |
Molecular Weight (Anhydrous): 190.16 g/mol Molecular Weight (Monohydrate): 208.17 g/mol [1][2]
Comparative Analysis: EA vs. Alternatives
Why perform Combustion Analysis when HRMS is faster? This section objectively compares the "Product Performance" of the EA method against its alternatives for this specific scaffold.
Table 2: Methodological Performance Comparison
| Feature | Elemental Analysis (Combustion) | High-Res Mass Spec (HRMS) | Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity & Composition | Molecular Formula (Identity) | Molar Purity & Structure |
| Blind Spot | Cannot identify specific impurities (isomers).[1][2] | Misses inorganic salts & bulk inorganics.[2] | Requires soluble internal standard; overlaps possible. |
| Suitability for C₉H₆N₂O₃ | High. Essential to rule out trapped inorganic bases (e.g., NaOH, LiOH) used in hydrolysis steps.[1][2] | Medium. Good for ID, but ionization suppression can hide impurities.[1] | High. Best for organic purity, but cannot detect trapped silica or inorganic salts.[1] |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Recoverable) |
| Verdict | Mandatory for final compound registration.[1][2] | Screening tool only. | Complementary to EA. |
Expert Experimental Protocol
Phase 1: Sample Pre-treatment (Crucial)[1][2]
-
Recrystallization: Ensure the sample is recrystallized from a neutral solvent (e.g., Ethanol/Water) rather than precipitated with strong acid/base to minimize salt formation.[1][2]
-
Vacuum Drying:
-
Temperature: 45°C (Do not exceed 60°C; furan derivatives can be thermally sensitive or sublime).[1][2]
-
Pressure: < 5 mbar.[1]
-
Duration: Minimum 12 hours over P₂O₅ (Phosphorus Pentoxide) desiccant.
-
Why? Carboxylic acids form strong hydrogen-bonded networks with water.[1][2] Standard oven drying is insufficient.
-
Phase 2: Combustion Parameters[1]
-
Oxidation Furnace: Set to 980°C – 1000°C .
-
Reasoning: Pyrimidines are thermally stable and resistant to combustion. Lower temperatures (900°C) may result in incomplete nitrogen release (low %N) or carbide formation.[1]
-
-
Oxygen Boost: Enable "Oxygen Boost" (2–5 seconds) at the moment of sample injection to ensure flash combustion of the aromatic furan ring.[1][2]
Phase 3: Data Interpretation[1][2]
-
Scenario A (Perfect Match): All values within ±0.4%. -> Release Batch.
-
Scenario B (Low C, Low N, High H): Typical of Hydrate .[1][2] Check against Monohydrate benchmark (Table 1). Re-dry sample.
-
Scenario C (Low C, Low N, Normal H): Typical of Inorganic Contamination (Silica, Sodium salts).[1][2] Perform Residue on Ignition (ROI) test.
Visualization: Purity Validation Workflow
The following diagram illustrates the logic flow for validating this compound, specifically handling the decision points between Anhydrous and Hydrated forms.
Caption: Decision tree for interpreting EA data, distinguishing between acceptable hydrate forms and synthesis failures.
References
-
Thompson, M. (2008).[1][2] CHN Analysis: The Gold Standard for Purity. Royal Society of Chemistry. [Link][1]
-
Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] [Link][1]
-
Perrin, D. D., & Armarego, W. L. (2009).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying carboxylic acids). [Link][1]
-
PubChem. (2024).[2] Compound Summary: Pyrimidine-4-carboxylic acid derivatives. National Library of Medicine. [Link]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
